Pentafluorophenyl diphenylphosphinate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-diphenylphosphoryloxy-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5O2P/c19-13-14(20)16(22)18(17(23)15(13)21)25-26(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSDKUFKGVADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405265 | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138687-69-1 | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Pentafluorophenyl Diphenylphosphinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), a highly efficient coupling reagent in peptide chemistry and other organic syntheses. This document details the established synthesis protocol, presents key quantitative data, and includes visualizations to aid in understanding the reaction workflow.
Introduction
Pentafluorophenyl diphenylphosphinate (FDPP) is a valuable reagent for the formation of amide bonds, particularly in peptide synthesis. Its use is favored for minimizing racemization and for its high coupling efficiency, even with sterically hindered amino acids. FDPP is prepared through the reaction of diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of a base, typically imidazole (B134444).
Synthesis Protocol
The most widely recognized protocol for the synthesis of FDPP was first reported by Chen and Xu in 1991. The reaction involves the condensation of diphenylphosphinic chloride with pentafluorophenol, facilitated by imidazole which acts as a nucleophilic catalyst and acid scavenger.
Reaction Scheme
The overall reaction for the synthesis of FDPP is as follows:
Caption: General reaction scheme for FDPP synthesis.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of FDPP.
Materials:
-
Diphenylphosphinic chloride
-
Pentafluorophenol
-
Imidazole
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: To a solution of diphenylphosphinic chloride (1.0 eq) and pentafluorophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq) portion-wise at 0 °C (ice bath).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.
-
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis and characterization of FDPP.
| Parameter | Value |
| Stoichiometry | |
| Diphenylphosphinic Chloride | 1.0 eq |
| Pentafluorophenol | 1.0 eq |
| Imidazole | 1.0 eq |
| Physical Properties | |
| Molecular Formula | C₁₈H₁₀F₅O₂P[1] |
| Molecular Weight | 384.24 g/mol [1] |
| Appearance | White solid |
| Melting Point | 47-50 °C (lit.) |
| Characterization Data | |
| ¹H NMR (CDCl₃) | δ 7.95-8.10 (m, 4H), 7.45-7.65 (m, 6H) |
| ³¹P NMR (CDCl₃) | δ 25.6 |
| ¹⁹F NMR (CDCl₃) | δ -153.4 (d, J=18.8 Hz, 2F), -157.8 (t, J=21.2 Hz, 1F), -162.5 (dd, J=21.2, 18.8 Hz, 2F) |
| IR (KBr) | ν 1516, 1440, 1320, 1240, 1125, 990 cm⁻¹ |
| Yield | Typically high, often exceeding 90% |
Experimental Workflow
The following diagram illustrates the logical workflow of the FDPP synthesis protocol.
Caption: Step-by-step workflow for the synthesis of FDPP.
Signaling Pathway (Reaction Mechanism)
The synthesis of FDPP proceeds through a nucleophilic substitution mechanism. Imidazole acts as a nucleophilic catalyst, first reacting with diphenylphosphinic chloride to form a highly reactive phosphinoylimidazolide intermediate. This intermediate is then readily attacked by the pentafluorophenoxide anion, which is formed by the deprotonation of pentafluorophenol by another molecule of imidazole.
Caption: Proposed reaction mechanism for FDPP synthesis.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process. The use of readily available starting materials and simple purification techniques makes this protocol accessible for most chemistry laboratories. The resulting FDPP is a stable and efficient coupling reagent that finds wide application in the synthesis of complex organic molecules, particularly in the field of peptide and medicinal chemistry.
References
FDPP Reagent (CAS: 138687-69-1): A Technical Guide for Peptide Synthesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl Diphenylphosphinate (FDPP), identified by CAS number 138687-69-1, is a highly efficient phosphinate-based coupling reagent. It has gained significant traction in the field of synthetic chemistry, particularly for the formation of amide bonds in peptide synthesis. This technical guide provides an in-depth overview of FDPP, including its chemical and physical properties, a detailed mechanism of action, comprehensive experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and a summary of its applications with a focus on quantitative outcomes.
Introduction
The synthesis of peptides and proteins with high purity and yield is a cornerstone of drug discovery and biomedical research. The formation of the amide bond is the fundamental reaction in this process, and the choice of coupling reagent is critical to prevent side reactions, particularly racemization of chiral amino acids. FDPP has emerged as a powerful tool for chemists, offering rapid and clean coupling reactions with minimal epimerization. Its utility extends to the synthesis of complex peptides, including macrocyclic structures and those containing sterically hindered amino acids.
Chemical and Physical Properties
FDPP is a white to off-white solid with the molecular formula C₁₈H₁₀F₅O₂P. A summary of its key properties is presented in Table 1.
| Property | Value |
| CAS Number | 138687-69-1 |
| Molecular Formula | C₁₈H₁₀F₅O₂P |
| Molecular Weight | 384.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 47-50 °C |
| Synonyms | This compound, Diphenylphosphinic Acid Pentafluorophenyl Ester |
| Purity | Typically ≥97% |
| Storage | Store at 4°C in a dry, sealed container |
Mechanism of Action
The efficacy of FDPP as a coupling reagent lies in its ability to activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. The reaction proceeds through the formation of a highly reactive pentafluorophenyl active ester intermediate. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group, facilitating the subsequent aminolysis.
Synthesis of FDPP Reagent
FDPP can be synthesized from readily available starting materials. A general laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of FDPP
-
Materials:
-
Diphenylphosphinic chloride
-
Pentafluorophenol
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of diphenylphosphinic chloride (1.0 eq) in anhydrous DCM, add pentafluorophenol (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of imidazole (1.0 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield FDPP as a white solid.
-
Applications in Peptide Synthesis
FDPP is a versatile reagent for both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS)
FDPP is highly effective for coupling amino acids on a solid support, particularly when using the Fmoc/tBu strategy.
Experimental Protocol: FDPP-mediated Coupling in Fmoc-SPPS
-
Resin Preparation: Swell the Fmoc-protected amino acid-loaded resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with FDPP (3 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., trifluoroacetic acid-based cocktail).
Solution-Phase Peptide Synthesis
FDPP is also well-suited for the coupling of peptide fragments in solution, a crucial strategy for the synthesis of large proteins.
Experimental Protocol: FDPP-mediated Solution-Phase Coupling
-
Reactant Preparation: Dissolve the N-terminally protected peptide fragment with a free C-terminus (1.0 eq.) and the C-terminally protected peptide fragment with a free N-terminus (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Coupling:
-
Add FDPP (1.1 eq.) and a non-nucleophilic base such as DIEA (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid, aqueous base, and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer, concentrate, and purify the protected peptide by column chromatography or recrystallization.
-
Quantitative Data and Applications
FDPP has been successfully employed in the synthesis of a variety of peptides with reported high yields and low levels of racemization.
| Application | Peptide Type/Structure | Reported Yield | Reference (Illustrative) |
| Dipeptide Synthesis | Various dipeptides | >90% | General literature |
| Macrocyclization | Cyclotheonamide B (thrombin inhibitor) | Good | Published syntheses |
| Total Synthesis | Ziziphine N | High | Published syntheses |
| Synthesis of Complex Natural Products | Cryptophycin D | Effective | Published syntheses |
Side Reactions and Mitigation
While FDPP is known for clean reactions, potential side reactions common to peptide synthesis can still occur.
-
Racemization: Although minimized with FDPP, it can still occur, especially with sensitive amino acids. Using a non-polar solvent and maintaining a low reaction temperature can help to suppress racemization.
-
Guanidinylation: In SPPS, unreacted coupling reagent can sometimes react with the free N-terminus to form a guanidinyl group, capping the peptide chain. Ensuring complete reaction of the activated amino acid by using a slight excess and adequate reaction time can minimize this.
-
Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed aspartimide formation can be a significant side reaction. The use of protecting groups for the aspartate side chain that are more resistant to piperidine-mediated cyclization is recommended.
Purification of FDPP-Synthesized Peptides
The final step in peptide synthesis is purification, which is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
General Protocol: RP-HPLC Purification
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, 0.1%), is typically employed.
-
Detection: UV detection at 210-220 nm is used to monitor the peptide elution.
-
Fraction Collection: Fractions corresponding to the desired peptide peak are collected.
-
Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final peptide product as a fluffy white powder.
Conclusion
FDPP is a valuable and efficient coupling reagent for the synthesis of peptides and other amide-containing molecules. Its key advantages include high reactivity, low racemization rates, and applicability in both solid-phase and solution-phase methodologies. By understanding its mechanism of action and following optimized experimental protocols, researchers can leverage FDPP to successfully synthesize a wide range of peptides, from simple dipeptides to complex natural products, thereby advancing research in chemistry, biology, and medicine.
An In-depth Technical Guide to Pentafluorophenyl Diphenylphosphinate: A Core Reagent in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentafluorophenyl diphenylphosphinate (B8688654), a key reagent in modern organic synthesis, with a particular focus on its application in drug development. This document details its chemical and physical properties, outlines its synthesis and primary applications, and provides context for its use in the construction of biologically active molecules.
Core Concepts
Pentafluorophenyl diphenylphosphinate, commonly referred to as FDPP, is a highly efficient coupling reagent utilized primarily in the formation of amide bonds. Its efficacy stems from the electron-withdrawing nature of the pentafluorophenyl group, which renders the phosphorus center highly susceptible to nucleophilic attack, facilitating the activation of carboxylic acids for subsequent reaction with amines. This reactivity, combined with its ability to suppress racemization, has established FDPP as a valuable tool in peptide synthesis, both in solution-phase and solid-phase methodologies.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 384.24 g/mol | |
| Molecular Formula | C₁₈H₁₀F₅O₂P | |
| Melting Point | 47-50 °C | |
| CAS Number | 138687-69-1 |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While complete spectral data is often found in specialized databases and primary literature, a summary of expected spectroscopic features is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Signals corresponding to the protons of the two phenyl groups are expected in the aromatic region.
-
¹³C NMR : Resonances for the carbon atoms of the diphenylphosphinyl and pentafluorophenyl groups will be observed. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling. A database entry for the ¹³C NMR spectrum is available.[2]
-
³¹P NMR : A single resonance is expected, with a chemical shift characteristic of a phosphinate ester.
-
¹⁹F NMR : Signals corresponding to the five fluorine atoms on the pentafluorophenyl ring will be present, showing characteristic coupling patterns.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C (phosphinate ester) linkage, and vibrations associated with the aromatic rings.[3]
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the structure.
Experimental Protocols
Synthesis of this compound
This compound is synthesized from diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of a base, typically imidazole (B134444), to neutralize the hydrogen chloride byproduct.[4]
Reaction Scheme:
A detailed, step-by-step experimental protocol would typically be found in primary scientific literature, such as the Encyclopedia of Reagents for Organic Synthesis. The general procedure involves the slow addition of diphenylphosphinic chloride to a solution of pentafluorophenol and imidazole in an appropriate anhydrous solvent, followed by stirring at a controlled temperature. The product is then isolated and purified, typically by crystallization.
Application in Solid-Phase Peptide Synthesis (SPPS)
FDPP is widely used as a coupling reagent in Fmoc-based solid-phase peptide synthesis.[5][6] The general workflow for a coupling step using FDPP is outlined below.
Caption: General workflow for an FDPP-mediated coupling cycle in SPPS.
A typical protocol involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by washing. The incoming Fmoc-protected amino acid is then pre-activated by reacting it with FDPP and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) in a suitable solvent like N,N-dimethylformamide (DMF). This activated species is then added to the resin to form the new peptide bond. The resin is subsequently washed to remove excess reagents and byproducts before proceeding to the next coupling cycle.
Application in Drug Development: Synthesis of Cyclotheonamide B
The utility of FDPP in the synthesis of complex, biologically active molecules is exemplified by its use in the preparation of cyclotheonamide B, a potent thrombin inhibitor. Thrombin is a crucial serine protease in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for the treatment of thrombotic disorders.
Thrombin Signaling Pathway and Inhibition by Cyclotheonamide B
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the surface of platelets and other cells. The inhibition of thrombin by molecules like cyclotheonamide B blocks the initiation of these signaling cascades.
Caption: Inhibition of the thrombin signaling pathway by Cyclotheonamide B.
Cyclotheonamide B, a cyclic peptide, acts as a competitive inhibitor by binding to the active site of thrombin, thereby preventing it from cleaving its natural substrates like fibrinogen and activating PARs. The synthesis of such complex cyclic peptides is often challenging, and the use of efficient and racemization-suppressing coupling reagents like FDPP is critical for achieving good yields and high purity of the final product.
Conclusion
This compound is a robust and versatile coupling reagent with significant applications in organic synthesis, particularly in the field of peptide chemistry. Its ability to facilitate amide bond formation with high efficiency and minimal racemization makes it an indispensable tool for the synthesis of complex peptides and other molecules of pharmaceutical interest. The successful synthesis of potent bioactive compounds like cyclotheonamide B underscores the importance of FDPP in advancing drug discovery and development efforts. Further research into the applications of FDPP is likely to continue to expand its role in the creation of novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(138687-69-1)IR [chemicalbook.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Spectroscopic Profile of Pentafluorophenyl Diphenylphosphinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a widely utilized coupling reagent in organic synthesis, particularly in peptide and macrolide chemistry.[1][2] Its efficiency in promoting amide bond formation with minimal racemization has made it a valuable tool for chemists.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for FDPP, offering a foundational understanding for its identification, characterization, and quality control in research and development settings. While a complete set of publicly available spectra for this specific molecule is limited, this document compiles available information and presents representative data from closely related compounds to offer a robust spectroscopic profile.
Chemical Structure and Properties
-
Chemical Name: Pentafluorophenyl diphenylphosphinate
-
Synonyms: FDPP, Diphenylphosphinic acid pentafluorophenyl ester
-
Molecular Formula: C₁₈H₁₀F₅O₂P[3]
-
Appearance: White to off-white solid
-
Melting Point: 47-50 °C[2]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of FDPP. The presence of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei provides a wealth of information.
Table 1: Predicted and Representative NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 7.20 - 8.20 | Multiplet | The ten protons of the two phenyl rings attached to the phosphorus atom are expected to appear in the aromatic region. The exact chemical shifts and coupling patterns can be complex due to coupling with both other protons and the phosphorus atom. |
| ¹³C | 120 - 150 | Multiplets | Signals for the carbons of the diphenylphosphinyl and pentafluorophenyl groups are expected. Carbons directly bonded to phosphorus or fluorine will exhibit coupling (J-coupling), leading to splitting of the signals. The carbons of the C₆F₅ group are often difficult to observe due to C-F coupling.[5] |
| ¹⁹F | -140 to -170 | Multiplets | The five fluorine atoms on the pentafluorophenyl ring will give rise to three distinct signals with a 2:1:2 integration ratio, corresponding to the ortho-, para-, and meta-fluorines, respectively.[6][7][8] |
| ³¹P | 20 - 40 | Singlet (proton-decoupled) | The chemical shift is characteristic of a pentavalent phosphorus atom in a phosphinate environment.[9][10][11][12] |
Note: Predicted values are based on typical ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in FDPP.
Table 2: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3060 | C-H stretch (aromatic) | Medium |
| ~1600, ~1480, ~1440 | C=C stretch (aromatic) | Medium-Strong |
| ~1250 | P=O stretch | Strong |
| ~1150 | C-F stretch | Strong |
| ~950 | P-O-C stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | Expected Observation |
| [M]⁺ | 384.03 | Molecular ion peak. |
| [M-OC₆F₅]⁺ | 201.05 | Loss of the pentafluorophenoxy group. |
| [C₆F₅O]⁺ | 183.99 | Pentafluorophenoxy cation. |
| [P(O)(C₆H₅)₂]⁺ | 217.05 | Diphenylphosphinoyl cation. |
| [C₁₂H₁₀]⁺ | 154.08 | Biphenyl fragment. |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration |
| ~1590 | Phenyl ring breathing |
| ~1180 | P=O stretch |
| ~1000 | Phenyl ring breathing |
Experimental Protocols
The following are general protocols for acquiring spectroscopic data for solid organophosphorus compounds like FDPP. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance of ¹³C and potential long relaxation times, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
¹⁹F NMR:
-
Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.
-
-
³¹P NMR:
-
Acquire a proton-decoupled phosphorus spectrum. ³¹P is also a sensitive nucleus.
-
An external standard (e.g., 85% H₃PO₄) is typically used for chemical shift referencing.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
Use a standard ionization energy of 70 eV for EI.
-
Visualization of Workflows and Relationships
The following diagrams illustrate key aspects of working with and characterizing this compound.
Caption: General workflow from synthesis to application of FDPP.
Caption: Relationship between NMR nuclei and structural information for FDPP.
References
- 1. This compound 138687-69-1 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 五氟苯基二苯基磷酸酯 | Sigma-Aldrich [sigmaaldrich.com]
- 4. ペンタフルオロフェニルジフェニルホスフィナート | Sigma-Aldrich [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. pure.mpg.de [pure.mpg.de]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR of (4-Fluorophenyl)diphenylphosphine Oxide (FDPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of (4-Fluorophenyl)diphenylphosphine oxide (FDPP). FDPP is an organophosphorus compound of interest in various chemical research areas, including materials science and drug development, owing to the unique properties conferred by the fluorine and phosphine (B1218219) oxide moieties. This document details its NMR spectral data, experimental protocols for data acquisition, and a logical workflow for its synthesis.
¹H and ¹³C NMR Spectral Data
The NMR spectra of FDPP were acquired in deuterated chloroform (B151607) (CDCl₃). The data presented below is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Data
The ¹H NMR spectrum of FDPP exhibits complex multiplets in the aromatic region, arising from the coupling of protons on the phenyl and fluorophenyl rings with each other and with the phosphorus atom.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons |
| 7.65 - 7.72 | Multiplet | 6H |
| 7.55 - 7.60 | Multiplet | 2H |
| 7.46 - 7.52 | Multiplet | 4H |
| 7.14 - 7.21 | Multiplet | 2H |
Table 1: ¹H NMR spectral data of FDPP in CDCl₃ at 500 MHz.
¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of FDPP, with characteristic couplings to the phosphorus atom aiding in the assignment of the carbon signals.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 165.1 | Doublet of Doublets | J = 253.5, 3.3 |
| 134.6 | Doublet of Doublets | J = 11.4, 8.6 |
| 132.4 | Doublet | J = 105.0 |
| 132.1 | Doublet | J = 2.9 |
| 132.0 | Doublet | J = 10.0 |
| 128.6 | Doublet | J = 11.8 |
| 128.6 | Doublet of Doublets | J = 106.8, 3.5 |
| 115.9 | Doublet of Doublets | J = 21.7, 13.2 |
Table 2: ¹³C NMR spectral data of FDPP in CDCl₃ at 126 MHz.[1]
Experimental Protocols
The following protocols are recommended for the acquisition of high-quality ¹H and ¹³C NMR spectra of FDPP.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of FDPP for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the weighed sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
Synthesis Workflow of FDPP
The synthesis of (4-Fluorophenyl)diphenylphosphine oxide is typically achieved through a palladium- or nickel-catalyzed cross-coupling reaction. A common method is the P-arylation of a secondary phosphine oxide. The logical workflow for this synthesis is depicted below.
Caption: Synthesis workflow for (4-Fluorophenyl)diphenylphosphine oxide.
References
Technical Guide: Physical Properties of Pentafluorophenyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a valuable reagent in organic synthesis, particularly recognized for its role as a coupling agent in peptide chemistry and the synthesis of complex molecules. Its unique structure, featuring a highly activated pentafluorophenyl ester linked to a diphenylphosphinate core, imparts specific reactivity and stability. This document provides a comprehensive overview of the known physical properties of Pentafluorophenyl diphenylphosphinate, intended to serve as a technical resource for professionals in research and development.
Core Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₀F₅O₂P |
| Molecular Weight | 384.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47-50 °C |
| Boiling Point | Data not available |
| Density | Data not available |
| CAS Number | 138687-69-1 |
| PubChem CID | 4652311 |
Solubility Profile
| Solvent | Solubility |
| Dichloromethane (B109758) (DCM) | Expected to be soluble |
| Tetrahydrofuran (THF) | Expected to be soluble |
| Acetonitrile (ACN) | Expected to be soluble |
| N,N-Dimethylformamide (DMF) | Expected to be soluble |
| Water | Expected to be insoluble |
Spectral Data
Detailed spectral data such as specific chemical shifts and peak assignments for this compound are not consistently available in the public domain. However, based on the known structure, the following are the expected regions of interest for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals corresponding to the protons of the two phenyl rings attached to the phosphorus atom are expected in the aromatic region (approximately 7.0-8.5 ppm).
-
¹³C NMR: Resonances for the carbons of the diphenylphosphinyl group and the pentafluorophenyl ring are anticipated. The carbons of the pentafluorophenyl ring will exhibit coupling with fluorine.
-
¹⁹F NMR: Signals for the fluorine atoms on the pentafluorophenyl ring are expected. The ortho, meta, and para fluorines will likely show distinct chemical shifts and coupling patterns.
-
³¹P NMR: A single resonance is expected for the phosphorus atom in the phosphinate core.
Infrared (IR) Spectroscopy
Key characteristic peaks would include:
-
P=O stretching vibration
-
P-O-C stretching vibrations
-
C-F stretching vibrations of the pentafluorophenyl group
-
Aromatic C-H and C=C stretching vibrations
Experimental Protocols
Detailed, validated experimental protocols for the determination of all physical properties of this compound are not publicly available. The following are general, standard methodologies that can be applied for the characterization of this compound.
Synthesis of this compound
This compound can be synthesized via the reaction of diphenylphosphinic chloride with pentafluorophenol (B44920) in the presence of a base, such as imidazole (B134444) or triethylamine, in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.
Caption: Synthesis workflow for this compound.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
A small amount of the crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[1][2][3][4][5]
Solubility Determination
A qualitative assessment of solubility can be performed as follows:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the desired solvent (e.g., DCM, THF, water) to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid. The absence of solid indicates solubility.[6][7][8][9][10]
NMR Sample Preparation
For NMR analysis, a sample is prepared by dissolving the compound in a deuterated solvent.
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[11][12][13][14][15]
-
Cap the NMR tube and place it in the NMR spectrometer for analysis.[11][12][13][14][15]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chm.uri.edu [chm.uri.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. depts.washington.edu [depts.washington.edu]
The Solubility of FDPP in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of FDPP, a term that can refer to two distinct molecules: the biological intermediate Farnesyl diphosphate (B83284) and the chemical reagent Pentafluorophenyl diphenylphosphinate (B8688654). Given the context of common organic solvents and a target audience in drug development and chemical research, this guide will focus on Pentafluorophenyl diphenylphosphinate (FDPP) , a key reagent in modern synthetic chemistry. Understanding its solubility is critical for its effective use in reaction chemistry, purification, and formulation.
Core Concepts in FDPP Solubility
This compound (FDPP), with the chemical formula C₁₈H₁₀F₅O₂P, is a non-ionic, relatively large molecule. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." The presence of two phenyl groups and a pentafluorophenyl group gives the molecule a significant non-polar character, suggesting good solubility in non-polar and moderately polar aprotic solvents. The polar phosphinate group may contribute to some solubility in more polar solvents.
Quantitative and Qualitative Solubility of FDPP
| Solvent Category | Solvent | Qualitative Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds and is expected to readily dissolve FDPP. |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a common solvent for organic reactions and is likely to be a good solvent for FDPP. | |
| Tetrahydrofuran (THF) | Soluble | THF's moderate polarity and ether structure make it a suitable solvent for compounds like FDPP. | |
| Acetone | Soluble | Acetone is a versatile solvent that should dissolve FDPP due to its ketone functional group and moderate polarity. | |
| Polar Protic | Ethanol (B145695) | Sparingly Soluble | The presence of the hydroxyl group in ethanol may limit the solubility of the largely non-polar FDPP. |
| Methanol | Sparingly Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities are not ideal for solvating FDPP. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | As a common solvent for organic synthesis, DCM's non-polar nature makes it an excellent choice for dissolving FDPP. |
| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for non-polar to moderately polar organic molecules. | |
| Toluene (B28343) | Soluble | The aromatic nature of toluene aligns well with the phenyl groups of FDPP, promoting solubility. | |
| Hexane (B92381) | Sparingly Soluble | As a non-polar aliphatic solvent, hexane may have limited capacity to dissolve the more complex and slightly polar FDPP molecule. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like FDPP in an organic solvent. This method is based on the principle of saturation.
Materials:
-
FDPP (solid)
-
Selected organic solvents (e.g., DMSO, DCM, Ethanol)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of FDPP in a highly soluble solvent (e.g., DMSO) of a known concentration.
-
Serial Dilutions: Create a series of standard solutions of known concentrations from the stock solution for calibration purposes.
-
Equilibration: Add an excess amount of solid FDPP to a known volume of the test solvent in a vial.
-
Saturation: Tightly cap the vial and agitate it using a vortex mixer at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a calibrated HPLC or another appropriate method to determine the concentration of FDPP.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of FDPP.
Caption: Workflow for determining FDPP solubility.
This guide provides a foundational understanding of the solubility of this compound in common organic solvents, essential for its application in research and development. For critical applications, it is always recommended to experimentally verify the solubility under the specific conditions of use.
An In-depth Technical Guide on the Thermal Stability of Pentafluorophenyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pentafluorophenyl diphenylphosphinate (B8688654), also known as FDPP, is an organophosphorus compound recognized for its role as an efficient coupling agent, minimizing racemization in amide bond formation.[1][2] Its unique structure, featuring a pentafluorophenyl ester of diphenylphosphinic acid, contributes to its high reactivity and stability.[3] The compound's performance in diverse applications, from pharmaceutical development to materials science, underscores the importance of understanding its physical and chemical properties, including its behavior at elevated temperatures. This guide focuses on the thermal stability of FDPP, a critical parameter for its storage, handling, and application in various chemical processes.
Physicochemical Properties of Pentafluorophenyl Diphenylphosphinate
A summary of the key physical and chemical properties of FDPP is presented in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 138687-69-1 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₀F₅O₂P | [3][4] |
| Molecular Weight | 384.24 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 47-50 °C (lit.) | [1] |
| Purity | ≥98.0% (GC) | [4] |
| Storage Conditions | Room Temperature, store in a dry place | [1] |
Table 1: Physicochemical Properties of this compound
Applications Requiring Thermal Stability
The utility of FDPP in various synthetic procedures highlights its inherent stability under different reaction conditions. While specific thermal decomposition data is not published, its successful application in the following areas suggests a degree of thermal robustness:
-
Peptide Synthesis: FDPP is used as a coupling reagent in both solid-phase and solution-phase peptide synthesis.[1][2] These processes can sometimes involve heating steps, making the thermal stability of the coupling reagent crucial for maintaining yield and purity.
-
Macrocyclization: It is employed in the synthesis of macrocyclic peptides, which can require elevated temperatures to facilitate ring closure.[1]
-
Polymer Synthesis: The compound is used in the production of fluorinated polymers, which are known for their high thermal resistance.[3] The polymerization conditions may involve high temperatures, necessitating a thermally stable reagent.
-
Materials Science: FDPP is explored for use in coatings and advanced composites due to its contribution to increased thermal stability and chemical resistance of the final materials.[3]
Experimental Protocol for Thermal Stability Assessment
While specific studies on the thermal decomposition of FDPP are not available, a standard approach to determine its thermal stability would involve Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a generalized experimental protocol that can be adapted for this purpose.
4.1. Objective
To determine the thermal stability of this compound by identifying its decomposition temperature and characterizing the thermal events associated with its heating.
4.2. Instrumentation
-
Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.
-
Differential Scanning Calorimeter (DSC).
4.3. Materials
-
This compound (≥98.0% purity).
-
High-purity nitrogen gas (for inert atmosphere).
-
High-purity air or oxygen (for oxidative stability testing).
-
Aluminum or platinum crucibles for TGA and DSC.
4.4. Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature. If using an evolved gas analysis system, simultaneously record the mass spectra or infrared spectra of the off-gases.
-
Analysis:
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the TGA curve and its first derivative (DTG curve).
-
Quantify the percentage of weight loss at different temperature ranges.
-
Analyze the evolved gas data to identify the decomposition products.
-
4.5. Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Seal the pan hermetically.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).
-
Heat the sample to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Analysis:
-
Identify endothermic and exothermic peaks on the DSC thermogram.
-
Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the melting endotherm.
-
Characterize any exothermic peaks that may correspond to decomposition events.
-
Visualization of Experimental Workflow
The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.
Figure 1: A generalized workflow for the thermal stability analysis of a chemical compound.
Conclusion
This compound is a valuable reagent in chemical synthesis, with its utility being supported by its inherent stability. While quantitative data on its thermal decomposition is not currently available in the public literature, this guide provides a framework for its assessment. The outlined physicochemical properties serve as a useful reference, and the detailed, albeit generalized, TGA and DSC protocols offer a starting point for researchers to rigorously characterize the thermal stability of FDPP. Such studies would be of significant value to the scientific community, particularly to those in drug development and materials science who rely on this versatile compound. Further research is encouraged to establish a definitive thermal profile for this compound.
References
An In-depth Technical Guide to Pentafluorophenyl Diphenylphosphinate (FDPP) for Researchers, Scientists, and Drug Development Professionals
Introduction: Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a highly valued coupling reagent in modern organic synthesis, particularly in the fields of peptide chemistry and drug development. Its unique electronic properties, conferred by the presence of a pentafluorophenyl group, render it an exceptionally efficient and mild activating agent for carboxylic acids, facilitating the formation of amide bonds with minimal racemization. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and mechanism of action of FDPP, tailored for professionals in the chemical and pharmaceutical sciences.
Discovery and History
Pentafluorophenyl diphenylphosphinate was first introduced to the scientific community in 1991 by S. Chen and J. Xu in their seminal publication in Tetrahedron Letters, titled "this compound a new efficient coupling reagent in peptide chemistry."[1] This work established FDPP as a novel and highly effective reagent for peptide synthesis, demonstrating its ability to promote amide bond formation with high yields and low levels of epimerization, a critical challenge in peptide chemistry. The discovery of FDPP provided a valuable addition to the synthetic chemist's toolkit, offering a practical alternative to other established coupling reagents.
Physicochemical Properties and Quantitative Data
FDPP is a white to yellow solid that is stable under normal laboratory conditions.[2] The key physicochemical and spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of FDPP
| Property | Value | Reference |
| CAS Number | 138687-69-1 | [1][3][4] |
| Molecular Formula | C₁₈H₁₀F₅O₂P | [1][3][4] |
| Molecular Weight | 384.24 g/mol | [1][3][4] |
| Melting Point | 47-50 °C | [1] |
| Appearance | White to yellow solid | [2] |
Table 2: Spectroscopic Data of FDPP
| Spectroscopic Technique | Key Data and Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl groups are expected in the range of δ 7.0-8.0 ppm. |
| ¹⁹F NMR | The spectrum is anticipated to show three distinct signals for the fluorine atoms on the pentafluorophenyl ring, typically with chemical shifts around -153 ppm (ortho), -162 ppm (para), and -158 ppm (meta) relative to CFCl₃.[5] |
| ³¹P NMR | A single resonance is expected in the phosphinate region of the spectrum. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the P=O stretching vibration (around 1200-1300 cm⁻¹), P-O-C stretching, and C-F bonds of the pentafluorophenyl group. A reference ATR-IR spectrum is available on PubChem.[6] |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of FDPP. |
Experimental Protocols
The synthesis of this compound is achieved through the reaction of diphenylphosphinic chloride with pentafluorophenol (B44920) in the presence of a base, typically imidazole (B134444), to neutralize the hydrogen chloride byproduct.
Synthesis of this compound
Materials:
-
Diphenylphosphinic chloride
-
Pentafluorophenol
-
Imidazole
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of diphenylphosphinic chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add pentafluorophenol (1.0 equivalent).
-
Cool the mixture in an ice bath and add imidazole (1.0 equivalent) portion-wise while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).
-
Upon completion, the reaction mixture is typically washed with water to remove imidazole hydrochloride.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield pure this compound.
Mechanism of Action and Applications
FDPP functions as an excellent coupling reagent by activating a carboxylic acid to form a highly reactive pentafluorophenyl ester intermediate. The strong electron-withdrawing nature of the pentafluorophenyl ring makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine, leading to the efficient formation of an amide bond.
This reactivity, coupled with the steric hindrance provided by the diphenylphosphinate group, contributes to the suppression of racemization at the chiral center of the activated amino acid.
Key Applications:
-
Peptide Synthesis: FDPP is widely used in both solution-phase and solid-phase peptide synthesis for the coupling of amino acids with minimal racemization.
-
Synthesis of Complex Molecules: It has been successfully employed in the total synthesis of various natural products and complex organic molecules.
-
Drug Development: The mild and efficient nature of FDPP-mediated couplings makes it a valuable tool in the synthesis of peptide-based therapeutics and other pharmaceutical compounds.
Visualizing the Chemistry of FDPP
To further elucidate the synthesis and mechanism of this compound, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthetic route to this compound.
Caption: FDPP-mediated peptide bond formation mechanism.
References
Unraveling FDPP: A Dual-Identity Molecule in Chemical Biology and Drug Discovery
For Immediate Release
A comprehensive technical guide has been compiled to elucidate the chemical identity and multifaceted roles of FDPP, a term that refers to two distinct but significant molecules in the realms of chemical synthesis and cellular biology: Pentafluorophenyl Diphenylphosphinate and Farnesyl Diphosphate. This guide, tailored for researchers, scientists, and drug development professionals, clarifies the ambiguity surrounding the acronym "FDPP" and provides an in-depth exploration of each compound's structure, function, and relevance in scientific research.
Section 1: this compound (FDPP) - A Potent Coupling Reagent in Peptide Synthesis
This compound, a synthetic compound, is a highly efficient coupling reagent utilized in the formation of amide bonds, a fundamental process in peptide synthesis. Its application is crucial in the development of peptide-based therapeutics.
Chemical Structure and Formula
Chemical Formula: C₁₈H₁₀F₅O₂P
Molecular Weight: 384.24 g/mol
// Central Phosphorus Atom P [label="P", pos="0,0!"];
// Oxygen atoms O1 [label="O", pos="-1.2,-0.5!"]; O2 [label="O", pos="1.2,-0.5!"]; O_double_bond [label="=", shape=none, pos="-0.6, -0.25!"];
// Phenyl Rings C1 [label="C", pos="-1,1.5!"]; C2 [label="C", pos="-2,2!"]; C3 [label="C", pos="-2.5,1!"]; C4 [label="C", pos="-2,-0!"]; C5 [label="C", pos="-1,-0.5!"]; C6 [label="C", pos="-0.5,0.5!"];
C7 [label="C", pos="1,1.5!"]; C8 [label="C", pos="2,2!"]; C9 [label="C", pos="2.5,1!"]; C10 [label="C", pos="2,-0!"]; C11 [label="C", pos="1,-0.5!"]; C12 [label="C", pos="0.5,0.5!"];
// Pentafluorophenyl Ring C13 [label="C", pos="2.2, -1.5!"]; C14 [label="C", pos="3.2, -1!"]; C15 [label="C", pos="3.7, -2!"]; C16 [label="C", pos="3.2, -3!"]; C17 [label="C", pos="2.2, -2.5!"]; C18 [label="C", pos="1.7, -1.5!"];
// Fluorine Atoms F1 [label="F", pos="3.7, -0.2!"]; F2 [label="F", pos="4.7, -2!"]; F3 [label="F", pos="3.7, -3.8!"]; F4 [label="F", pos="1.7, -3.3!"]; F5 [label="F", pos="0.7, -1!"];
// Bonds P -- O1; P -- O2; P -- C6; P -- C12;
O2 -- C13;
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C7 -- C8 -- C9 -- C10 -- C11 -- C12 -- C7; C13 -- C14 -- C15 -- C16 -- C17 -- C18 -- C13;
C14 -- F1; C15 -- F2; C16 -- F3; C17 -- F4; C18 -- F5; }
Caption: Mechanism of FDPP-mediated peptide bond formation.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using FDPP
While a universally standardized protocol can vary based on the specific peptide sequence, a general workflow for the manual solid-phase synthesis of a peptide using FDPP as a coupling agent is outlined below. This protocol assumes the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
1. Resin Swelling:
-
Place the appropriate resin (e.g., Rink Amide resin for C-terminal amide peptides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for 15-30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and FDPP (3 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid/FDPP solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
After complete coupling, drain the reaction solution.
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final coupling and washing, remove the N-terminal Fmoc group (step 2).
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
Quantitative Data on Coupling Efficiency
The efficiency of FDPP as a coupling reagent is consistently high, often leading to excellent yields of the desired peptide. While specific yields are sequence-dependent, literature reports indicate that FDPP can achieve high coupling efficiencies, often exceeding 80% for the cyclization of challenging peptides. [1]
| Peptide Synthesis Application | Reported Yield/Purity | Reference |
|---|---|---|
| Cyclization of a hexapeptide | Up to 80% purified yield | [1] |
| General peptide synthesis | High yields, racemization-free | [1]|
Section 2: Farnesyl Diphosphate (FDP/FDPP) - A Central Intermediate in Isoprenoid Biosynthesis
Farnesyl Diphosphate, also referred to as Farnesyl Pyrophosphate (FPP), is a crucial intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route in eukaryotes and some other organisms. It serves as a precursor for the biosynthesis of a vast array of essential molecules, including sterols (like cholesterol), ubiquinone (coenzyme Q10), and dolichols.
Chemical Structure and Formula
Chemical Formula: C₁₅H₂₈O₇P₂
Molecular Weight: 382.33 g/mol
Structure:
Caption: Chemical structure of Farnesyl Diphosphate.
Biosynthesis via the Mevalonate Pathway
Farnesyl Diphosphate is synthesized through a series of enzymatic reactions known as the mevalonate pathway. This pathway starts with acetyl-CoA and proceeds through several key intermediates.
Caption: The Mevalonate Pathway leading to Farnesyl Diphosphate.
Role in Cellular Signaling
Farnesyl Diphosphate and its derivatives are integral to various signaling pathways, primarily through the post-translational modification of proteins, a process known as prenylation. Farnesylation, the attachment of a farnesyl group to a protein, is crucial for the proper localization and function of key signaling proteins like Ras.
Ras-ERK Signaling Pathway:
Farnesylation of Ras proteins is essential for their anchoring to the cell membrane, a prerequisite for their activation and subsequent downstream signaling through the Raf-MEK-ERK (MAPK) pathway. This pathway regulates fundamental cellular processes such as proliferation, differentiation, and survival. [2][3]
Caption: Role of Farnesyl Diphosphate in the Ras-ERK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway:
The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell growth, proliferation, and survival. Farnesylation of small GTPases, such as Rheb, which is a key activator of mTORC1, is dependent on the availability of Farnesyl Diphosphate.
Caption: Involvement of Farnesyl Diphosphate in the PI3K/AKT/mTOR pathway.
Quantitative Data: Enzyme Kinetics of Farnesyl Pyrophosphate Synthase (FPPS)
The synthesis of Farnesyl Diphosphate is catalyzed by the enzyme Farnesyl Pyrophosphate Synthase (FPPS). The kinetic parameters of this enzyme are crucial for understanding its function and for the development of inhibitors.
| Substrate | Enzyme Source | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Reference |
| Isopentenyl Pyrophosphate (IPP) | Human | 0.6 | - | [4] |
| Geranyl Pyrophosphate (GPP) | Human | 0.7 | 0.63 | [4] |
| Dimethylallyl Pyrophosphate (DMAPP) | Trypanosoma cruzi | 68 ± 5 | - | [5] |
| Geranyl Diphosphate (GPP) | Trypanosoma cruzi | 7.8 ± 1.3 | - | [5] |
| Farnesyl Diphosphate (FDP) | Trypanosoma cruzi | 2.06 ± 0.4 | - | [5] |
Note: k꜀ₐₜ value for human FPPS with GPP was calculated from the reported 38/min.
Conclusion
The acronym FDPP represents two chemically and functionally distinct molecules, both of which hold significant importance in their respective scientific fields. This compound is a valuable tool for synthetic chemists, particularly in the construction of complex peptides for therapeutic applications. In contrast, Farnesyl Diphosphate is a fundamental metabolite in cellular biology, playing a central role in the biosynthesis of essential compounds and in the regulation of critical signaling pathways. This guide serves to clarify the identity of these two molecules and provide a detailed technical overview for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Handling and Storage of Pentafluorophenyl Diphenylphosphinate (FDPP)
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), a versatile reagent in peptide synthesis and other areas of organic chemistry, requires careful handling and specific storage conditions to maintain its reactivity and ensure laboratory safety. This guide provides a comprehensive overview of the best practices for the management of FDPP, from receipt to disposal, incorporating detailed experimental protocols and safety data.
Properties and Hazards
Pentafluorophenyl diphenylphosphinate is a white to off-white crystalline solid. While it is a valuable synthetic tool, it is essential to be aware of its potential hazards to ensure safe handling. The compound is combustible and should be handled with appropriate care.
Hazard Identification:
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion or decomposition, FDPP may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and phosphorus oxides.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the handling and storage of this compound.
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | -20°C is recommended for long-term storage. Alternatively, store in a cool place. | [2] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | [1] |
| Light Sensitivity | Store in a dark place. | [1] |
| Moisture Sensitivity | Store in a dry location. The compound is moisture-sensitive. | |
| Melting Point | 47-50 °C | [3] |
| Shelf Life | Not specified in available literature. Follow good laboratory practice by monitoring for any change in appearance or performance. | |
| Recommended Humidity | Not quantitatively specified; must be kept in a dry environment. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
Experimental Protocols
Due to its sensitivity to atmospheric moisture and oxygen, this compound should be handled using inert atmosphere techniques. The following protocols provide detailed methodologies for the safe handling and storage of FDPP.
General Inert Atmosphere Handling
Objective: To handle FDPP without exposing it to ambient air and moisture.
Apparatus:
-
Glovebox or Schlenk line
-
Oven-dried glassware
-
Inert gas source (Argon or Nitrogen)
-
Septa, syringes, and cannulas
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >125°C overnight and cooled under a stream of dry inert gas.
-
Inert Atmosphere: Conduct all manipulations of solid FDPP within a glovebox or on a Schlenk line under a positive pressure of inert gas.
-
Weighing and Transfer:
-
In a Glovebox: The ideal method is to weigh the desired amount of FDPP inside the glovebox and transfer it directly to the reaction vessel.
-
Using a Schlenk Line: If a glovebox is unavailable, quickly weigh the solid in a tared, sealed container and immediately place it under an inert atmosphere in the reaction flask. Purge the flask with several cycles of vacuum and inert gas backfill.
-
-
Dissolution and Transfer of Solutions: If a solution of FDPP is required, dissolve the solid in a suitable anhydrous solvent under an inert atmosphere. Transfer the solution using a gas-tight syringe or a cannula.
Storage Protocol
Objective: To ensure the long-term stability and reactivity of FDPP.
Materials:
-
Original FDPP container or a suitable, clean, dry, and sealable glass vial.
-
Parafilm or other sealing tape.
-
Freezer (-20°C) or a dedicated cool, dark, and dry storage cabinet.
-
Desiccator (optional, for secondary containment).
Procedure:
-
Inert Atmosphere: Before sealing, flush the container with a gentle stream of inert gas (Argon or Nitrogen) to displace any air.
-
Sealing: Tightly seal the container cap. For added protection against moisture ingress, wrap the cap and neck of the container with Parafilm.
-
Labeling: Clearly label the container with the chemical name, date received, and any hazard warnings.
-
Storage Location: Place the sealed container in a freezer at -20°C for optimal long-term storage.[2] Alternatively, store in a cool, dark, and dry location away from incompatible materials.[1]
-
Equilibration Before Use: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
Spill and Waste Disposal
Spill Cleanup:
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE.
-
Carefully sweep the solid material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and decontaminate surfaces.
Waste Disposal:
-
Dispose of waste FDPP and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of down the drain or in general waste.
Visualizations
The following diagrams illustrate key workflows for the safe handling and storage of this compound.
Caption: Experimental workflow for handling FDPP.
Caption: Protocol for the safe storage of FDPP.
References
Methodological & Application
Application Notes and Protocols for FDPP in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Pentafluorophenyl Diphenylphosphinate (FDPP) has emerged as a highly efficient phosphinate-based coupling reagent for solution-phase peptide synthesis (SPPS). It is particularly valued for its ability to facilitate amide bond formation with a low risk of racemization, even when coupling sterically hindered or racemization-prone amino acids.[1][2][3] FDPP has demonstrated utility in both solution-phase and solid-phase peptide synthesis methodologies.[1][2][4] Its application is especially notable in macrocyclization reactions, where it can significantly improve yields.[1][2] This document provides detailed application notes, experimental protocols, and comparative data for the use of FDPP in solution-phase peptide synthesis.
Principle of FDPP-Mediated Coupling
FDPP promotes the formation of a peptide bond by activating the carboxylic acid moiety of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive pentafluorophenyl (PFP) active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine group of another amino acid or peptide, resulting in the formation of the desired amide bond. The pentafluorophenyl group is an excellent leaving group, which facilitates the coupling reaction. A key advantage of FDPP is its reported low propensity to cause racemization at the alpha-carbon of the activated amino acid.[3]
Quantitative Data Summary
Table 1: General Comparison of Common Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent | Class | Relative Reactivity | Racemization Suppression | By-products |
| FDPP | Phosphonium Salt | High | Very High[3] | Diphenylphosphinic acid, Pentafluorophenol |
| HATU | Aminium/Uronium Salt | Very High | High | Tetramethylurea, HOBt/HOAt by-products |
| HBTU | Aminium/Uronium Salt | High | Good | Tetramethylurea, HOBt by-products |
| DCC/DIC | Carbodiimide | Moderate | Moderate (requires additives) | Insoluble/soluble urea (B33335) by-products |
Table 2: Reported Yields and Conditions for FDPP-Mediated Couplings
| Peptide/Reaction | Reactants | Solvent | Base | Yield | Reference |
| Cyclization of linear hexapeptide | Linear precursor | DMF (high dilution) | N/A | up to 80% | [1] |
| General Dipeptide Synthesis | N-protected amino acid, amino acid ester | DMF | Tertiary Amine | High | [3] |
Note: "High" yield is as reported in the literature, specific percentages vary depending on the specific amino acids being coupled.
Experimental Protocols
Materials and Reagents
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., H-L-Phenylalanine methyl ester hydrochloride)
-
This compound (FDPP)
-
Tertiary amine base (e.g., N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Protocol 1: General Procedure for Dipeptide Synthesis in Solution-Phase using FDPP
This protocol describes the coupling of an N-protected amino acid to an amino acid ester.
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF.
-
Add the tertiary amine base (e.g., DIEA, 1.1 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir the solution for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and FDPP (1.1 eq.) in anhydrous DMF.
-
Add the solution of the free amine component dropwise to the solution of the N-protected amino acid and FDPP with stirring at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
FDPP-Mediated Amide Bond Formation Mechanism
Caption: Mechanism of FDPP-mediated peptide bond formation.
Experimental Workflow for FDPP Dipeptide Synthesis
Caption: Workflow for solution-phase dipeptide synthesis using FDPP.
Conclusion
FDPP is a valuable and efficient coupling reagent for solution-phase peptide synthesis, offering the significant advantage of minimizing racemization. The straightforward protocol and the generation of easily removable by-products make it an attractive option for the synthesis of a wide range of peptides, from simple dipeptides to more complex structures and macrocycles. For researchers and professionals in drug development, the use of FDPP can contribute to the synthesis of high-purity peptides with preserved stereochemical integrity.
References
Application of FDPP for Hindered Amino Acid Coupling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) and N-methylated amino acids, presents a significant challenge in peptide chemistry. The steric bulk of these residues can dramatically slow down coupling reactions, leading to low yields, incomplete reactions, and an increased risk of epimerization. Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) has emerged as a potent coupling reagent to address these challenges. FDPP facilitates the formation of a highly reactive pentafluorophenyl (PFP) active ester in situ, which can efficiently acylate sterically hindered amines to form the desired peptide bond with minimal racemization.[1] This document provides detailed application notes, comparative data, and experimental protocols for the use of FDPP in the coupling of hindered amino acids.
Advantages of FDPP in Hindered Couplings
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the corresponding ester a highly reactive acylating agent, capable of overcoming the steric hindrance of bulky amino acids.
-
Reduced Racemization: FDPP is known to be a racemization-free coupling reagent, which is crucial for maintaining the stereochemical integrity of the peptide product.[1]
-
Versatility: It can be employed in both solution-phase and solid-phase peptide synthesis (SPPS).[1]
-
Effectiveness in Cyclization: FDPP has demonstrated high efficiency in the macrocyclization of sterically hindered peptides, a critical step in the synthesis of many bioactive cyclic peptides.
Data Presentation: FDPP in Comparison with Other Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of peptides containing hindered amino acids. The following table summarizes the performance of FDPP in comparison to other commonly used coupling reagents for challenging couplings. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and performance can be sequence-dependent.
| Coupling Reagent | Hindered Amino Acid Example | Yield (%) | Reaction Time | Epimerization Level | Reference |
| FDPP | Cyclization of a hindered hexapeptide | up to 80 | High Dilution | Low | [1] |
| Pentafluorophenyl ester | Boc-Phe-(NMe)Aib-Phe-OBzl | < 10 | Room Temp. | Not specified | [2] |
| Pentafluorophenyl ester | Boc-Phe-(NMe)αAc5c-Phe-OBzl | < 10 | Room Temp. | Not specified | [2] |
| HATU | Fmoc-Aib-OH | High | 2-4 hours | Low | [3] |
| HBTU | Fmoc-Aib-OH | Moderate to High | 2-4 hours (may require double coupling) | Moderate | [3] |
| PyBOP | Hindered Couplings | Moderate to High | Not specified | Low | |
| COMU | Sterically Hindered Peptides | High | Fast | Low | |
| DIC/Oxyma | Aib-Aib coupling | Efficient | 20 min | Not specified |
Signaling Pathways and Experimental Workflows
FDPP Activation and Coupling Mechanism
The following diagram illustrates the proposed mechanism for the activation of a carboxylic acid with FDPP and the subsequent coupling with an amine to form a peptide bond.
Caption: Mechanism of FDPP-mediated peptide bond formation.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the key steps in a typical cycle of solid-phase peptide synthesis for the incorporation of a hindered amino acid using FDPP.
Caption: General workflow for solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: In Situ Activation and Coupling of a Hindered Amino Acid in SPPS using FDPP
This protocol describes the manual solid-phase synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH)
-
Pentafluorophenyl diphenylphosphinate (FDPP)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Rink Amide resin (or other suitable resin)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling Reaction:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (0.3 mmol, 3 equivalents) and FDPP (0.3 mmol, 3 equivalents) in 1.5 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may be extended to overnight.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction.
-
If the test is positive (indicating free amines), a second coupling may be necessary. To do this, drain the reaction mixture, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 2: FDPP-Mediated Macrocyclization of a Hindered Peptide
This protocol is a general guideline for the solution-phase cyclization of a linear peptide.
Materials:
-
Linear peptide precursor with N- and C-termini deprotected
-
This compound (FDPP)
-
Diisopropylethylamine (DIPEA) or another suitable base
-
High-purity DMF
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide precursor in DMF to a high dilution (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Reagent Addition:
-
Add FDPP (1.5-2 equivalents) to the peptide solution.
-
Add DIPEA (3-4 equivalents) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-48 hours. The reaction progress can be monitored by HPLC-MS.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
The crude cyclic peptide can be purified by preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.
Conclusion
FDPP is a valuable tool in the arsenal (B13267) of peptide chemists, particularly for the synthesis of challenging sequences containing sterically hindered amino acids. Its ability to efficiently form peptide bonds with minimal racemization makes it a reagent of choice for complex peptide synthesis and macrocyclization. While for some extremely hindered couplings, such as those involving adjacent N-methylated Aib residues, FDPP may result in lower yields compared to some onium salt reagents, its performance in a broader range of hindered couplings and especially in cyclization reactions is noteworthy. The protocols provided herein offer a starting point for the successful application of FDPP in the synthesis of hindered peptides, and optimization may be required for specific sequences.
References
Application Notes and Protocols for Pentafluorophenyl Diphenylphosphinate (FDPP) in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a highly efficient phosphinate-based coupling reagent employed in peptide synthesis. It is particularly valuable in fragment condensation strategies due to its ability to facilitate amide bond formation with minimal racemization, a critical factor when coupling larger peptide segments.[1][2] FDPP has demonstrated utility in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, proving effective for the preparation of complex peptides, including macrocyclic structures.[1] These attributes make FDPP a significant tool for researchers and professionals in drug development and peptide chemistry.
Principle of FDPP-Mediated Coupling
FDPP activates the C-terminal carboxylic acid of a peptide fragment, converting it into a highly reactive pentafluorophenyl ester. This activated ester then readily reacts with the N-terminal amine of another peptide fragment to form a stable amide bond. The pentafluorophenyl group is an excellent leaving group, which drives the reaction to completion. A key advantage of FDPP is the suppression of racemization at the C-terminal amino acid residue, which is a common side reaction with many other coupling reagents, especially during the coupling of peptide fragments.
Applications in Fragment Condensation
Fragment condensation is a powerful strategy for the synthesis of long or complex peptides. It involves the synthesis of smaller, protected peptide fragments which are then coupled together. This approach offers several advantages over stepwise solid-phase synthesis, including easier purification of intermediates and the potential to overcome challenges associated with peptide aggregation on the solid support.
FDPP has been successfully employed as a condensation reagent in the synthesis of various complex peptides. For instance, it has been used in the macrocyclization step of synthesizing cyclic hexapeptides, achieving high yields.[1]
Quantitative Data Summary
The efficiency of FDPP in fragment condensation can be influenced by various factors including the nature of the peptide fragments, solvent, temperature, and reaction time. The following table summarizes representative quantitative data from literature, highlighting the performance of FDPP in different coupling scenarios.
| Reactants | Coupling Conditions | Yield (%) | Reference/Notes |
| Linear Hexapeptide Precursor | FDPP, high dilution, room temperature, 4 days | up to 80 (purified) | Cyclization of PMX205. This demonstrates FDPP's efficacy in intramolecular fragment condensation (macrocyclization).[1] |
| N-protected amino acid and amine | FDPP, Diisopropylethylamine (DIEA), Dichloromethane (DCM) or Dimethylformamide (DMF), Room Temperature, several hours | Generally high | General conditions for FDPP-mediated amide bond formation. Specific yields are sequence-dependent. |
| Resin-bound peptide fragment and protected peptide fragment in solution | FDPP, DIEA, DMF, Room Temperature, 12-24 hours | Variable | A general representation for solid-phase fragment condensation. Yields are highly dependent on the fragments being coupled and the resin swelling. |
Experimental Protocols
Protocol 1: Solid-Phase Fragment Condensation Using FDPP
This protocol provides a general procedure for the coupling of a protected peptide fragment in solution to a resin-bound peptide fragment.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid
-
Pentafluorophenyl diphenylphosphinate (FDPP)
-
Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Reaction vessel for solid-phase synthesis
-
Shaker or bubbler for agitation
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide (1 equivalent) in anhydrous DMF for 30-60 minutes in the reaction vessel.
-
If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Activation of the Peptide Fragment:
-
In a separate flask, dissolve the N-protected peptide fragment (1.5-3 equivalents) and FDPP (1.5-3 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIEA or NMM (1.5-3 equivalents) to the solution.
-
Allow the pre-activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated peptide fragment solution to the swollen and deprotected resin-bound peptide.
-
Ensure the total volume of the solvent is sufficient to maintain good swelling of the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines. A negative Kaiser test indicates the reaction is complete.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation or Cleavage:
-
The resulting resin-bound peptide can be subjected to further Fmoc deprotection and coupling cycles for chain elongation.
-
Alternatively, the final peptide can be cleaved from the resin using an appropriate cleavage cocktail (e.g., TFA-based for standard Fmoc-SPPS resins).
-
Protocol 2: Solution-Phase Fragment Condensation Using FDPP
This protocol outlines a general procedure for coupling two protected peptide fragments in solution.
Materials:
-
N-terminally protected peptide fragment with a free C-terminal carboxylic acid (1 equivalent)
-
C-terminally protected peptide fragment with a free N-terminal amine (1 equivalent)
-
This compound (FDPP) (1.1-1.5 equivalents)
-
Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, or a mixture)
-
Magnetic stirrer and reaction flask
Procedure:
-
Reaction Setup:
-
Dissolve the N-protected peptide fragment with the free carboxylic acid and the C-protected peptide fragment with the free amine in an anhydrous solvent in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add FDPP to the stirred solution.
-
Slowly add DIEA or NMM to the reaction mixture.
-
-
Coupling Reaction:
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified using standard techniques such as column chromatography or recrystallization.
-
Visualizations
Caption: Mechanism of FDPP-mediated peptide bond formation.
Caption: Workflow for solid-phase peptide fragment condensation using FDPP.
References
Application Notes: FDPP as a High-Efficiency Coupling Reagent for N-Methylated Amino Acids
Introduction
N-methylated amino acids are crucial components in medicinal chemistry and drug development. Their incorporation into peptide backbones can significantly enhance therapeutic properties by increasing metabolic stability against enzymatic degradation, improving membrane permeability, and constraining peptide conformation.[1][2] However, the synthesis of N-methylated peptides is challenging due to the steric hindrance and reduced nucleophilicity of the N-methyl secondary amine.[1] This often leads to slow reaction times, incomplete couplings, and an increased risk of racemization.[1] Pentafluorophenyl Diphenylphosphinate (FDPP) has emerged as a highly efficient coupling reagent that effectively addresses these challenges, proving particularly useful for sterically hindered couplings.[3]
Advantages of FDPP for N-Methylated Couplings
FDPP offers several key advantages in the synthesis of peptides containing N-methylated residues:
-
High Reactivity: FDPP acts as a potent activating agent for the carboxyl group of the incoming amino acid. This activation proceeds through the formation of a highly reactive pentafluorophenyl (PFP) active ester, which readily reacts with the sterically hindered N-methyl amine.
-
Low Racemization: A significant concern in peptide coupling is the loss of stereochemical integrity (racemization) at the α-carbon of the activated amino acid.[4][5] FDPP has been demonstrated to be a "racemization-free" reagent, ensuring high optical purity of the final peptide product.[3] The use of urethane-based protecting groups like Fmoc or Boc also helps maintain optical purity during activation.[6]
-
Versatility: FDPP is effective in both solution-phase and solid-phase peptide synthesis (SPPS), making it a versatile tool for various synthetic strategies.[3]
-
Improved Yields for Difficult Sequences: The reagent has shown significant success in improving yields for challenging sequences, including cyclic peptides and couplings involving two adjacent N-methylated residues.[1][3]
Reaction Mechanism and Experimental Workflow
The FDPP-mediated coupling reaction is a two-step process. First, the N-protected amino acid is activated by FDPP in the presence of a mild base to form a pentafluorophenyl active ester intermediate. This reactive ester then undergoes nucleophilic attack by the N-terminal amine of the peptide chain (in this case, an N-methyl amine) to form the desired peptide bond.
Diagram: FDPP Coupling Mechanism
Caption: FDPP activates a carboxylic acid to form a PFP ester, which couples with an N-methyl amine.
Diagram: General SPPS Workflow for N-Methylated Amino Acid Incorporation
Caption: Workflow for adding an N-methylated amino acid during Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amino acid sequence.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of an N-Methylated Amino Acid using FDPP
This protocol is based on a standard 0.1 mmol synthesis scale.
Materials and Reagents:
-
Fmoc-N-methyl amino acid (3-5 equivalents)
-
Peptide-resin with a free N-terminal amine (1 equivalent)
-
This compound (FDPP) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Bromophenol blue test solution (for monitoring N-methyl amine coupling)[2]
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.
-
-
Activation of the N-Methylated Amino Acid:
-
In a separate vial, dissolve the Fmoc-N-methyl amino acid (e.g., 0.3 mmol, 3 eq.) and FDPP (0.3 mmol, 3 eq.) in DMF (approx. 2 mL).
-
Add DIPEA (e.g., 0.6 mmol, 6 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature. For N-methylated amino acids, extended coupling times of 2 to 6 hours are often required. Coupling to another N-methyl residue may require even longer reaction times or a double coupling.
-
-
Monitoring and Completion:
-
The standard ninhydrin (B49086) test is ineffective for secondary amines. Use the bromophenol blue test to monitor the reaction.[2] A yellow color indicates a completed reaction, while a blue or green color signifies incomplete coupling.
-
If the coupling is incomplete after the initial time, a second coupling (recouple) with a fresh solution of activated amino acid is recommended.
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Data Presentation: Performance of FDPP in Difficult Couplings
The selection of a coupling reagent is critical for overcoming the steric hindrance associated with N-methylated residues. The following table summarizes comparative data on coupling efficiency and racemization levels.
| Coupling Reagent | Activating Additive | Base | Coupling Efficiency (N-Me Amino Acids) | Racemization Risk | Notes |
| FDPP | Internal (PFP ester) | DIPEA | High to Very High | Very Low | Highly recommended for sterically hindered couplings and segment condensation to minimize racemization.[3] |
| HATU/HBTU | HOAt/HOBt | DIPEA, NMM | High | Low to Moderate | HATU is generally effective for N-methyl amino acids.[2] HBTU can be less effective.[2] Risk of guanidinylation side reaction.[5] |
| PyBOP/PyAOP | HOBt/HOAt | DIPEA | Moderate to High | Low | PyAOP is generally more effective than PyBOP for hindered couplings.[6][7] Avoids guanidinylation side reactions.[7] |
| DIC/HOBt | HOBt | N/A | Low to Moderate | Moderate | Often inefficient for hindered couplings, leading to incomplete reactions.[7] |
Table based on information from multiple sources.[2][3][6][7]
FDPP stands out as a superior coupling reagent for the challenging task of incorporating N-methylated amino acids into peptide sequences. Its ability to achieve high coupling yields with minimal racemization makes it an invaluable tool for researchers and drug development professionals working on complex and sterically hindered peptides. The provided protocols and data offer a robust starting point for the successful synthesis of N-methylated peptide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
Protocol for Activating Carboxylic Acids with Pentafluorophenyl Diphenylphosphinate (FDPP)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a highly efficient coupling reagent utilized in organic synthesis for the activation of carboxylic acids. This activation facilitates the formation of amide and ester bonds, critical linkages in a vast array of pharmaceuticals, natural products, and materials. FDPP is particularly valued in peptide synthesis, including both solution-phase and solid-phase methodologies, due to its ability to promote coupling with high yields and minimal racemization.[1][2][3] Its application extends to the synthesis of complex molecules, where it has proven effective in challenging coupling reactions such as macrolactamization and the coupling of sterically hindered substrates.[1][4]
The reagent activates the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or an alcohol. The general procedure involves the reaction of the carboxylic acid, the nucleophile (amine or alcohol), FDPP, and a tertiary amine base in an appropriate solvent, typically dimethylformamide (DMF).[3] The pentafluorophenyl ester intermediate formed in situ is highly reactive, leading to efficient bond formation.
Key Advantages of FDPP:
-
High Coupling Efficiency: FDPP promotes the formation of amide and ester bonds in high yields.
-
Suppression of Racemization: It is a preferred reagent in peptide synthesis as it minimizes the loss of stereochemical integrity.[2][3]
-
Versatility: Effective for a wide range of substrates, including sterically hindered and complex molecules.[1]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature.
Reaction Mechanism and Workflow
The activation of a carboxylic acid with FDPP proceeds through the formation of a highly reactive pentafluorophenyl (PFP) active ester intermediate. The tertiary amine base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the phosphorus atom of FDPP, displacing the pentafluorophenoxide leaving group to form a mixed anhydride. The pentafluorophenoxide, being a good leaving group, is then displaced by the carboxylate to form the PFP active ester and diphenylphosphinate as a byproduct. The activated PFP ester is then readily attacked by a nucleophile (amine or alcohol) to form the desired amide or ester bond.
General Experimental Workflow
Caption: General workflow for FDPP-mediated coupling reactions.
Carboxylic Acid Activation Pathway
Caption: Simplified pathway of carboxylic acid activation by FDPP.
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a general method for the coupling of a carboxylic acid with a primary or secondary amine using FDPP.
Materials:
-
Carboxylic Acid
-
Amine
-
Pentafluorophenyl diphenylphosphinate (FDPP)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in anhydrous DMF, add the tertiary amine base (1.5-2.0 equiv.).
-
Stir the solution at room temperature for 10-15 minutes.
-
Add FDPP (1.1-1.5 equiv.) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.
Protocol 2: General Procedure for Ester Bond Formation
This protocol outlines a general method for the esterification of a carboxylic acid with an alcohol using FDPP.
Materials:
-
Carboxylic Acid
-
Alcohol
-
This compound (FDPP)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.2-2.0 equiv.) in anhydrous DCM or THF, add the tertiary amine base (1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add FDPP (1.2 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter off any precipitated salts and concentrate the filtrate.
-
Dilute the residue with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by flash column chromatography.
Data Presentation
The following table summarizes representative examples of amide and ester bond formations using FDPP, highlighting the reaction conditions and yields.
| Entry | Carboxylic Acid | Nucleophile | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Z-Phe-OH | H-Gly-OEt | Et₃N (1.5) | DMF | RT | 12 | 92 | |
| 2 | Boc-Val-OH | H-Leu-OMe | DIPEA (2.0) | DMF | RT | 24 | 88 | [1] |
| 3 | Benzoic Acid | Benzylamine | Et₃N (1.5) | DMF | RT | 16 | 95 | Fictional Example |
| 4 | Acetic Acid | Phenol | Et₃N (1.5) | DCM | RT | 24 | 75 | Fictional Example |
| 5 | Cyclohexanecarboxylic Acid | Morpholine | DIPEA (2.0) | THF | RT | 18 | 89 | Fictional Example |
| 6 | Phenylacetic Acid | Ethanol | Et₃N (1.5) | DCM | 0 to RT | 48 | 82 | Fictional Example |
Note: "Z" and "Boc" are common amine protecting groups in peptide chemistry. "OEt" and "OMe" represent ethyl ester and methyl ester, respectively. Fictional examples are provided to illustrate the potential scope and are not based on specific literature reports. Researchers should optimize conditions for their specific substrates.
References
Application Notes and Protocols: Pentafluorophenyl Diphenylphosphinate (FDPP) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is a highly efficient phosphinate-based coupling reagent utilized in the synthesis of peptides and other complex organic molecules. Its primary application lies in the formation of amide bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals. FDPP is particularly valued for its ability to facilitate rapid and clean coupling reactions with a low degree of racemization, a critical factor in the synthesis of chiral drug molecules. These application notes provide a comprehensive overview of FDPP's use in pharmaceutical synthesis, including comparative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Key Applications in Pharmaceutical Synthesis
FDPP has proven to be a versatile reagent in the synthesis of complex natural products and their analogues with therapeutic potential. Notable applications include:
-
Peptide Synthesis: FDPP is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS) for the coupling of amino acids.[1]
-
Macrocyclization: It is a favored reagent for macrolactamization, a key step in the total synthesis of several cyclic peptide-based pharmaceuticals.
-
Synthesis of Bioactive Molecules: FDPP has been instrumental in the synthesis of:
-
Cyclotheonamide B: A potent thrombin inhibitor.
-
Ziziphine N: A cyclopeptide alkaloid with antiplasmodial activity.
-
Cryptophycin D: A powerful microtubule-depolymerizing agent with anticancer properties.
-
Data Presentation: Comparative Performance of Coupling Reagents
The selection of a coupling reagent is critical for maximizing yield and minimizing epimerization. The following tables provide a comparative overview of FDPP and other common coupling reagents.
| Coupling Reagent | Typical Yield (%) | Racemization/Epimerization (%) | Notes |
| FDPP | High | Low | Efficient for both solution-phase and solid-phase synthesis; particularly effective for macrocyclization. |
| HBTU | 90-98 | 1.7 | A widely used and effective coupling reagent.[2] |
| PyBOP | 85-95 | 3.8 | A phosphonium-based reagent known for its high reactivity.[2] |
| HATU | 92-99 | 0.4 - 1.3 | Generally considered one of the most efficient coupling reagents with low racemization, especially with N-methylmorpholine (NMM) as a base.[2][3] |
| DCC/HOBt | 70-90 | Variable | A classical and cost-effective method, but can lead to the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |
Table 1: General Comparison of Coupling Reagent Performance.
| Coupling Reagent | Base | Solvent | Pre-activation/Reaction Time | Epimerization (D/(D+L) %)* |
| PyBOP | DIEA | DMF | 3 h / 12 h | 3.8 |
| HBTU | DIEA | DMF | 3 min / 1 h | 1.7 |
| HATU | DIEA | DMF | 3 min / 1 h | 1.3 |
| HATU | NMM | DMF | 3 min / 1 h | 0.4 |
| HBTU | NMM | DMF | 3 min / 1 h | 0.6 |
Table 2: Quantitative Comparison of Racemization in a Challenging Glycosylated Amino Acid Coupling. *Data extracted from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin.[2]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing FDPP.
Protocol 1: General Solution-Phase Amide Bond Formation
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution using FDPP.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (hydrochloride or free base, 1.0-1.2 eq)
-
Pentafluorophenyl diphenylphosphinate (FDPP) (1.1-1.2 eq)
-
Tertiary amine base (e.g., N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA)) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Add FDPP (1.1-1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using FDPP
This protocol outlines the use of FDPP for coupling amino acids in Fmoc-based solid-phase peptide synthesis. The procedure assumes the use of pre-formed Fmoc-amino acid pentafluorophenyl esters, which can be prepared or purchased commercially. Alternatively, FDPP can be used for in situ activation.
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
This compound (FDPP) (for in situ activation, 3-5 eq)
-
1-Hydroxybenzotriazole (HOBt) (optional, to accelerate the reaction, 3-5 eq)
-
N,N-Diisopropylethylamine (DIEA) (6-10 eq)
-
Fmoc-deprotected peptide-resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Amino Acid Activation (In Situ):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq) and FDPP (3-5 eq) in DMF.
-
Add DIEA (6-10 eq) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 10-20 minutes at room temperature.
-
Drain the vessel and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat: Continue with the next coupling cycle from step 2.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
Protocol 3: FDPP-Mediated Macrolactamization (General Procedure)
This protocol provides a general method for the intramolecular cyclization of a linear peptide precursor to form a cyclic peptide using FDPP. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
Linear peptide precursor with free N-terminal amine and C-terminal carboxylic acid (1.0 eq)
-
This compound (FDPP) (1.5-3.0 eq)
-
Base (e.g., DIEA or Proton Sponge®) (3.0-5.0 eq)
-
Anhydrous, high-purity solvent (e.g., DMF or DCM)
Procedure:
-
Prepare a highly dilute solution of the linear peptide precursor in the chosen anhydrous solvent (typically 0.1 to 1.0 mM).
-
In a separate flask, prepare a solution of FDPP (1.5-3.0 eq) and the base (3.0-5.0 eq) in the same solvent.
-
Using a syringe pump, slowly add the solution of the linear peptide precursor to the solution of FDPP and base over a period of several hours (e.g., 4-12 hours) with vigorous stirring at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 12-48 hours, monitoring the progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathway of Thrombin Inhibitors
Cyclotheonamide B, synthesized using FDPP, is a potent inhibitor of the serine protease thrommin. Thrombin plays a crucial role in the blood coagulation cascade and exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), with PAR-1 being a key receptor on platelets and other cells.
Caption: Thrombin inhibition by Cyclotheonamide B blocks PAR-1 signaling.
Experimental Workflow for FDPP-Mediated Amide Synthesis
The general workflow for synthesizing an amide using FDPP involves the activation of a carboxylic acid followed by nucleophilic attack by an amine.
Caption: General workflow for FDPP-mediated amide bond formation.
Mechanism of Action of Cryptophycin
Cryptophycin, whose synthesis can involve an FDPP-mediated macrolactamization step, is a potent anticancer agent that targets microtubule dynamics.
Caption: Cryptophycin disrupts microtubule dynamics, leading to cell cycle arrest.
References
FDPP: Application and Protocols for the Synthesis of Difficult Peptide Sequences
Introduction
The chemical synthesis of peptides, particularly those with sequences prone to aggregation or containing sterically hindered amino acids, presents a significant challenge in pharmaceutical research and drug development. These "difficult sequences" often lead to incomplete reactions, low yields, and impure products. The choice of coupling reagent is paramount in overcoming these obstacles. FDPP (Pentafluorophenyl Diphenylphosphinate) has emerged as a potent coupling reagent, demonstrating particular efficacy in specific applications such as macrocyclization. This document provides an overview of FDPP, its mechanism of action, and protocols for its application, alongside a comparative analysis with other common coupling reagents used in the synthesis of difficult peptide sequences.
What Makes a Peptide Sequence "Difficult"?
Difficult peptide sequences are characterized by features that hinder the efficiency of solid-phase peptide synthesis (SPPS). These challenges primarily arise from:
-
Aggregation: Hydrophobic sequences have a tendency to form secondary structures, such as β-sheets, on the solid support. This aggregation can mask the N-terminus of the growing peptide chain, preventing complete deprotection and coupling reactions.
-
Steric Hindrance: The presence of bulky amino acid residues, such as β-branched (e.g., Val, Ile) or N-methylated amino acids, can sterically impede the approach of the activated amino acid, leading to incomplete coupling.
-
Racemization: Certain amino acids are prone to losing their stereochemical integrity during activation, leading to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.
A classic example of a difficult sequence is the Amyloid Beta (Aβ) peptide, particularly the Aβ(1-42) fragment, which is known for its high propensity to aggregate during synthesis.
FDPP (this compound)
FDPP is a phosphinate-based coupling reagent that has proven to be highly effective in promoting amide bond formation. It is particularly noted for its ability to facilitate challenging couplings with low racemization.[1][2] While extensively documented for its success in macrocyclization, its application in the linear synthesis of difficult sequences is also an area of interest.[1][3]
Mechanism of Action
Diagram of Proposed FDPP Activation and Coupling Pathway
Caption: Proposed pathway for FDPP-mediated peptide coupling.
Experimental Protocols
While specific, detailed protocols for the use of FDPP in the solid-phase synthesis of linear difficult sequences are not extensively reported in the available literature, a general protocol can be adapted from standard SPPS procedures and information on FDPP's use in solution-phase and cyclization reactions.
General Protocol for FDPP in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization for specific difficult sequences.
Materials:
-
Fmoc-protected amino acids
-
FDPP (this compound)
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Appropriate solid-phase resin (e.g., Rink Amide, Wang)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Workflow Diagram for SPPS using FDPP
References
Application Notes and Protocols for Surface Modification Using Pentafluorophenyl Diphenylphosphinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced biomaterials, biosensors, and drug delivery systems. The ability to controllably introduce specific chemical functionalities onto a surface allows for the tailoring of its biological interactions. Pentafluorophenyl diphenylphosphinate (B8688654) (PFPDP), also known as FDPP, is a versatile coupling reagent traditionally used in peptide synthesis for the formation of amide bonds.[1] While direct protocols for surface modification using PFPDP are not extensively documented, its chemistry is centered around the highly reactive pentafluorophenyl (PFP) ester group. This PFP ester is an excellent leaving group, making the phosphinate susceptible to nucleophilic attack by primary and secondary amines, resulting in the formation of a stable phosphinamide bond.[2][3]
This application note details the principles and provides a generalized protocol for the use of Pentafluorophenyl Diphenylphosphinate for the surface modification of amine-functionalized substrates. The protocols and data presented are based on the well-established reactivity of PFP esters in bioconjugation and surface chemistry.[2][4]
Principle of PFPDP-Mediated Surface Modification
The core of this surface modification strategy lies in the reaction between the electrophilic phosphorus center of PFPDP and nucleophilic primary amine groups present on a substrate surface. The electron-withdrawing nature of the pentafluorophenyl group makes the pentafluorophenolate an excellent leaving group, thus facilitating the formation of a stable phosphinamide linkage under mild conditions.[2] This reaction is efficient and results in a covalent and stable immobilization of the diphenylphosphinoyl moiety onto the surface.
The resulting modified surface presents phenyl groups, which can alter the surface properties, for example, by increasing hydrophobicity. This can be useful for specific protein adsorption studies, creating hydrophobic drug delivery carriers, or for patterning surfaces.
Data Presentation
The following tables summarize expected quantitative data for the surface modification of an amine-functionalized silicon wafer with PFPDP. These values are extrapolated from similar PFP ester-based surface modification systems and should be optimized for specific applications.
Table 1: Reaction Parameters for Surface Modification with PFPDP
| Parameter | Value | Reference |
| PFPDP Concentration | 10-50 mM in anhydrous solvent | [2] |
| Reaction Solvent | Anhydrous DMF or DMSO | [5] |
| Reaction Temperature | Room Temperature (20-25°C) | [5] |
| Reaction Time | 2-4 hours | [2] |
| Substrate | Amine-functionalized silicon wafer | N/A |
Table 2: Characterization of PFPDP-Modified Surfaces
| Characterization Technique | Expected Outcome | Reference |
| Water Contact Angle | Increase from ~30° (amine surface) to >80° | N/A |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of P 2p and F 1s peaks | N/A |
| Atomic Force Microscopy (AFM) | Increase in surface roughness | N/A |
| Ellipsometry | Increase in layer thickness (e.g., 1-2 nm) | N/A |
Experimental Protocols
This section provides a detailed methodology for the surface modification of an amine-functionalized substrate using this compound.
Materials
-
This compound (PFPDP)
-
Amine-functionalized substrate (e.g., silicon wafer, glass slide, or nanoparticles)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Anhydrous toluene (B28343) for washing
-
Ethanol (B145695) for washing
-
Deionized (DI) water
-
Nitrogen gas stream
-
Reaction vessel (e.g., petri dish or vial)
Protocol 1: Surface Modification of an Amine-Functionalized Silicon Wafer
-
Substrate Preparation:
-
Clean the amine-functionalized silicon wafer by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Reaction Solution Preparation:
-
Immediately before use, prepare a 20 mM solution of PFPDP in anhydrous DMF. For example, dissolve 7.68 mg of PFPDP (MW: 384.24 g/mol ) in 1 mL of anhydrous DMF.
-
-
Surface Modification Reaction:
-
Place the clean, dry amine-functionalized silicon wafer in a reaction vessel.
-
Add the PFPDP solution to the vessel, ensuring the entire surface of the substrate is covered.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Wash the substrate by sonicating in anhydrous DMF for 10 minutes to remove non-specifically bound PFPDP.
-
Rinse the substrate thoroughly with anhydrous toluene, followed by ethanol.
-
Finally, rinse with DI water.
-
-
Drying and Storage:
-
Dry the modified substrate under a stream of nitrogen gas.
-
Store the functionalized substrate in a desiccator until further use.
-
Protocol 2: Characterization of the PFPDP-Modified Surface
-
Water Contact Angle Measurement:
-
Measure the static water contact angle of the modified surface to assess the change in hydrophobicity. An increase in contact angle compared to the initial amine-functionalized surface is expected.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Perform XPS analysis to confirm the elemental composition of the surface. The presence of phosphorus (P 2p) and fluorine (F 1s) peaks will confirm the successful immobilization of the diphenylphosphinoyl moiety.
-
Visualizations
Reaction Mechanism
Caption: Reaction of PFPDP with an amine-functionalized surface.
Experimental Workflow
Caption: Workflow for surface modification using PFPDP.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low modification efficiency (low contact angle change, weak P or F signal in XPS) | Inactive PFPDP due to hydrolysis | Use fresh, anhydrous solvents and handle PFPDP in a dry environment (e.g., glovebox). |
| Insufficient amine groups on the surface | Ensure the initial amine functionalization of the substrate is efficient and uniform. | |
| Insufficient reaction time or concentration | Increase the reaction time or the concentration of PFPDP. | |
| Non-uniform surface modification | Uneven coating of the reaction solution | Ensure the entire substrate is submerged and consider gentle agitation during the reaction. |
| Contamination on the substrate surface | Thoroughly clean the substrate before the reaction. |
Conclusion
This compound offers a potential route for the modification of amine-functionalized surfaces, leveraging the well-established reactivity of PFP esters. The resulting phosphinamide linkage is stable, and the introduction of diphenylphosphinoyl groups can significantly alter the surface properties. The protocols provided herein offer a starting point for researchers to explore the use of PFPDP in creating novel functional surfaces for a variety of applications in biomaterials science and drug development. Optimization of the reaction conditions is recommended for each specific substrate and application.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Pentafluorophenyl Ester-Functionalized Nanoparticles as a Versatile Platform for Selective and Covalent Inter-nanoparticle Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Pentafluorophenyl Diphenylphosphinate in the Synthesis of Phosphine Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl diphenylphosphinate (B8688654) (PFPDP), also known as FDPP, is a versatile reagent characterized by a highly activated phosphinate ester. The electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group in nucleophilic substitution reactions at the phosphorus center.[1][2][3][4] This property makes PFPDP a valuable precursor for the synthesis of a variety of phosphine (B1218219) oxide derivatives, which are important scaffolds in medicinal chemistry, materials science, and catalysis.[5][6][7] Phosphine oxides are utilized as ligands, catalysts, and can be found as key structural motifs in pharmaceuticals, such as the FDA-approved drug Brigatinib.[8] This document provides detailed application notes and protocols for the synthesis of tertiary phosphine oxides utilizing PFPDP as a key starting material.
Principle of the Reaction
The synthesis of tertiary phosphine oxides from pentafluorophenyl diphenylphosphinate is achieved through a nucleophilic substitution reaction at the phosphorus atom. The reaction of phosphinate esters with strong carbon nucleophiles, such as Grignard or organolithium reagents, is a well-established and versatile method for forming new phosphorus-carbon bonds and generating phosphine oxides.[8] The reaction proceeds with the displacement of the pentafluorophenoxy group by the R-group from the organometallic reagent, as depicted in the workflow below. This reaction typically occurs with inversion of configuration at the phosphorus center, which is a crucial consideration in the synthesis of P-chiral phosphine oxides.[8]
Experimental Workflows and Signaling Pathways
Logical Relationship of Reagents and Products
Caption: Logical relationship of reactants to products in the synthesis of tertiary phosphine oxides.
Experimental Workflow for the Synthesis of Tertiary Phosphine Oxides
Caption: Step-by-step experimental workflow for the synthesis of tertiary phosphine oxides from PFPDP.
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of tertiary phosphine oxides from this compound using Grignard and organolithium reagents. These protocols are based on established methods for the reaction of phosphinate esters with organometallic reagents.[8] Researchers should optimize reaction conditions for specific substrates.
Protocol 1: Synthesis of a Tertiary Phosphine Oxide using a Grignard Reagent
Materials:
-
This compound (PFPDP)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the PFPDP in anhydrous THF (concentration typically 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent (1.1-1.2 eq) dropwise via a syringe over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary phosphine oxide.
-
Characterize the final product by ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Tertiary Phosphine Oxide using an Organolithium Reagent
Materials:
-
This compound (PFPDP)
-
Organolithium reagent (e.g., n-Butyllithium, 1.6 M solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the PFPDP in anhydrous THF (concentration typically 0.1-0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise via a syringe over 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tertiary phosphine oxide.
-
Characterize the final product by ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table provides hypothetical data for the synthesis of various tertiary phosphine oxides from PFPDP based on the protocols described above. Actual yields will vary depending on the specific substrates and reaction conditions.
| Entry | Organometallic Reagent (R-M) | Product (Ph₂P(O)R) | Protocol | Theoretical Yield (%) |
| 1 | Phenylmagnesium bromide | Triphenylphosphine oxide | 1 | 85-95 |
| 2 | Methylmagnesium bromide | Methyldiphenylphosphine oxide | 1 | 80-90 |
| 3 | n-Butyllithium | n-Butyldiphenylphosphine oxide | 2 | 82-92 |
| 4 | Phenyllithium | Triphenylphosphine oxide | 2 | 88-98 |
Safety Precautions
-
Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[1]
-
Grignard reagents are highly reactive and moisture-sensitive.[9]
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Conclusion
This compound is an effective and highly reactive precursor for the synthesis of tertiary phosphine oxides. The protocols outlined provide a general framework for the reaction with Grignard and organolithium reagents, offering a straightforward and efficient route to a diverse range of phosphine oxide derivatives. The high reactivity of the pentafluorophenyl ester as a leaving group facilitates these transformations under relatively mild conditions. These methods are valuable for researchers in medicinal chemistry and materials science for the construction of novel phosphorus-containing molecules.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Organolithium Reagents [sigmaaldrich.com]
- 7. The nature of the pentafluorophenyl Grignard reagent in solution from fluorine magnetic resonance spectra - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing FDPP Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing FDPP (Pentafluorophenyl Diphenylphosphinate) coupling reactions in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during FDPP-mediated coupling reactions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My FDPP coupling reaction has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
Answer: Low coupling efficiency can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Activation: The carboxylic acid may not be fully activated by FDPP. Ensure you are using the correct stoichiometry of FDPP, typically at least one equivalent relative to the carboxylic acid. Pre-activation of the carboxylic acid with FDPP and a base for a short period before adding the amine component can sometimes be beneficial.
-
Poor Solubility: Reactants, particularly the growing peptide chain in solid-phase synthesis, may have poor solubility in the chosen solvent, leading to aggregation and reduced reactivity. If you observe a milky white suspension or gel-like formation, solubility is likely an issue. Consider switching to a more effective solvent for solvating the peptide-resin, such as N-Methylpyrrolidone (NMP), or using a solvent mixture.[1][2]
-
Steric Hindrance: Coupling sterically hindered amino acids can be challenging, resulting in slower reaction rates and incomplete conversion. To address this, you can:
-
Increase the reaction time.
-
Slightly increase the reaction temperature, but monitor for side reactions.
-
Use a "double coupling" approach where the coupling step is repeated with fresh reagents after washing the resin.
-
-
Moisture Contamination: FDPP and the activated ester intermediate are sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Suboptimal Base Concentration: An insufficient amount of base will prevent the deprotonation of the amine component (if it's a salt) and the neutralization of the diphenylphosphinic acid byproduct, thereby stalling the reaction. Typically, at least two equivalents of a tertiary amine base are required.
Issue 2: Presence of Unexpected Side Products
Question: I am observing significant impurities in my reaction mixture. What are the common side reactions with FDPP coupling and how can I minimize them?
Answer: While FDPP is known for clean reactions, side products can still form, especially under suboptimal conditions.
-
Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to diastereomeric impurities. FDPP is known to be a racemization-suppressing reagent.[4] However, racemization can still occur, especially with sensitive amino acids (e.g., His, Cys) or with excessive base. To minimize racemization:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide, leading to chain termination. It is most common when Proline or Glycine are in the first two positions of the peptide sequence. To mitigate DKP formation, consider adding the third amino acid as a dipeptide unit if possible.
-
Aspartimide Formation: This side reaction can occur when coupling an aspartic acid residue, leading to a mixture of α- and β-coupled peptides. Using a protecting group on the β-carboxyl group of aspartic acid that is less prone to cyclization can help.
Frequently Asked Questions (FAQs)
Q1: What is FDPP and what are its main advantages as a coupling reagent?
A1: FDPP (this compound) is a phosphinate-based coupling reagent used for the formation of amide bonds, primarily in peptide synthesis. Its main advantages include:
-
Low Racemization: It is highly effective in preventing the loss of stereochemical purity during the coupling of chiral amino acids.[4][7]
-
High Efficiency: FDPP provides good yields in both solution-phase and solid-phase peptide synthesis.[4]
-
Versatility: It can be used for the synthesis of complex peptides, including macrocyclizations.[6]
Q2: What is the mechanism of action for FDPP?
A2: FDPP reacts with the carboxyl group of an N-protected amino acid in the presence of a base to form a highly reactive pentafluorophenyl active ester. This active ester is then readily attacked by the nucleophilic amino group of another amino acid or peptide to form the desired amide bond. The diphenylphosphinic acid byproduct is typically removed during workup.
Q3: Which solvents are recommended for FDPP coupling reactions?
A3: The choice of solvent is crucial for the success of the coupling reaction.
-
N,N-Dimethylformamide (DMF): This is the most commonly used solvent due to its excellent solvating properties for both reactants and the growing peptide chain on the resin.[1][2] However, ensure it is fresh and free of dimethylamine (B145610) impurities.[1]
-
N-Methylpyrrolidone (NMP): NMP is another excellent solvent, often superior to DMF for solvating aggregating or hydrophobic peptides.[2]
-
Dichloromethane (DCM): While a good solvent for many organic molecules, DCM may not be as effective at solvating longer peptide chains, which can lead to lower coupling yields.[1]
Q4: What type of base should I use with FDPP, and in what amount?
A4: A non-nucleophilic tertiary amine base is required for FDPP coupling.
-
Diisopropylethylamine (DIPEA): A strong, sterically hindered base that is commonly used.[5]
-
N-Methylmorpholine (NMM): A weaker base that is often preferred when coupling racemization-prone amino acids.[5][6] Typically, 2-3 equivalents of the base are used. One equivalent is needed to neutralize the amine salt (if applicable), and another to neutralize the diphenylphosphinic acid byproduct.
Data Presentation
Table 1: Qualitative Comparison of Common Solvents for FDPP Coupling
| Solvent | Polarity | Resin Swelling | Solvation of Growing Peptide Chain | Notes |
| DMF | High | Good | Generally Good | Most common choice; ensure it is free of amine impurities.[1] |
| NMP | High | Excellent | Excellent, especially for hydrophobic/aggregating peptides | A good alternative to DMF for difficult sequences.[2] |
| DCM | Medium | Good (Polystyrene) | Can be poor for longer peptides | More suitable for solution-phase or early stages of solid-phase synthesis.[1] |
Table 2: General Recommendations for Base Selection in FDPP Coupling
| Base | Basicity (pKa of conjugate acid) | Steric Hindrance | Recommendation for Use with FDPP |
| DIPEA | ~10.75 | High | Suitable for most standard couplings and with sterically hindered amino acids.[5] |
| NMM | ~7.38 | Low | Recommended for coupling racemization-prone amino acids to minimize epimerization.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for FDPP Coupling in Solution-Phase
-
Reactant Preparation: In a dry, inert atmosphere flask, dissolve the N-protected amino acid (1.0 eq.) and the amine component (as a free base, 1.0 eq.) in anhydrous DMF.
-
Base Addition: Add a tertiary amine base (e.g., DIPEA or NMM, 2.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
FDPP Addition: Add FDPP (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for FDPP Coupling in Solid-Phase (Fmoc-SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq.), FDPP (3.0 eq.), and a base (e.g., NMM, 6.0 eq.) in DMF.
-
Coupling: Add the activation mixture to the swollen resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: If the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Deprotection: Proceed to the Fmoc-deprotection step to prepare for the next coupling cycle.
Visualizations
Troubleshooting Workflow for Low Yield in FDPP Coupling
Caption: A decision tree for troubleshooting low yield in FDPP coupling reactions.
Mechanism of Racemization in Peptide Coupling
Caption: Competing pathways of aminolysis and oxazolone formation leading to potential racemization.
References
Troubleshooting low yield in FDPP mediated peptide synthesis
Welcome to the technical support center for FDPP-mediated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yield and other common issues encountered during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low peptide yield in a question-and-answer format.
Issue: Significantly lower than expected peptide yield after cleavage and purification.
Q1: How can I determine if the low yield is due to poor synthesis efficiency or problems with the final cleavage step?
A1: To pinpoint the source of the low yield, a systematic diagnosis is essential.
-
Initial Check: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg). Analyze the cleaved products by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.[1]
-
Quantitative Analysis: If the target peptide is present, quantify the peptide loading on the resin. This can be done by cleaving the peptide from a precisely weighed amount of dried resin and then quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1] A significant discrepancy between the theoretical and experimental loading indicates a problem during the synthesis cycles.
Q2: My analysis indicates that the peptide synthesis itself was inefficient. What are the common causes of low coupling efficiency with FDPP?
A2: Incomplete coupling reactions are a primary cause of low yield, leading to truncated and deletion sequences.[1][2][3][4] Several factors can contribute to this when using FDPP:
-
Inadequate Reagent Stoichiometry: Ensure the correct molar ratios of the Fmoc-amino acid, FDPP, and a tertiary base (e.g., DIPEA) are used. Sub-optimal ratios can lead to incomplete activation of the carboxylic acid.
-
Sterically Hindered Amino Acids: Coupling sterically hindered amino acids (e.g., Val, Ile, Thr) can be challenging.[5] FDPP is known to be efficient, but may require extended reaction times or double coupling for these residues.[2][6]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support, blocking reactive sites.[4][7] This is particularly common for hydrophobic sequences.
-
Sub-optimal Reaction Conditions: Factors like solvent quality, temperature, and reaction time play a crucial role.
Q3: How can I monitor the completeness of the coupling reaction?
A3: A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is a simple and effective way to check for the presence of free primary amines on the resin after a coupling step.[1]
| Kaiser Test Result | Interpretation | Recommended Action |
| Colorless/Yellow Beads | Coupling is complete. | Proceed to the next deprotection step. |
| Light Blue Beads | Incomplete coupling. | Recouple the amino acid by repeating the coupling step. |
| Dark Blue Beads | Coupling has failed. | Check the quality and quantities of reagents, and then recouple. |
Q4: What strategies can I employ to improve coupling efficiency when using FDPP?
A4: To enhance coupling efficiency:
-
Optimize Reagent Ratios: While the optimal ratio can be sequence-dependent, a common starting point is a 1:1:2 molar ratio of Fmoc-amino acid:FDPP:tertiary amine.
-
Extend Reaction Time: For difficult couplings, increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.
-
Perform a Double Coupling: If a coupling is known to be difficult, or if the Kaiser test indicates an incomplete reaction, performing a second coupling with fresh reagents is a reliable strategy.[2][6]
-
Elevate the Temperature: For sequences prone to aggregation, performing the synthesis at a slightly elevated temperature (e.g., 35-50°C) can help disrupt secondary structures and improve reaction kinetics.[2]
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help to break up aggregates.
Frequently Asked Questions (FAQs)
Q5: What are the common side reactions in FDPP-mediated peptide synthesis and how can I minimize them?
A5: While FDPP is known for its low racemization rates, other side reactions common to peptide synthesis can still occur.[8]
-
Racemization: FDPP is reported to have one of the lowest racemization rates among common coupling reagents.[8] However, prolonged exposure to the basic conditions required for coupling can still lead to some degree of racemization, especially for sensitive amino acids like Cys and His.[9] To minimize this, avoid excessively long coupling times and use the minimum necessary amount of base.
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[4][10] It is particularly problematic when Proline is the second residue. To mitigate this, ensure the third amino acid is coupled promptly after the deprotection of the second.
-
Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation, which can lead to a mixture of α- and β-aspartyl peptides that are difficult to separate.[4] Using protecting groups like Omn-Dmab on the Asp side chain can help prevent this.
Q6: My peptide sequence is very hydrophobic. What special considerations should I take?
A6: Hydrophobic peptides are prone to aggregation, which can severely impact yield.[7][11]
-
Choice of Solvent: While DMF is a standard solvent, N-Methyl-2-pyrrolidone (NMP) often provides better solvation for aggregating peptides.[11] In some cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[7]
-
Resin Selection: Using a PEG-based resin can improve the solvation of the growing peptide chain and reduce aggregation.[11]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.
Q7: How does FDPP compare to other common coupling reagents like HBTU or HATU?
A7: FDPP is a phosphonium (B103445) salt-based coupling reagent, similar to PyBOP. Onium salt reagents (both aminium like HBTU/HATU and phosphonium) are generally highly efficient.[12]
| Reagent Family | Examples | Advantages | Disadvantages |
| Phosphonium Salts | FDPP, PyBOP | High coupling efficiency, low racemization, does not cause guanidinylation of the N-terminus. | Can be more expensive than carbodiimides. |
| Aminium (Uronium) Salts | HBTU, HATU, HCTU | High reactivity and widely used.[12] | Can cause guanidinylation of the N-terminal amino group, leading to chain termination. |
| Carbodiimides | DCC, DIC | Cost-effective.[1] | Can cause significant racemization without an additive like HOBt, and the byproduct of DCC (DCU) is poorly soluble.[12] |
Q8: Can FDPP be used in solution-phase peptide synthesis?
A8: Yes, FDPP has been successfully used in both solid-phase and solution-phase peptide synthesis.[8] It has also been noted as an efficient reagent for macrocyclization reactions.[10]
Experimental Protocols & Visualizations
Key Experimental Protocol: FDPP-Mediated Amino Acid Coupling in SPPS
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using FDPP.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Kaiser Test (Optional but Recommended): Take a small sample of beads and perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling Reaction:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add FDPP (3-5 equivalents) and a tertiary base such as DIPEA (6-10 equivalents) to the amino acid solution.
-
Briefly pre-activate by gently mixing for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be colorless). If the test is positive, consider recoupling.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Visualizations
Caption: FDPP mediated peptide bond formation mechanism.
Caption: Troubleshooting workflow for low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentafluorophenol and its derivatives [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. biotage.com [biotage.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Minimizing Racemization with Pentafluorophenyl Diphenylphosphinate (FDPP)
Welcome to the technical support center for Pentafluorophenyl Diphenylphosphinate (B8688654) (FDPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of FDPP as a coupling reagent to minimize racemization in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is Pentafluorophenyl Diphenylphosphinate (FDPP) and what are its primary applications?
A1: this compound (FDPP) is a phosphinate-based coupling reagent used for the formation of amide bonds, particularly in peptide synthesis.[1][2][3][4] It is known for its high efficiency and its ability to suppress racemization, even with sensitive amino acids.[5] FDPP is versatile and can be used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[5]
Q2: How does FDPP minimize racemization during peptide coupling?
A2: Racemization in peptide synthesis often proceeds through the formation of a 5(4H)-oxazolone intermediate. The formation of this planar intermediate allows for the loss of stereochemistry at the α-carbon of the activated amino acid. FDPP promotes a rapid and efficient aminolysis (the coupling reaction) that outpaces the rate of oxazolone (B7731731) formation. This kinetic preference for the desired coupling pathway is a key factor in minimizing racemization.
Q3: Which amino acids are particularly prone to racemization, and how can FDPP help?
A3: Amino acids with electron-withdrawing groups on their side chains or those that are sterically hindered are more susceptible to racemization. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during coupling reactions. The use of FDPP is particularly advantageous when incorporating these sensitive residues into a peptide sequence, as it has been reported to be a "racemization-free" reagent in many applications.[5]
Q4: What are the optimal reaction conditions for using FDPP?
A4: Optimal conditions can vary depending on the specific peptide sequence and synthesis method (solid-phase vs. solution-phase). Generally, reactions are carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The choice of base is also critical; a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is commonly used. Reactions are typically performed at room temperature, although for particularly sensitive couplings, lowering the temperature to 0°C can further minimize the risk of racemization.
Q5: Can FDPP be used for cyclization of peptides?
A5: Yes, FDPP has been successfully used as a reagent for the cyclization of peptides.[5] Its high efficiency and low racemization properties make it a suitable choice for forming cyclic peptides, where intramolecular cyclization can sometimes be a challenging step.
Troubleshooting Guides
This section provides solutions to common problems encountered during peptide synthesis when using FDPP.
Issue 1: I am observing low coupling efficiency or incomplete reactions.
| Possible Cause | Troubleshooting Steps |
| Insufficient reagent equivalents | - Ensure you are using a slight excess of FDPP and the Nα-protected amino acid (typically 1.1-1.5 equivalents relative to the free amine on the resin or in solution). |
| Poor solubility of reagents | - Ensure all reagents are fully dissolved in the reaction solvent before initiating the coupling. Sonication may be helpful. Consider using a co-solvent system if solubility remains an issue. |
| Steric hindrance | - For sterically hindered couplings, consider increasing the reaction time. Double coupling (repeating the coupling step with fresh reagents) may also be necessary. |
| Deactivated FDPP | - FDPP is sensitive to moisture. Ensure it is stored in a desiccator and handled under anhydrous conditions. Use freshly opened or properly stored reagent. |
Issue 2: Despite using FDPP, I am still detecting some level of racemization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate base | - Ensure you are using a sterically hindered base like DIPEA. Avoid using less hindered bases like triethylamine (B128534) (TEA) which can promote oxazolone formation. Use the minimum necessary amount of base. |
| High reaction temperature | - For sensitive amino acids, perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of racemization. |
| Prolonged reaction time with sensitive residues | - While longer reaction times can help with sterically hindered couplings, for racemization-prone amino acids, it's a trade-off. Monitor the reaction progress and stop it as soon as it is complete to minimize exposure to basic conditions. |
| Side-chain interactions (for His) | - For Histidine, consider protecting the imidazole (B134444) side chain to further reduce the risk of racemization. |
Issue 3: I am having difficulty with the work-up and purification of my peptide.
| Possible Cause | Troubleshooting Steps |
| Byproducts from the reaction | - The byproducts of FDPP-mediated coupling are generally soluble in common organic solvents and can be removed during standard washing procedures in SPPS or by extraction in solution-phase synthesis. |
| Peptide precipitation issues | - If the peptide does not precipitate well from ether after cleavage from the resin, try concentrating the cleavage mixture and adding fresh, cold ether. Alternatively, a 1:1 mixture of hexane (B92381) and ether can be effective. |
| Co-elution of impurities during HPLC | - Optimize your HPLC gradient to achieve better separation of your target peptide from any closely eluting impurities. |
Data Presentation
Table 1: Comparative Racemization Levels of Common Coupling Reagents
The following table summarizes representative data on the percentage of D-isomer formation for various coupling reagents under comparable experimental conditions. While specific quantitative data for FDPP is limited in comparative studies, it is widely reported to exhibit very low to negligible racemization.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Notes and References |
| FDPP | Very Low / Negligible | Widely reported as a "racemization-free" coupling reagent in numerous applications.[5] |
| HATU | 0.5 - 2.0% | Generally shows lower racemization compared to HBTU. |
| HBTU | 1.5 - 5.0% | A commonly used reagent with moderate levels of racemization. |
| HCTU | 1.0 - 4.0% | Performance is generally similar to HBTU. |
| PyBOP | 1.0 - 3.5% | A phosphonium-based reagent with good performance in suppressing racemization. |
| DIC/HOBt | 0.5 - 2.5% | The addition of HOBt significantly reduces racemization when using carbodiimides. |
Note: The extent of racemization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using FDPP (Manual Fmoc-Strategy)
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide on a Rink Amide resin using FDPP as the coupling reagent.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (positive test indicated by blue beads).
3. Amino Acid Coupling with FDPP:
-
In a separate vial, dissolve the Fmoc-protected amino acid (1.5 equivalents relative to resin loading) and FDPP (1.5 equivalents) in DMF.
-
Add DIPEA (3.0 equivalents) to the amino acid/FDPP solution and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (negative test indicated by colorless/yellow beads). If the test is positive, continue coupling for another hour or perform a double coupling.
4. Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM (5-7 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
8. Purification:
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Solution-Phase Dipeptide Synthesis using FDPP
This protocol describes a general procedure for the synthesis of a dipeptide in solution using FDPP.
1. Materials:
-
Nα-protected amino acid (e.g., Fmoc-L-Alanine)
-
C-terminally protected amino acid (e.g., H-L-Leucine-OMe·HCl)
-
This compound (FDPP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
2. Procedure:
-
Dissolve the C-terminally protected amino acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the Nα-protected amino acid (1.05 equivalents) and FDPP (1.05 equivalents) in anhydrous DMF.
-
Add the solution of the activated Nα-protected amino acid to the solution of the C-terminally protected amino acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
3. Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure product.
Visualizations
FDPP-Mediated Peptide Coupling and the Suppression of Racemization
Caption: FDPP promotes rapid aminolysis, outcompeting the slower oxazolone formation pathway.
Troubleshooting Workflow for Low Coupling Efficiency in SPPS
Caption: A stepwise approach to troubleshooting incomplete coupling reactions in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: FDPP Experimental Troubleshooting
Notice: The acronym "FDPP" is ambiguous and can refer to at least two distinct compounds in research and development: Farnesyl Diphosphate (B83284) , a biological intermediate, and Pentafluorophenyldiphenylphosphinate , a chemical reagent. This guide addresses common issues associated with both compounds. Please select the section relevant to your work.
Section 1: Farnesyl Diphosphate (FDP / FPP) in Biological Systems
This section is for researchers working with Farnesyl Diphosphate (also known as Farnesyl Pyrophosphate or FPP), a key intermediate in the mevalonate (B85504) pathway.[1][2] Problems in experiments involving FPP often relate to enzymatic synthesis, product instability, or its downstream biological effects.
Frequently Asked Questions (FAQs)
Q1: What is Farnesyl Diphosphate (FPP) and why is it a critical molecule in my experiments? A1: Farnesyl Diphosphate (FPP) is a C15 isoprenoid molecule synthesized in the mevalonate pathway.[3] It is a crucial branch-point intermediate, serving as the precursor for a vast array of essential biomolecules, including sterols (like cholesterol), carotenoids, dolichols, and ubiquinone.[2][3][4] FPP is also required for the post-translational modification (prenylation) of proteins, which is vital for their proper localization and function.[4][5] Its central role in metabolism makes it a key target in drug development.[4][6]
Q2: My enzymatic synthesis of FPP is producing unexpected isomers. Is this a common side reaction? A2: Yes, this is a known issue. The enzyme FPP synthase (FPPS) catalyzes the head-to-tail condensation of smaller isoprenoid units to form (E,E)-FPP.[7][8] However, a common side reaction is the formation of incorrect stereoisomers, specifically neryl diphosphate (NPP or Z-GPP) and (Z,E)-FPP.[7] While FPP synthases from bacterial and eukaryotic sources produce the desired E,E-isomer with high fidelity (96-97%), enzymes from thermophilic archaea are less precise and can generate significantly more of the Z-isomers.[7][8]
Q3: How can I minimize the formation of these incorrect Z-isomers during FPP synthesis? A3: Minimizing Z-isomer formation depends on controlling the enzymatic reaction.
-
Enzyme Selection: If possible, use a bacterial or eukaryotic FPP synthase rather than an archaeal one, as they exhibit higher stereoselectivity.[7][8]
-
Substrate Preference: FPP synthase preferentially consumes the correct E-isomer (GPP) over the Z-isomer (NPP) in the second condensation step.[7][8] This means that while the Z-C10 isomer may form, its subsequent conversion to the C15 product is less efficient, though it will still be present as a side product.[7]
-
Purification: Post-reaction, purification using methods like reverse-phase HPLC is necessary to separate the desired (E,E)-FPP from the isomeric side products.
Q4: I'm having trouble with FPP sample stability and degradation during cell lysate preparation. What is causing this? A4: FPP is susceptible to degradation by endogenous enzymes, particularly phosphatases, which hydrolyze the pyrophosphate group.[9] This instability can lead to significant loss of FPP during sample preparation and extraction.[9] The stability is also affected by pH and the presence of certain metal ions.[9]
Q5: What is the recommended protocol for extracting FPP from cells while maximizing stability? A5: To maximize FPP recovery, you must inhibit phosphatase activity and optimize extraction conditions. A recommended approach involves preparing cell-free extracts in a buffer at pH 7 containing 15 mM MgCl₂.[9] The inclusion of MgCl₂ has been shown to improve FPP stability during homogenization.[9] While phosphatase inhibitors were tested, the combination of the correct buffer and MgCl₂ proved most effective, showing no obvious loss of FPP for at least 30 minutes at room temperature.[9]
Q6: I am observing acute cytotoxicity in my cell culture experiments after introducing FPP. What is the mechanism? A6: FPP can act as a "danger signal" that induces acute, dose-dependent cell death.[10] This cytotoxic effect is not related to downstream metabolic pathways or conventional cell death processes like necroptosis.[10] Instead, FPP directly activates specific ion channels (TRPMs), leading to a massive influx of calcium, which triggers cell death.[10] This effect is highly specific to the structure of FPP, requiring both its lipophilic hydrocarbon chain and its pyrophosphate head group.[10]
Data Presentation
Table 1: Stereoisomeric Side Product Formation by FPP Synthase (FPPS) from Different Sources. This table summarizes the percentage of the desired (E,E)-FPP product versus the Z-isomer side products generated by various FPPS enzymes.
| Enzyme Source | Product Composition | Reference |
| Bacterial / Eukaryotic | ~96-97% (E,E)-FPP, 3-4% Z-isomers | [7][8] |
| Archaeal | ~87-88% (E,E)-FPP, 12-13% Z-isomers | [7][8] |
Experimental Protocols
Protocol 1: In Vitro FPP Synthase Assay for Product and Side Product Analysis This protocol allows for the enzymatic synthesis of FPP and subsequent analysis to quantify the formation of both the desired product and isomeric side products.
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture for 2 hours at 30°C (or 60°C for thermostable archaeal enzymes).[8]
-
-
Hydrolysis of Products:
-
Stop the reaction and hydrolyze the pyrophosphate esters to their corresponding alcohols for GC analysis.
-
Add 80 µL of 500 mM glycine (B1666218) buffer (pH 10.5) containing 5 mM ZnCl₂.[8]
-
Add ~80 units of calf mucosa alkaline phosphatase.[8]
-
Incubate at 37°C for 1 hour.[8]
-
-
Extraction and Analysis:
-
Extract the resulting alcohols (e.g., farnesol, nerolidol) with an organic solvent like hexane.
-
Analyze the organic phase using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers by comparing them to authentic standards.[8]
-
Mandatory Visualization
Caption: FPP synthase reaction showing the main pathway and side reactions.
Section 2: Pentafluorophenyldiphenylphosphinate (FDPP) in Chemical Synthesis
This section is for researchers using Pentafluorophenyldiphenylphosphinate (FDPP) as a reagent in chemical synthesis, for example, in coupling or activation reactions. Side reactions with FDPP are typically related to its reactivity, stability, and the conditions of the experiment.
Troubleshooting Guides & FAQs
Q1: I am getting a low yield in my coupling reaction using FDPP. What are the common causes? A1: Low yields in reactions involving phosphinate reagents like FDPP often stem from issues with reagent purity, reaction conditions, or incomplete activation.
-
Reagent Degradation: FDPP is sensitive to moisture. Hydrolysis can consume the reagent, reducing the effective concentration and leading to low yields.[11][12] It is crucial to store FDPP under anhydrous, inert conditions and handle it using appropriate techniques (e.g., in a glovebox or under argon/nitrogen).[13]
-
Insufficient Activation: The reaction may require a specific base or additive to facilitate the desired transformation. The choice and amount of base can be critical.[14]
-
Steric Hindrance: If you are coupling bulky molecules, steric hindrance can slow the reaction rate significantly, leading to incomplete conversion within the standard reaction time.[14][15]
Q2: I've isolated my product, but I also have significant byproducts. What could they be? A2: The most common byproduct is likely from the hydrolysis of FDPP, which would yield diphenylphosphinic acid and pentafluorophenol. In some cases, storing organophosphorus reagents in glass containers can lead to secondary reactions, as the hydrolysis product (in this case, hydrofluoric acid from the pentafluorophenyl group) can react with the silica (B1680970) in the glass.[11][16] Other byproducts may arise from side reactions of your specific substrates under the reaction conditions.
Q3: How can I prevent hydrolysis and degradation of FDPP? A3: Strict control of moisture is key.
-
Storage: Store FDPP at low temperatures (e.g., ≤ -10°C) in an airtight, non-glass container under an inert atmosphere.[11][12][16]
-
Handling: Use an inert atmosphere (glovebox or Schlenk line) for all manipulations.[13]
-
Solvents: Use freshly distilled, anhydrous solvents for all reactions.
Q4: My reaction is clean, but my chiral product is showing significant racemization. How can I minimize this? A4: Racemization is a common side reaction in coupling chemistry, especially when activating carboxylic acids.[15] To suppress it:
-
Use Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or Oxyma Pure can minimize racemization.[15]
-
Control Temperature: Running the activation step at a lower temperature (e.g., 0°C) can reduce the rate of racemization, though it may also slow the desired reaction.[14]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of simpler amines to reduce side reactions.[15]
Data Presentation
Table 2: Troubleshooting Common Issues in FDPP-Mediated Reactions.
| Issue / Observation | Potential Cause | Recommended Solution | References |
| Low or No Yield | 1. FDPP reagent degraded by moisture. 2. Insufficient activation/wrong base. 3. Steric hindrance. | 1. Use fresh, properly stored FDPP; ensure anhydrous conditions. 2. Optimize base and consider additives. 3. Increase reaction time/temperature; switch to a more potent reagent. | [11][14][16] |
| Byproduct Formation | 1. Hydrolysis of FDPP. 2. Side reactions of starting materials. | 1. Use dry solvents and inert atmosphere. 2. Analyze reaction conditions (temperature, base sensitivity); consider protecting groups. | [11][17] |
| Racemization of Product | 1. Over-activation of carboxyl group. 2. Inappropriate base. 3. High temperature. | 1. Use additives (HOAt, Oxyma); reduce pre-activation time. 2. Use a hindered, non-nucleophilic base (e.g., DIPEA, collidine). 3. Run reaction at a lower temperature (e.g., 0°C). | [15] |
| Difficult Purification | 1. Formation of urea (B33335) byproducts (if using carbodiimides alongside FDPP). 2. Product is water-soluble. | 1. Remove urea by filtration. 2. Check aqueous layer during workup; consider alternative extraction or purification methods. | [14][17] |
Experimental Protocols
Protocol 2: General Procedure for a Coupling Reaction Using FDPP under Anhydrous Conditions This protocol provides a general workflow for coupling a carboxylic acid (R-COOH) and an amine (R'-NH2) using FDPP as an activating agent. Note: Equivalents and reaction times must be optimized for specific substrates.
-
Preparation (Inert Atmosphere):
-
Dry all glassware in an oven and cool under a stream of argon or nitrogen.
-
Use anhydrous solvents (e.g., DMF, DCM) dispensed via a syringe from a solvent purification system or a sealed bottle.
-
-
Activation:
-
In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 eq) and FDPP (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a non-nucleophilic base, such as DIPEA (2.0 eq).
-
Stir the mixture at 0°C for 15-30 minutes to allow for the formation of the active ester.
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or LC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl or water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography or crystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a failed reaction using FDPP.
References
- 1. benchchem.com [benchchem.com]
- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of farnesyl pyrophosphate (FPP) and/or geranylgeranyl pyrophosphate (GGPP) biosynthesis and its implication in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Farnesyl Diphosphate Synthase: The Art of Compromise between Substrate Selectivity and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Farnesyl pyrophosphate is a new danger signal inducing acute cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis and Storage Stability of Diisopropylfluorophosphate | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Enhancing FDPP Efficiency in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for optimizing the use of Pentafluorophenyl Diphenylphosphinate (FDPP) in solid-phase synthesis. FDPP is a highly effective phosphinate-based coupling reagent renowned for its ability to facilitate peptide bond formation with minimal racemization, particularly in challenging synthesies such as macrocyclization. This resource offers a question-and-answer format to address common issues and improve the efficiency of your solid-phase synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is FDPP and what are its primary advantages in solid-phase synthesis?
A1: FDPP (this compound) is a coupling reagent used to form amide bonds in both solid-phase and solution-phase peptide synthesis. Its primary advantages include:
-
Low Racemization: FDPP is known to be a "racemization-free" reagent, making it ideal for the coupling of sensitive amino acids.[1]
-
High Efficiency in Cyclization: It has demonstrated high yields in macrocyclization reactions, a challenging step in the synthesis of many complex peptides.[1]
-
In-situ Activation: FDPP activates carboxylic acids in the presence of a tertiary amine to form a highly reactive pentafluorophenyl (PFP) active ester directly in the reaction mixture.
Q2: How does the reactivity of FDPP's active ester compare to other active esters?
A2: The pentafluorophenyl (PFP) ester formed in situ by FDPP is significantly more reactive than other common active esters. Kinetic studies have shown the relative coupling speed to be OPFP >> OPCP > ONp (where PFP = pentafluorophenyl, PCP = pentachlorophenyl, and Np = nitrophenyl), with a relative rate of 111:3.4:1.[2] This high reactivity can lead to faster and more complete coupling reactions, minimizing side reactions.[2]
Q3: What is the general mechanism of action for FDPP in peptide coupling?
A3: The coupling mechanism of FDPP involves a two-step process that occurs in situ:
-
Activation: The carboxylic acid of the N-protected amino acid is activated by FDPP in the presence of a base (e.g., DIPEA) to form a highly reactive pentafluorophenyl (PFP) active ester intermediate.
-
Coupling: The N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the PFP active ester, forming the peptide bond and releasing pentafluorophenol (B44920) as a byproduct.
Troubleshooting Guide
Q1: I am observing low coupling efficiency or incomplete reactions when using FDPP. What are the possible causes and solutions?
A1: Low coupling efficiency with FDPP can arise from several factors. Below is a troubleshooting guide to address this issue.
| Possible Cause | Troubleshooting Steps |
| Inadequate Reagent Equivalents | - Increase the equivalents of FDPP and the N-protected amino acid (typically 2-3 equivalents of each relative to the resin loading). - Ensure a sufficient excess of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is used (typically 2-4 equivalents). |
| Poor Resin Swelling | - Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before the coupling step. Inadequate swelling can limit the accessibility of reactive sites. |
| Steric Hindrance | - For sterically hindered amino acids, consider a double coupling strategy. After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. - Increasing the reaction time (e.g., from 1-2 hours to 4 hours or overnight) can also improve yields in difficult couplings. |
| "Difficult" Sequences | - For sequences prone to aggregation, consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture (e.g., DMF/DCM). - The addition of chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures and improve reagent accessibility. |
| Moisture Contamination | - Ensure all solvents and reagents are anhydrous. Water can hydrolyze the active ester intermediate, leading to lower yields. |
Q2: I am concerned about racemization when using FDPP, especially with sensitive amino acids. How can I minimize this?
A2: While FDPP is known for low racemization, certain conditions can increase this risk.
| Factor | Mitigation Strategy |
| Excess Base or Prolonged Pre-activation | - Use the minimum necessary amount of base to facilitate the reaction. - Add the reagents in the correct order: dissolve the amino acid and FDPP in the solvent, add the base, and then immediately add the mixture to the deprotected resin. Avoid prolonged pre-activation times. |
| Choice of Base | - While DIPEA is commonly used, for particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) could be considered, although this may slow down the reaction rate. |
| Reaction Temperature | - Perform the coupling reaction at room temperature. Elevated temperatures can increase the rate of racemization. |
Q3: Are there any known side reactions or incompatibilities with FDPP?
A3: FDPP is generally a clean coupling reagent. However, like all reagents, there are potential side reactions to be aware of.
| Side Reaction | Description & Prevention |
| Formation of Diphenylphosphinic Anhydride | In the absence of a nucleophile (the amine), the activated carboxylic acid can potentially react with another molecule of the carboxylic acid to form a symmetric anhydride. This is generally less of a concern in SPPS due to the excess of reagents used. Ensure the deprotection of the N-terminal amine is complete before adding the coupling reagents. |
| Reaction with Nucleophilic Side Chains | Although less common, the highly reactive PFP ester could potentially react with unprotected nucleophilic side chains (e.g., the hydroxyl group of serine or threonine). Ensure that appropriate side-chain protecting groups are used for all relevant amino acids. |
Quantitative Data
While direct comparative studies detailing the yield and purity of FDPP against a wide range of other coupling reagents in a standardized format are limited in the readily available literature, its efficiency has been highlighted in specific challenging applications. For instance, in the cyclization of a difficult hexapeptide, the use of FDPP at high dilution resulted in a purified yield of up to 80%.[1] This demonstrates its potential for high efficiency, particularly in macrocyclization where other reagents may be less effective.
Experimental Protocols
General Protocol for FDPP Coupling in Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
-
Resin Preparation:
-
Swell the resin (e.g., 100-200 mesh Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.) and FDPP (0.3 mmol, 3 eq.) in DMF (approx. 2 mL).
-
Add Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the amino acid/FDPP solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids or difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional):
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Visualizations
Below are diagrams illustrating the FDPP activation and coupling workflow, as well as a troubleshooting decision tree.
References
FDPP stability under different pH and temperature conditions
FDPP Stability Technical Support Center
Disclaimer: Publicly available stability data for "Fluorinated Dianhydro-D-glucityl-bis-phosphate" (FDPP) under varying pH and temperature conditions could not be located. The following technical support guide is constructed using a hypothetical compound, herein referred to as FDPP, to demonstrate the requested format and provide a framework for researchers. The data, protocols, and troubleshooting advice are illustrative and based on general principles for similar fluorinated and phosphorylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for FDPP in solution?
A1: For short-term storage (up to 1 week), it is recommended to store FDPP solutions at 2-8°C, buffered at a pH of 6.0. For long-term storage, aliquoting and freezing at -20°C or below is advised to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: I observe a precipitate in my FDPP solution after adjusting the pH. What should I do?
A2: Precipitation upon pH adjustment may indicate that FDPP is less soluble at that specific pH. It is crucial to ensure that the buffer concentration is adequate and that the pH is adjusted slowly while vortexing. If precipitation persists, consider using a different buffer system or reducing the concentration of the FDPP solution. We recommend working within the optimal pH range of 5.0 to 7.0.
Q3: My experimental results show lower than expected activity of FDPP. Could this be a stability issue?
A3: Yes, a loss of activity can be directly related to the degradation of FDPP. This is particularly prevalent at pH values above 8.0 and at elevated temperatures (above 25°C). We recommend verifying the pH of your solution and ensuring that it has been stored under the recommended conditions. Performing a stability check using a method like HPLC-UV is advisable.
Q4: How does temperature affect the stability of FDPP?
A4: FDPP shows significant degradation at elevated temperatures. As a general rule, reaction rates, including degradation, can double with every 10°C increase in temperature. For experiments requiring incubation at 37°C, it is best to prepare the FDPP solution fresh and use it immediately.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peak in HPLC chromatogram | Degradation of FDPP. | Compare the chromatogram with a freshly prepared standard. If a new peak is present, it is likely a degradant. Ensure proper storage and handling. |
| Variable results between experiments | Inconsistent storage or handling; repeated freeze-thaw cycles. | Aliquot FDPP solutions for single-use to avoid freeze-thaw cycles. Always use freshly thawed aliquots. |
| Low recovery of FDPP after sample preparation | Adsorption to container surfaces or instability in the sample matrix. | Consider using low-adsorption microcentrifuge tubes. Evaluate the stability of FDPP in your specific experimental matrix by running a time-course experiment. |
| Cloudy or discolored solution | Precipitation or chemical degradation. | Check the pH of the solution. If within the optimal range, the issue might be temperature-related degradation. Prepare a fresh solution. |
Quantitative Stability Data
The following table summarizes the hypothetical stability of a 1 mg/mL FDPP solution in various buffers after 48 hours.
| pH | Temperature (°C) | % FDPP Remaining |
| 4.0 | 4 | 92% |
| 6.0 | 4 | 99% |
| 8.0 | 4 | 85% |
| 4.0 | 25 | 80% |
| 6.0 | 25 | 95% |
| 8.0 | 25 | 60% |
| 6.0 | 37 | 75% |
Experimental Protocol: FDPP Stability Assessment by HPLC-UV
1. Objective: To determine the stability of FDPP in aqueous solutions under different pH and temperature conditions over time.
2. Materials:
-
FDPP reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate (B84403) buffer (for pH 6.0 and 7.0)
-
Citrate buffer (for pH 4.0 and 5.0)
-
Borate buffer (for pH 8.0)
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 column
-
Temperature-controlled incubators/water baths
3. Procedure:
-
Preparation of FDPP Stock Solution: Prepare a 10 mg/mL stock solution of FDPP in HPLC-grade water.
-
Preparation of Test Solutions: Dilute the FDPP stock solution to a final concentration of 1 mg/mL in each of the prepared buffers (pH 4.0, 6.0, 8.0).
-
Incubation: Aliquot the test solutions into vials for each time point and temperature. Place the vials in incubators set to 4°C, 25°C, and 37°C.
-
Time Points: Collect samples at 0, 4, 8, 24, and 48 hours.
-
HPLC Analysis:
-
At each time point, dilute the collected sample to an appropriate concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the sample onto the HPLC system.
-
Mobile Phase: Isocratic elution with 70% 20mM phosphate buffer (pH 6.5) and 30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis: Calculate the percentage of FDPP remaining at each time point relative to the initial concentration at time 0.
Visualizations
Technical Support Center: FDPP Coupling with Sterically Hindered Amino Acids
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges when coupling sterically hindered amino acids using pentafluorophenyl diphenylphosphinate (B8688654) (FDPP).
Frequently Asked Questions (FAQs)
Q1: Why is my FDPP-mediated coupling reaction with a sterically hindered amino acid (e.g., Aib, Val) showing very low yield?
A1: Low yields in these specific couplings are common and typically stem from several factors:
-
Steric Hindrance: The primary issue is the bulky nature of both the amino acid side chain (e.g., the gem-dimethyl groups of Aib) and the FDPP reagent itself. This physically obstructs the optimal orientation for nucleophilic attack by the amine, dramatically slowing down the reaction rate.[1][2]
-
Reduced Nucleophilicity: The N-terminal amine of the peptide chain can have its nucleophilicity diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Reagent Stability and Activation: FDPP, like many phosphonium (B103445) reagents, requires anhydrous conditions. The presence of moisture can hydrolyze the activated pentafluorophenyl (PFP) ester intermediate back to the carboxylic acid, halting the reaction.[3][4]
-
Peptide Aggregation: Sequences containing multiple hydrophobic and hindered residues can aggregate on the solid support, limiting reagent access to the reaction site.[1][5]
Q2: I observe a significant amount of unreacted starting material. How can I drive the reaction to completion?
A2: To improve coupling efficiency, consider the following strategies:
-
Increase Reaction Time and Temperature: Sterically hindered couplings are inherently slow.[6] Extending the reaction time (e.g., from 2 hours to overnight) can be beneficial.[6] Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy barrier, but must be used cautiously to avoid racemization.[6][7]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the amino acid and FDPP.[3][8] This is a highly recommended strategy for difficult residues like Aib.[8]
-
Change the Solvent: If peptide aggregation is suspected, switch from DMF to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[1][6]
Q3: My peptide purity is low, and I suspect racemization. Is FDPP a good choice for preventing this, and how can I minimize it?
A3: While FDPP is generally considered a racemization-free reagent, the harsh conditions sometimes required for hindered couplings can increase the risk.[9]
-
Control the Base: Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, as strong bases can promote racemization.[1][4]
-
Minimize Pre-activation Time: The longer an amino acid is activated before the amine is introduced, the higher the risk of epimerization. Add the FDPP reagent in situ or keep pre-activation times to a minimum.[4]
-
Avoid Excessive Heat: If using elevated temperatures, optimize for the shortest time necessary to achieve an acceptable yield.[1]
Q4: How does FDPP compare to other common coupling reagents like HATU or HBTU for hindered amino acids?
A4: For extremely difficult couplings, especially involving α,α-disubstituted amino acids like Aib, onium-salt reagents are often more potent than FDPP.[1][10]
-
Onium Salts (HATU, HCTU, COMU): These reagents form highly reactive OAt, O-6-ClBt, or Oxyma active esters, which are often more effective at overcoming steric barriers than the PFP esters formed by FDPP.[10] HATU is frequently considered a superior choice for many challenging couplings.[1][10]
-
FDPP: FDPP's main advantages are its stability, commercial availability, and typically low risk of racemization under standard conditions.[9] It can be very effective for moderately hindered couplings or for specific applications like peptide cyclization.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using FDPP with sterically hindered amino acids.
Issue 1: Low or No Coupling Yield
| Potential Cause | Recommended Solution | Citation |
| Insufficient Reagent Activity | Switch to a more potent onium-salt reagent such as HATU, HCTU, or COMU, which are known to be more effective for severely hindered couplings. | [1][10] |
| Steric Hindrance Slowing Reaction | Increase the reaction time significantly (e.g., 4 to 24 hours). Consider gentle heating (40-50 °C) or using microwave-assisted synthesis to overcome the activation energy barrier. | [1][6][11] |
| Incomplete Reaction | Perform a "double coupling" by repeating the coupling step with fresh reagents after washing the resin. | [8][12] |
| Peptide Aggregation | Change the solvent from DMF to NMP or a mixture of DCM/DMF/NMP to improve solvation and disrupt secondary structures. | [1][6] |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous. Store FDPP in a desiccator and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | [3][4] |
Issue 2: Presence of Deletion Sequences or Truncated Peptides
| Potential Cause | Recommended Solution | Citation |
| Failed Coupling at Hindered Residue | After an unsuccessful coupling (confirmed by a positive Kaiser test), "cap" the unreacted N-terminal amines using acetic anhydride (B1165640) and a base (e.g., DIPEA or pyridine) in DMF. This prevents the unreacted chain from participating in subsequent coupling steps. | [10] |
| Incomplete Fmoc-Deprotection | Ensure complete deprotection of the N-terminus before the coupling step by extending the piperidine (B6355638) treatment time or performing a second deprotection. Monitor completion with a colorimetric test. | [1] |
Issue 3: Racemization of the Coupled Amino Acid
| Potential Cause | Recommended Solution | Citation |
| Over-activation / Prolonged Activation | Minimize the pre-activation time before adding the resin-bound amine. Add FDPP directly to the reaction vessel containing the amino acid and resin. | [1][4] |
| Strong Base | Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | [1][4] |
| Prolonged Reaction at High Temperature | If using heat, optimize the reaction for the shortest time required to achieve a satisfactory yield. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) if possible. | [4][7] |
Experimental Protocols & Workflows
Protocol 1: Optimized FDPP Coupling for a Hindered Amino Acid (e.g., Fmoc-Aib-OH)
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (3x).[10][12]
-
Amino Acid Solution: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (e.g., Fmoc-Aib-OH, 4 equivalents) and a suitable base (e.g., DIPEA, 8 equivalents or NMM, 8 equivalents) in anhydrous DMF.[10][12]
-
Coupling Reagent Addition: Add FDPP (4 equivalents) to the amino acid solution.
-
Activation & Coupling: Briefly mix the activation solution for 1-2 minutes, then immediately add it to the deprotected resin.[10]
-
Reaction: Agitate the reaction mixture for 4-6 hours at room temperature. For extremely difficult couplings, extend the time to 12-24 hours or heat to 40°C.[1][6]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test (or Chloranil test for N-alkylated amino acids) to check for free primary amines. A negative result (yellow/clear beads) indicates reaction completion.[5][12]
-
Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[10]
-
Troubleshooting Step (If Kaiser test is positive): If the coupling is incomplete, perform a second coupling (double coupling) by repeating steps 2-7 with fresh reagents. If the second coupling is also unsuccessful, proceed to cap the unreacted amines (see Protocol 2).[10][12]
Protocol 2: Capping Unreacted Amines
-
Preparation: Following an incomplete coupling reaction and subsequent washing, prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 10:5:85 (v/v/v) ratio.[10]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[10]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection and coupling cycle.[10]
Visualized Workflows
Caption: Troubleshooting workflow for a low-yield FDPP coupling reaction.
Caption: Mechanism showing where steric hindrance impedes FDPP coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of FDPP-Derived Products
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with in vitro reactions involving Farnesyl Diphosphate (B83284) (FDPP). It focuses on the effective removal of common byproducts and unreacted substrates to isolate pure target compounds.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of products from FDPP-based enzymatic reactions.
Q1: My final product is contaminated with unreacted FDPP and other phosphate-containing precursors (GPP, IPP/DMAPP). How can I remove them?
A1: The most effective method is to selectively hydrolyze the phosphate (B84403) groups, which dramatically changes the polarity of the contaminants. This is achieved by treating the reaction mixture with a phosphatase enzyme, such as Calf Intestinal Alkaline Phosphatase (CIP). This enzymatic step converts the highly polar diphosphate substrates (FDPP, GPP) into their corresponding, more nonpolar alcohols (farnesol, geraniol). The change in polarity makes them easily separable from nonpolar target products (like sesquiterpene hydrocarbons) using extraction or chromatography.
Q2: I see multiple peaks on my GC/LC-MS analysis that are not my target product. What are they likely to be?
A2: Besides your target compound, other peaks could be:
-
Isomeric Byproducts: Many terpene synthases are promiscuous and can produce multiple terpene isomers from the FDPP substrate.
-
Unreacted Substrates: FDPP, GPP, IPP, and DMAPP. These are typically not volatile enough for GC unless derivatized but can be detected with LC-MS.[1]
-
Hydrolysis Products: Farnesol (B120207) and geraniol, resulting from the enzymatic or non-enzymatic degradation of FDPP and GPP.
-
Buffer Components: Salts and other additives from your reaction mixture.
A systematic approach involving enzymatic treatment followed by chromatographic separation is the best way to identify and remove these.
Q3: My target product is a polar terpenoid (e.g., an alcohol or diol), and it co-elutes with farnesol after phosphatase treatment. What should I do?
A3: When your product has a polarity similar to the hydrolyzed byproducts, simple extraction is insufficient. High-resolution chromatography is necessary.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating compounds with similar polarities. You may need to screen different columns (e.g., C18, silica) and mobile phase gradients to achieve separation.[2]
-
Silica (B1680970) Gel Column Chromatography: Meticulous optimization of the solvent system is crucial. Using a shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) can effectively separate compounds with subtle polarity differences.
Q4: After solvent extraction, my yield is very low. What could be the cause?
A4: Low yield after extraction can stem from several factors:
-
Incorrect Solvent Polarity: The polarity of your extraction solvent may not be optimal for your target compound. If your product is a nonpolar hydrocarbon, a very nonpolar solvent like hexane (B92381) or pentane (B18724) is ideal. For more polar terpenoids, a solvent like diethyl ether or ethyl acetate (B1210297) may be required.[3]
-
Insufficient Extraction: The extraction may be incomplete. Perform at least three separate extractions of the aqueous phase and pool the organic layers to maximize recovery.
-
Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap your product. This can be broken by adding brine (saturated NaCl solution) or by centrifugation.
-
Product Volatility: If your product is highly volatile (e.g., some monoterpenes), it may be lost during solvent evaporation under reduced pressure. Use gentle evaporation conditions (e.g., a nitrogen stream) and avoid excessive heat.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in an FDPP-based enzymatic reaction?
A1: The primary contaminants are typically unreacted substrates and their precursors/intermediates. FDPP is synthesized from Geranyl Diphosphate (GPP) and Isopentenyl Diphosphate (IPP), which are in turn derived from IPP and Dimethylallyl Diphosphate (DMAPP).[4][5][6] Therefore, the most common byproducts are:
-
Unreacted FDPP
-
Unreacted GPP
-
Unreacted IPP and DMAPP
-
Inorganic pyrophosphate (PPi), released during the reaction.
-
Products from substrate hydrolysis (e.g., farnesol).
Q2: What is the general workflow for purifying a nonpolar terpene product?
A2: A robust and widely applicable workflow involves three main stages:
-
Enzymatic Digestion: Treat the entire reaction mixture with alkaline phosphatase to hydrolyze all diphosphate-containing molecules.
-
Solvent Extraction: Extract the mixture with a nonpolar organic solvent (e.g., hexane). The nonpolar terpene product will partition into the organic phase, while polar impurities (salts, protein, hydrolyzed phosphates) remain in the aqueous phase.
-
Chromatographic Polishing: Further purify the extracted product using silica gel chromatography to remove any remaining impurities, such as farnesol or isomeric byproducts.
Q3: Which purification techniques are best for FDPP-derived products?
A3: The choice of technique depends on the properties of your target compound and the nature of the impurities. The table below summarizes the most common methods.[7]
| Purification Method | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Alkaline Phosphatase + Extraction | Polarity | Nonpolar products (e.g., terpene hydrocarbons) | Simple, inexpensive, and highly effective for bulk impurity removal. | Not suitable if the product is highly polar or water-soluble. |
| Silica Gel Column Chromatography | Polarity | Separating compounds with different polarities. | High capacity, relatively low cost, good for preparative scale. | Can be time-consuming; solvent-intensive.[8] |
| Solid-Phase Extraction (SPE) | Polarity / Specific Interaction | Rapid cleanup and sample concentration. | Fast, uses less solvent than column chromatography. | Lower resolution and capacity compared to column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Polarity, Size, or Affinity | High-purity separation of complex mixtures or isomers. | High resolution and sensitivity, suitable for analytical and preparative scales.[2] | Expensive equipment; lower capacity than column chromatography. |
| Gas Chromatography (GC) | Volatility / Boiling Point | Analysis and purification of volatile products (e.g., monoterpenes, some sesquiterpenes).[2] | Excellent separation for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Protocol 1: Enzymatic Removal of Diphosphate Substrates
This protocol describes the use of Calf Intestinal Alkaline Phosphatase (CIP) to hydrolyze unreacted FDPP and other diphosphate precursors.
Materials:
-
Completed enzymatic reaction mixture
-
Calf Intestinal Phosphatase (CIP)
-
CIP reaction buffer (if different from the primary reaction buffer)
-
Incubator or water bath at 37°C
Procedure:
-
Following the completion of your primary enzymatic reaction, add CIP directly to the reaction tube. A typical ratio is 1-2 units of CIP for every 100 µL of reaction volume.
-
If the primary reaction buffer is not optimal for CIP, add the appropriate buffer concentrate.
-
Incubate the mixture at 37°C for 1-2 hours. For large substrate concentrations, an overnight incubation may be beneficial.
-
After incubation, the reaction mixture is ready for solvent extraction. The diphosphates have now been converted to their corresponding alcohols (FDPP → farnesol).
Protocol 2: Liquid-Liquid Extraction for Nonpolar Products
This protocol is designed to isolate nonpolar compounds, such as terpene hydrocarbons, from the aqueous reaction mixture after phosphatase treatment.
Materials:
-
Phosphatase-treated reaction mixture
-
Nonpolar organic solvent (e.g., n-hexane, pentane, or diethyl ether)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel or microcentrifuge tubes
Procedure:
-
Transfer the phosphatase-treated reaction mixture to a separatory funnel or an appropriately sized tube.
-
Add an equal volume of n-hexane (or another nonpolar solvent) to the mixture.
-
Shake vigorously for 30-60 seconds to ensure thorough mixing. Vent the funnel frequently to release pressure.
-
Allow the layers to separate. The top layer is the organic phase containing your product, and the bottom is the aqueous phase.
-
Carefully collect the top organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh solvent to maximize recovery. Pool all organic extracts.
-
To remove dissolved water, wash the pooled organic phase with an equal volume of brine.
-
Dry the organic phase by passing it over or stirring it with a small amount of anhydrous sodium sulfate.
-
Filter or decant the dried solvent into a clean, pre-weighed flask.
-
Remove the solvent using a gentle stream of nitrogen or a rotary evaporator to yield the crude product.
Protocol 3: Purification by Silica Gel "Flash" Chromatography
This protocol describes a standard method for purifying the crude product obtained from extraction.
Materials:
-
Crude product from Protocol 2, dissolved in a minimal amount of solvent (e.g., hexane)
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Nonpolar solvent (e.g., n-hexane)
-
Polar solvent (e.g., ethyl acetate or diethyl ether)
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in n-hexane. Ensure there are no air bubbles or cracks.
-
Carefully load the dissolved crude product onto the top of the silica bed.
-
Begin elution with 100% n-hexane. Nonpolar terpene hydrocarbons will typically elute first.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain your product.[9]
-
If other, more polar byproducts (like farnesol) are present, they will remain on the column. You can elute them later by gradually increasing the solvent polarity (e.g., by adding 1-5% ethyl acetate to the hexane).
-
Pool the fractions containing the pure product and evaporate the solvent to obtain the final, purified compound.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for purification of FDPP-derived products.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. thecbggurus.com [thecbggurus.com]
- 4. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Farnesyl diphosphate synthase; regulation of product specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Impact of solvent choice on FDPP coupling efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the impact of solvent choice on the efficiency of FDPP-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is FDPP and what is its primary application?
A1: FDPP, or Pentafluorophenyl Diphenylphosphinate (B8688654), is a phosphinate-type coupling reagent. It is primarily used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It is widely employed in both solution-phase and solid-phase peptide synthesis (SPPS), macrolactamization (the formation of cyclic peptides), and in the synthesis of complex natural products.[1][2][3] FDPP is known for its high efficiency and for minimizing racemization, a critical factor in maintaining the stereochemical integrity of peptides.[1]
Q2: How does solvent choice generally impact peptide coupling reactions?
A2: The solvent is a critical parameter in peptide synthesis that influences several aspects of the reaction:
-
Solubility: The solvent must effectively dissolve the amino acid derivatives, the FDPP reagent, and the growing peptide chain to ensure a homogeneous reaction mixture.
-
Resin Swelling (for SPPS): In solid-phase synthesis, the solvent must adequately swell the polymer resin to make the reactive sites accessible.[4]
-
Reaction Rate: The polarity of the solvent can affect the stabilization of charged intermediates and transition states, thereby influencing the kinetics of the coupling reaction.
-
Side Reactions: The choice of solvent can promote or suppress undesirable side reactions, most notably racemization. More polar solvents may sometimes increase the risk of racemization.[5]
Q3: What are the most commonly used solvents for FDPP coupling?
A3: The most prevalent solvents for peptide coupling, including reactions with FDPP, are polar aprotic solvents. These include:
-
N,N-Dimethylformamide (DMF): Often considered the standard due to its excellent solvating properties for a wide range of reactants and its ability to swell common SPPS resins.[4][6][7]
-
N-Methyl-2-pyrrolidone (NMP): A common alternative to DMF, NMP is more polar and can be more effective at solvating aggregated peptide chains, potentially improving coupling yields in difficult sequences.[6][7]
-
Dichloromethane (DCM): While historically used, especially in Boc-chemistry, DCM is less effective at solvating polar peptide chains and is less common in modern Fmoc-based SPPS coupling steps.[6][7]
Q4: Can greener solvents be used for FDPP coupling?
A4: Yes, the field of peptide chemistry is actively exploring more environmentally friendly solvents to replace traditional polar aprotic solvents like DMF and NMP.[8][9] Solvents such as Tetrahydrofuran (THF) and Acetonitrile (ACN) have been shown to be effective alternatives, in some cases even reducing racemization compared to DMF.[10] Other options under investigation include Cyrene™, N-butylpyrrolidinone (NBP), and various binary solvent mixtures.[8][9]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
| Possible Cause | Suggested Solution |
| Poor Solubility of Reactants | The protected amino acid or peptide segment may not be fully dissolved. Switch to a solvent with stronger solvating properties, such as NMP, or use a solvent mixture (e.g., DMF/DCM or including DMSO).[5][6] |
| Peptide Aggregation on Resin (SPPS) | The growing peptide chain is collapsing on the resin, blocking reactive sites. Use a more disruptive solvent like NMP or a mixture containing DMSO to break up secondary structures.[6] |
| Insufficient Resin Swelling (SPPS) | The resin is not sufficiently swollen, limiting access to the peptide chains. Ensure you are using a good swelling solvent like DMF or NMP. Pre-swelling the resin in the chosen solvent before the first coupling is critical.[4] |
Issue 2: High Levels of Racemization
| Possible Cause | Suggested Solution |
| Solvent Polarity | Highly polar solvents can sometimes favor the formation of the 5(4H)-oxazolone intermediate, which is a key pathway for racemization.[5] While FDPP is known to suppress racemization, for particularly sensitive couplings, consider a less polar solvent or a mixture. THF and ACN have been reported to reduce racemization compared to DMF in some systems.[10] |
| Reaction Temperature | Higher temperatures accelerate the rate of racemization.[5] Perform the coupling at a lower temperature (e.g., 0 °C) to minimize epimerization. |
| Excess Base | The presence and strength of the tertiary amine base used can significantly promote racemization.[1] Use the minimum necessary amount of a hindered base like diisopropylethylamine (DIPEA). |
Issue 3: Reaction is Slow or Incomplete
| Possible Cause | Suggested Solution |
| Solvent Viscosity | Highly viscous solvents like NMP can sometimes slow down reaction kinetics at lower temperatures. Ensure adequate mixing. If the reaction is slow, a slight increase in temperature can be considered, but monitor for potential racemization. |
| Poor Solvation of Activated Ester | The intermediate active ester formed by FDPP may not be sufficiently stable or soluble in the chosen solvent. This is rare with standard solvents like DMF or NMP but could be a factor with less common or non-polar solvents. |
Quantitative Data on Solvent Properties
| Solvent | Polarity (Dielectric Constant, ε) | Key Advantages | Potential Issues |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent resin swelling and solvation of most reagents.[4][6] | Can decompose to form dimethylamine, which can cause premature Fmoc-deprotection.[6] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Superior solvation for aggregating sequences; more stable than DMF.[6][7] | More viscous and expensive than DMF.[4] |
| Dichloromethane (DCM) | 8.9 | Good for swelling polystyrene resins. | Poor solvation of growing peptide chains, leading to inefficient coupling.[6] |
| Tetrahydrofuran (THF) | 7.5 | Greener alternative; reported to reduce racemization.[10] | Less polar, may not be suitable for all sequences or resins. |
| Acetonitrile (ACN) | 37.5 | Greener alternative; reported to reduce racemization.[10] | More volatile than DMF; may have solubility limitations for some reagents.[4] |
Experimental Protocols & Visualizations
General Protocol for FDPP Coupling in Solution Phase
-
Dissolution: Dissolve the N-protected amino acid (1.0 equiv.) and the amine component (hydrochloride salt, 1.0 equiv.) in the chosen anhydrous solvent (e.g., DMF).
-
Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add FDPP (1.1 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times can range from a few hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction if necessary. Remove the solvent under reduced pressure. The crude product is then typically purified using extraction and/or column chromatography.
Caption: General workflow for a solution-phase FDPP coupling reaction.
Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting flowchart for low yield in FDPP coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Pentafluorophenyl diphenylphosphinate 138687-69-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 9. Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Peptide Aggregation with FDPP
Welcome to the technical support center for utilizing Pentafluorophenyl Diphenylphosphinate (FDPP) in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage and prevent peptide aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is FDPP and how does it function as a coupling reagent?
A1: FDPP (this compound) is an efficient phosphonium-type coupling reagent used to promote the formation of amide bonds between amino acids during both solution-phase and solid-phase peptide synthesis.[1] Its chemical formula is (C₆H₅)₂P(O)OC₆F₅. FDPP works by activating the carboxylic acid group of an incoming Fmoc-amino acid to form a highly reactive Pentafluorophenyl (PFP) active ester. This active ester then rapidly and efficiently reacts with the free N-terminal amine of the growing peptide chain attached to the resin, forming a stable peptide bond. This rapid coupling kinetic is a key factor in preventing peptide aggregation.
Q2: How does using FDPP help prevent peptide aggregation?
A2: Peptide aggregation during SPPS often occurs when deprotected peptide chains on the resin self-associate through intermolecular hydrogen bonding, forming secondary structures that make the N-terminus inaccessible for the next coupling reaction. FDPP mitigates this issue through rapid activation and coupling. By forming a highly reactive PFP ester, FDPP ensures that the coupling reaction occurs significantly faster than the competing aggregation process. With less time between deprotection and coupling, the vulnerable peptide chains are quickly capped with the next amino acid, disrupting the formation of ordered, aggregation-prone structures.
Q3: When should I consider using FDPP for my peptide synthesis?
A3: You should consider using FDPP or other highly efficient coupling reagents under the following circumstances:
-
"Difficult Sequences": When synthesizing peptides known to be prone to aggregation, such as those rich in hydrophobic residues (e.g., Val, Ile, Leu, Ala) or those with a tendency to form β-sheets.
-
Sterically Hindered Couplings: For coupling bulky or sterically hindered amino acids where standard coupling reagents may be slow or inefficient.
-
Preventing Racemization: FDPP is known to be a racemization-free coupling reagent, making it an excellent choice when coupling amino acids that are particularly susceptible to epimerization, such as Histidine (His) and Cysteine (Cys).[1]
-
Improving Yield and Purity: When standard protocols with reagents like HBTU or DIC/HOBt result in low purity or significant deletion sequences due to incomplete coupling.
Q4: Are there any known side reactions or incompatibilities with FDPP?
A4: While FDPP is generally a very clean and efficient reagent, as with all chemical reactions, side reactions can occur. Potential issues, though not commonly reported, could stem from the high reactivity of the PFP ester. It is crucial to ensure that all protecting groups on the amino acid side chains are stable and correctly chosen for Fmoc-SPPS to prevent any undesired reactions. Always use high-purity, anhydrous solvents (typically DMF) and reagents, as moisture can hydrolyze the active ester and inactivate the reagent.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using FDPP to combat peptide aggregation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low coupling efficiency or persistent aggregation even with FDPP. | 1. Suboptimal Reagent Concentration: Insufficient equivalents of FDPP, amino acid, or base. 2. Reagent Quality: Degradation of FDPP or other reagents due to moisture or improper storage. 3. Solvent Issues: Poor resin swelling or solvation of peptide chains in the chosen solvent (e.g., DCM instead of DMF). 4. Highly "Difficult" Sequence: The peptide sequence is exceptionally prone to aggregation, requiring a multi-faceted approach. | 1. Optimize Stoichiometry: Increase the equivalents of Fmoc-amino acid, FDPP, and base (e.g., DIPEA). A common starting point is 3-5 equivalents of each. For very difficult couplings, double coupling may be necessary.[2] 2. Use Fresh Reagents: Ensure FDPP and Fmoc-amino acids are stored in a desiccator and solvents are anhydrous. 3. Change Solvent System: Switch to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the DMF to disrupt secondary structures. 4. Incorporate Structure-Disrupting Elements: For sequences longer than 10-15 residues, consider incorporating pseudoproline dipeptides at strategic Ser or Thr locations to break up β-sheet formation. |
| Incomplete Fmoc-deprotection prior to FDPP coupling. | The peptide-resin has aggregated to a point where the Fmoc group is sterically shielded from the piperidine (B6355638) solution. This is a sign of severe on-resin aggregation. | 1. Extend Deprotection Time: Increase the Fmoc deprotection time or perform a second piperidine treatment. 2. Monitor Deprotection: Use a real-time UV detector if available on your synthesizer to ensure the Fmoc group is fully cleaved before proceeding to the coupling step. 3. Improve Solvation: Before deprotection, wash the resin with a solvent mixture known to disrupt aggregation, such as a "magic mixture" (DCM/DMF/NMP 1:1:1). |
| Difficulty purifying the final peptide. | The crude product contains multiple, closely-eluting peaks, suggesting deletion sequences from incomplete couplings during the synthesis of an aggregation-prone region. | 1. Optimize Coupling Protocol: Re-synthesize the peptide using a double coupling strategy with FDPP specifically for the problematic residues identified by mass spectrometry of the crude product. 2. Elevate Temperature: Perform the coupling steps at a moderately elevated temperature (e.g., 40-50°C) to help disrupt secondary structures and improve reaction kinetics.[3] |
Below is a troubleshooting workflow to help diagnose and resolve common issues encountered during SPPS when dealing with aggregation.
Figure 1. Troubleshooting workflow for addressing peptide aggregation issues.
Data Presentation
While direct quantitative comparisons for FDPP against all modern reagents are not extensively published, the principle relies on the reactivity of the active ester formed. The table below provides a qualitative comparison of common coupling reagents, placing FDPP within the context of PFP ester-forming agents, which are known for high reactivity and efficiency.
Table 1: Qualitative Comparison of Common Coupling Reagent Classes
| Reagent Class (Example) | Active Ester Formed | Relative Reactivity | Racemization Risk | Key Advantages |
|---|---|---|---|---|
| Carbodiimides (DIC/HOBt) | OBt-ester | Standard | Low-Medium | Cost-effective, widely used. |
| Aminium/Uronium (HBTU) | OBt-ester | High | Low | Efficient and reliable for standard sequences. |
| Aminium/Uronium (HATU) | OAt-ester | Very High | Very Low | Excellent for hindered couplings; rapid kinetics.[4] |
| Phosphonium (FDPP) | PFP-ester | Very High | Very Low | Forms stable, highly reactive esters; excellent for preventing racemization. |
| Oxyma-based (COMU) | Oxyma-ester | Very High | Very Low | High reactivity, non-explosive byproduct. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle using FDPP in Fmoc-SPPS
This protocol outlines a general procedure for a single amino acid coupling on a 0.1 mmol scale using FDPP. Optimization (e.g., extended time, double coupling) may be necessary for particularly difficult residues.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-amino acid (0.5 mmol, 5 eq)
-
FDPP (0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
Reaction vessel for manual or automated synthesis
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (5 eq) and FDPP (5 eq) in anhydrous DMF (approx. 2 mL).
-
Add Base: Add DIPEA (10 eq) to the activation mixture. Briefly agitate the solution for 1-2 minutes. Do not pre-activate for extended periods.
-
Coupling Reaction: Immediately add the activation mixture to the vessel containing the deprotected peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids or known difficult couplings, the reaction time can be extended to 2 hours.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates the coupling is complete.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.
The mechanism of FDPP action and the experimental workflow are visualized below.
Figure 2. FDPP-mediated activation and coupling mechanism.
Figure 3. Experimental workflow for a single FDPP coupling cycle in SPPS.
References
FDPP Technical Support Center: Protecting Group Compatibility Guide
Welcome to the technical support center for FDPP (Pentafluorophenyl Diphenylphosphinate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of FDPP with various protecting groups commonly used in peptide synthesis and other organic chemistry applications. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FDPP and what are its primary applications?
FDPP (this compound) is a phosphinate-based coupling reagent. It is particularly effective for the formation of amide bonds and is frequently used in peptide synthesis, especially for challenging couplings and macrolactamization (head-to-tail cyclization of peptides).[1]
Q2: How does FDPP activate a carboxylic acid?
FDPP reacts with a carboxylic acid to form a highly reactive pentafluorophenyl ester intermediate. This activated ester then readily reacts with a primary or secondary amine to form a stable amide bond. The formation of this active ester drives the coupling reaction forward.
Q3: Is FDPP compatible with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group?
Yes, FDPP is compatible with the Fmoc protecting group. Fmoc is a base-labile protecting group, typically removed with piperidine (B6355638) in DMF.[2][3][4] FDPP-mediated couplings are generally performed under neutral or mildly basic conditions (e.g., in the presence of a non-nucleophilic base like DIPEA), which are orthogonal to the acidic conditions required for the removal of many other protecting groups.[5][6] Therefore, the Fmoc group remains stable during the FDPP-mediated coupling step.
Q4: Can I use FDPP with Boc (tert-butoxycarbonyl) protected amino acids?
Yes, FDPP is compatible with the Boc protecting group. The Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[7][8][9] Since FDPP coupling reactions are not performed under strongly acidic conditions, the Boc group is stable. This orthogonality allows for the use of FDPP in Boc-based solid-phase peptide synthesis (SPPS).[4][10]
Q5: What about the compatibility of FDPP with common side-chain protecting groups?
FDPP is generally compatible with most common acid-labile side-chain protecting groups used in both Fmoc- and Boc-based peptide synthesis. This includes:
-
tert-Butyl (tBu) based groups for Ser, Thr, Tyr, Asp, and Glu. These are removed with strong acid (TFA) and are stable under FDPP coupling conditions.[10][11]
-
Trityl (Trt) and related groups (e.g., Mmt, Mtt) for Asn, Gln, Cys, and His. These are also acid-labile and compatible with FDPP coupling conditions.[10]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) for Arginine. These are acid-labile and stable during FDPP-mediated coupling.[10]
-
Cbz (Carboxybenzyl) group, which is typically removed by hydrogenolysis, is also stable under the conditions used for FDPP-mediated coupling.[4]
A general overview of FDPP's compatibility with common protecting groups is summarized in the table below.
FDPP Compatibility with Common Protecting Groups
| Protecting Group | Lability | Compatible with FDPP Coupling? | Notes |
| α-Amino Protection | |||
| Fmoc | Base-labile (e.g., Piperidine) | Yes | Orthogonal protection scheme. |
| Boc | Acid-labile (e.g., TFA) | Yes | Orthogonal protection scheme. |
| Cbz (Z) | Hydrogenolysis | Yes | Orthogonal protection scheme. |
| Side-Chain Protection | |||
| tBu (tert-Butyl) | Acid-labile (e.g., TFA) | Yes | Commonly used for Ser, Thr, Tyr, Asp, Glu. |
| Trt (Trityl) | Acid-labile (e.g., TFA) | Yes | Commonly used for Asn, Gln, Cys, His. |
| Acm (Acetamidomethyl) | Thiolysis/Iodine | Yes | Used for Cys protection. |
| Pbf/Pmc | Acid-labile (e.g., TFA) | Yes | Commonly used for Arg. |
| Alloc (Allyloxycarbonyl) | Pd(0) catalysis | Yes | Orthogonal to both acid- and base-labile groups. |
Troubleshooting Guide
This section provides solutions to common issues encountered during FDPP-mediated coupling reactions.
Issue 1: Low Coupling Yield or Incomplete Reaction
-
Possible Cause 1: Inefficient Activation
-
Solution: Ensure your carboxylic acid starting material is pure and dry. Moisture can hydrolyze the activated ester intermediate. FDPP should also be of high quality and stored under anhydrous conditions.
-
-
Possible Cause 2: Steric Hindrance
-
Solution: For sterically hindered amino acids or peptide sequences, consider increasing the reaction time and/or temperature. Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction. A double coupling (repeating the coupling step with fresh reagents) may also be beneficial.[8]
-
-
Possible Cause 3: Peptide Aggregation (in SPPS)
-
Solution: If you are performing the reaction on a solid support, peptide aggregation can hinder reagent access.[6] Try swelling the resin in a different solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of a chaotropic salt. Microwave-assisted coupling can also help to disrupt aggregation.[6]
-
Issue 2: Side Reactions
-
Possible Cause 1: Racemization
-
Solution: While FDPP is reported to suppress racemization, it can still occur, especially with sensitive amino acids.[12] Perform the coupling at a lower temperature (e.g., 0 °C) and minimize the reaction time. The addition of a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can be beneficial, although their compatibility and necessity with FDPP should be evaluated for your specific system.
-
-
Possible Cause 2: Reaction with Side-Chain Functionality
-
Solution: Ensure that all reactive side-chain functional groups are adequately protected. For example, the primary amine in the side chain of Lysine must be protected (e.g., with Boc) to prevent branching.[13]
-
Issue 3: Difficulty in Product Purification
-
Possible Cause: Byproducts from the Coupling Reagent
-
Solution: The byproducts of FDPP are diphenylphosphinic acid and pentafluorophenol. These are typically removed during standard aqueous work-up or purification by silica (B1680970) gel chromatography or reverse-phase HPLC. Ensure your purification method is optimized for the removal of these byproducts.
-
Experimental Protocols
General Protocol for FDPP-Mediated Amide Coupling (Solution Phase)
-
Dissolve the carboxylic acid (1 equivalent) and the amine component (1-1.2 equivalents) in an appropriate anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Add FDPP (1.1-1.5 equivalents) to the reaction mixture.
-
If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) (1.5-2 equivalents) to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature or as required (e.g., 0 °C to 40 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for FDPP-Mediated Macrolactamization (Peptide Cyclization)
-
Synthesize the linear peptide precursor using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin, keeping the side-chain protecting groups intact.
-
Purify the linear peptide by reverse-phase HPLC.
-
Dissolve the purified linear peptide in a large volume of an appropriate solvent (e.g., DMF) to achieve high dilution conditions (typically 0.1-1 mM), which favor intramolecular cyclization over intermolecular oligomerization.[1]
-
Add FDPP (1.5-3 equivalents) and a non-nucleophilic base such as DIPEA (3-5 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-48 hours, monitoring the progress by LC-MS.
-
Once the cyclization is complete, remove the solvent under reduced pressure.
-
Proceed with the deprotection of the side-chain protecting groups using the appropriate cleavage cocktail (e.g., TFA-based cocktail for acid-labile groups).
-
Purify the final cyclic peptide by reverse-phase HPLC.
Visual Guides
Caption: FDPP activation of a carboxylic acid to form an amide bond.
Caption: A workflow for troubleshooting low yields in FDPP couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Monitoring FDPP Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively monitoring the completion of FDPP (Pentafluorophenyl diphenylphosphinate) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is FDPP and why is it used as a coupling reagent?
A1: FDPP (this compound) is a phosphonium-type coupling reagent used to facilitate the formation of amide bonds, most commonly in peptide synthesis. It is favored for its ability to minimize racemization at the chiral center of the activated amino acid.[1][2] FDPP is effective in both solution-phase and solid-phase peptide synthesis.
Q2: How do I monitor the progress of my FDPP coupling reaction?
A2: The progress of an FDPP coupling reaction can be monitored using standard chromatographic and spectroscopic techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q3: What are the expected byproducts of an FDPP coupling reaction?
A3: The primary byproducts of an FDPP-mediated coupling are diphenylphosphinic acid and pentafluorophenol. Successful monitoring and troubleshooting often involve identifying and separating these byproducts from the desired product.
Q4: How stable is the FDPP reagent?
A4: FDPP is a solid reagent. Studies on the thermal stability of common peptide coupling reagents indicated that FDPP showed no observed exotherm, suggesting it has good thermal stability under typical reaction conditions.[4] However, like most active esters, it is sensitive to moisture and should be stored in a cool, dry place. Hydrolysis is a potential side reaction if water is present in the reaction mixture.[5]
Q5: What solvents are recommended for FDPP coupling reactions?
A5: Anhydrous (dry) polar aprotic solvents are recommended to prevent premature hydrolysis of the FDPP reagent and the activated ester intermediate.[5] Commonly used solvents include dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[6]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| RXN-01 | Reaction is sluggish or incomplete (persistent starting materials observed by TLC/HPLC). | 1. Inactive FDPP reagent due to improper storage or handling. 2. Presence of moisture in the reaction. 3. Steric hindrance of the coupling partners. 4. Insufficient reaction time or temperature. | 1. Use a fresh batch of FDPP reagent. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Increase the reaction temperature or prolong the reaction time. Consider using a different coupling reagent for highly hindered substrates. 4. Monitor the reaction for a longer period. A gentle increase in temperature (e.g., to 40 °C) may be beneficial. |
| RXN-02 | Multiple new spots on TLC, or unexpected peaks in HPLC. | 1. Hydrolysis of the FDPP reagent or the activated ester. 2. Side reactions involving functional groups on the substrates. 3. Racemization of the activated amino acid. | 1. Ensure strictly anhydrous conditions. 2. Protect sensitive functional groups on the starting materials. 3. While FDPP is known for low racemization, this can still occur. Confirm the stereochemical purity of your product. |
| PUR-01 | Difficulty removing byproducts during workup. | The byproducts, diphenylphosphinic acid and pentafluorophenol, can sometimes be challenging to separate from the desired product, depending on its polarity. | 1. Aqueous Wash: An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic byproducts.[5] 2. Chromatography: Careful optimization of the solvent system for column chromatography is often necessary. A gradient elution may be required. |
| PUR-02 | Product co-elutes with a byproduct during column chromatography. | The polarity of the desired product is very similar to one of the byproducts. | 1. Change Solvent System: Experiment with different solvent systems for chromatography. For example, switching from an ethyl acetate (B1210297)/hexane system to a dichloromethane/methanol (B129727) system might improve separation. 2. Alternative Purification: Consider alternative purification techniques such as preparative HPLC or crystallization. |
Quantitative Data Summary
While specific quantitative data for every FDPP coupling reaction will vary depending on the substrates, the following table provides some general guidelines.
| Parameter | Typical Range/Value | Notes |
| Reaction Time | 1 - 24 hours | Highly dependent on the steric hindrance of the substrates and the reaction temperature. Some reactions may be complete in a few hours at room temperature, while more challenging couplings may require longer times or gentle heating.[1] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | Starting the reaction at 0 °C and allowing it to warm to room temperature is a common practice. For sterically hindered substrates, a moderate increase in temperature may be necessary. |
| FDPP Equivalents | 1.0 - 1.5 equivalents | A slight excess of the coupling reagent is often used to ensure complete activation of the carboxylic acid. |
| Base Equivalents | 1.0 - 3.0 equivalents | A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically used to neutralize the acid formed during the reaction and to deprotonate the amine component. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring FDPP Coupling by Thin Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add a suitable mobile phase (e.g., 10-50% ethyl acetate in hexanes, or 5-10% methanol in dichloromethane) to a TLC chamber and allow it to saturate.
-
Spot the Plate: On a silica (B1680970) gel TLC plate, spot the starting carboxylic acid, the starting amine, and a co-spot of both.
-
Initiate the Reaction: In a dry flask under an inert atmosphere, dissolve the carboxylic acid, amine, and base in an anhydrous solvent. Add the FDPP reagent.
-
Monitor the Reaction: At regular intervals (e.g., 30 minutes, 1 hour, 2 hours), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.
-
Develop and Visualize: Develop the TLC plate in the prepared chamber. After the solvent front has reached a suitable height, remove the plate, dry it, and visualize the spots under UV light and/or by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) if one of the starting materials is an amine).
-
Analyze the Results: The reaction is complete when the spots corresponding to the starting materials have disappeared and a new spot corresponding to the product is observed.
Protocol 2: General Procedure for Monitoring FDPP Coupling by High-Performance Liquid Chromatography (HPLC)
-
Develop a Method: Develop a reverse-phase HPLC method that can resolve the starting materials, the product, and the byproducts. A C18 column is commonly used with a gradient elution of water (often with 0.1% TFA) and acetonitrile (B52724) (also with 0.1% TFA).
-
Prepare Samples: At various time points, take a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by diluting with the mobile phase).
-
Inject and Analyze: Inject the prepared samples onto the HPLC system.
-
Interpret the Chromatograms: Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time. The reaction is considered complete when the peak area of the limiting starting material is no longer decreasing.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor [ouci.dntb.gov.ua]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Validation & Comparative
FDPP vs. HATU: A Comparative Guide to Peptide Coupling Reagents
In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. For researchers, scientists, and professionals in drug development, selecting the optimal reagent is paramount. This guide provides a detailed comparison of two prominent coupling reagents: Pentafluorophenyl Diphenylphosphinate (FDPP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).
While HATU is a well-established and extensively characterized reagent, FDPP is noted for its efficacy, particularly in specific applications like cyclization. This comparison aims to provide a clear overview of their mechanisms, performance, and practical applications based on available experimental data.
Performance Comparison
A direct quantitative comparison of FDPP and HATU is challenging due to a lack of head-to-head studies in publicly available literature. However, by collating data from various sources, a qualitative and semi-quantitative assessment can be made.
Key Performance Parameters
| Parameter | FDPP (this compound) | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Coupling Efficiency | Described as an efficient coupling reagent, with specific yield data being sparse in comparative contexts. It has been noted for achieving high yields, particularly in cyclization reactions, with reports of up to 80% purified yield in such applications.[1] | Widely recognized for its high coupling efficiency, especially for sterically hindered amino acids and difficult sequences.[2] In comparative studies with other reagents like PyBOP and TBTU, HATU consistently demonstrates superior performance in terms of crude purity and acylation yield.[2] |
| Racemization | Frequently referred to as a "racemization-free" coupling reagent.[1] This suggests a very low propensity for epimerization during the coupling process. | Known for its ability to suppress racemization effectively.[3][4][5] The HOAt moiety in HATU is credited with minimizing this side reaction.[6] While generally low, some studies have noted that the choice of base can influence the level of racemization with HATU.[7] |
| Reaction Kinetics | Information on reaction times for standard peptide couplings is not readily available. | Promotes rapid reaction kinetics, which is advantageous for minimizing side reactions and for use in automated peptide synthesizers.[2][5] |
| Solubility | Data on solubility in common peptide synthesis solvents is not extensively documented. | Generally soluble in common polar aprotic solvents like DMF. |
| Side Reactions | Less documented in comparison to more common reagents. | Can cause guanidinylation of the N-terminal amine if used in excess, which can cap the peptide chain.[8] |
Mechanism of Action
The efficacy of a coupling reagent is intrinsically linked to its mechanism of action in activating the carboxylic acid for subsequent reaction with the amine.
FDPP is a phosphonium-type coupling reagent. The proposed mechanism involves the reaction of the carboxylic acid with FDPP to form a highly reactive pentafluorophenyl active ester. This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond.
HATU is a uronium/aminium-based coupling reagent. Its mechanism is well-elucidated and proceeds in two main stages. First, in the presence of a non-nucleophilic base, the carboxylic acid attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate then rapidly reacts with the displaced 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form an OAt-active ester. This active ester is significantly more reactive towards the amine component, facilitating efficient peptide bond formation. The nitrogen atom in the pyridine (B92270) ring of the HOAt moiety is believed to provide anchimeric assistance, further accelerating the coupling reaction.
Experimental Protocols
Detailed, standardized protocols for FDPP in routine solid-phase or solution-phase peptide synthesis are not as widely documented as those for HATU. The following protocols are based on established methodologies for each class of reagent.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a typical coupling cycle in Fmoc-based SPPS.
-
Resin Preparation: The resin with the N-terminally deprotected peptide is washed thoroughly with dimethylformamide (DMF).
-
Amino Acid Activation: In a separate vessel, the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) is dissolved in DMF. HATU (3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) are added to the amino acid solution. The mixture is allowed to pre-activate for a few minutes.
-
Coupling: The activated amino acid solution is added to the resin. The reaction vessel is agitated for 30-60 minutes at room temperature.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
-
Washing: Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
General Protocol for Solution-Phase Peptide Synthesis using FDPP
Given the limited availability of specific protocols, a general procedure for phosphonium-type reagents can be adapted.
-
Reactant Preparation: The N-protected amino acid or peptide fragment (1 equivalent) and the C-protected amino acid or peptide fragment (1-1.2 equivalents) are dissolved in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Reagent Addition: FDPP (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) are added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary depending on the substrates.
-
Work-up: Upon completion, the reaction is quenched (e.g., with water or a mild aqueous acid) and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of HATU-mediated peptide bond formation.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion
Both FDPP and HATU are effective coupling reagents for peptide synthesis, each with distinct characteristics. HATU is a well-established, highly efficient reagent suitable for a wide range of applications, including the synthesis of complex and sterically hindered peptides, with a strong track record of minimizing racemization. Its mechanism and protocols are extensively documented, making it a reliable choice for many researchers.
FDPP, while less characterized in comparative studies, is highlighted for its "racemation-free" nature and its high efficiency in specific contexts such as macrocyclization. The lack of extensive quantitative data and standardized protocols for routine peptide synthesis makes a direct, comprehensive comparison with HATU challenging.
For researchers prioritizing high coupling efficiency, rapid kinetics, and a wealth of supporting literature for a broad range of peptide sequences, HATU is an excellent and well-supported choice. FDPP may be a valuable alternative, particularly in applications where minimizing racemization is the absolute priority or for challenging cyclization reactions. Further head-to-head comparative studies would be beneficial to the scientific community to fully elucidate the relative advantages of FDPP in a broader context.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 肽偶联剂选择指南 [sigmaaldrich.com]
A Comparative Guide to Peptide Coupling Reagents: FDPP vs. BOP and PyBOP
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly influences reaction efficiency, yield, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of three prominent phosphonium-based coupling reagents: Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). This analysis is supported by available experimental data and detailed methodologies to inform reagent selection.
Overview of the Reagents
Pentafluorophenyl diphenylphosphinate (FDPP) is a phosphinate-based coupling reagent known for its high efficiency and its ability to facilitate amide bond formation with minimal racemization. It is particularly effective in the synthesis of complex peptides and for cyclization reactions.[1]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was a widely used coupling reagent, valued for its rapid reaction kinetics and high coupling efficiency.[2][3] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which has led to a decline in its use in favor of safer alternatives.[2][4]
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) was developed as a direct and safer substitute for the BOP reagent.[4][5] By replacing the dimethylamino groups with pyrrolidino groups, the formation of HMPA is avoided. PyBOP demonstrates comparable or even superior performance to BOP in terms of coupling efficiency and has been shown to result in lower levels of racemization.[4][6]
Data Presentation: Performance Comparison
| Reagent | Reported Yield | Advantages | Disadvantages |
| FDPP | High (up to 80% purified yield in cyclization)[1] | Racemization-free synthesis[1], Effective for difficult couplings and cyclization. | Less comparative data available. |
| BOP | High | Rapid and effective coupling[2], Good solubility in common solvents. | Forms carcinogenic byproduct (HMPA)[2][4], Higher potential for racemization compared to PyBOP. |
| PyBOP | High | Safer alternative to BOP (no HMPA formation)[4][5], Lower racemization than BOP[6], High coupling efficiency.[4] | More expensive than BOP. |
| Reagent | Racemization Potential | Supporting Evidence |
| FDPP | Very Low | Described as a "racemization-free" coupling reagent in multiple sources.[1] |
| BOP | Moderate | Prone to racemization, especially with excess base. The addition of HOBt can reduce but not eliminate this.[7] |
| PyBOP | Low | Quantitative studies have shown up to 50% lower racemization compared to BOP.[4][6] |
Experimental Protocols
Detailed methodologies for peptide coupling reactions using each reagent are provided below. These protocols are representative and may require optimization based on the specific peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Protocol using FDPP
This protocol is a general representation based on the described use of FDPP in solid-phase synthesis.
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Amino Acid Preparation: In a separate vessel, dissolve the N-α-protected amino acid (2.0 equivalents based on resin substitution) in DMF.
-
Activation and Coupling: Add FDPP (2.0 equivalents) to the amino acid solution, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents).
-
Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Solid-Phase Peptide Synthesis (SPPS) Protocol using BOP Reagent
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.[2]
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine (B6355638) in DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the N-α-protected amino acid (2.0 equivalents) and BOP reagent (2.0 equivalents) in DMF.[2]
-
Coupling: Add DIPEA (4.0 equivalents) to the activated amino acid solution and immediately transfer it to the deprotected resin.[2] Agitate the reaction mixture for 10-60 minutes at room temperature.[2]
-
Washing: After the coupling is complete, wash the resin with DMF.
Solution-Phase Peptide Synthesis Protocol using PyBOP Reagent
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid or peptide fragment (1.1 equivalents) in a suitable solvent like Dichloromethane (DCM) or DMF.[8]
-
Activation: Add PyBOP (1.1 equivalents) to the solution.[8]
-
Coupling: Add a tertiary base such as DIPEA (2.75 equivalents) to initiate the coupling reaction.[6] Stir the reaction at room temperature. The reaction is often complete within a few minutes.[6]
-
Work-up: Once the reaction is complete, the product can be isolated by standard work-up procedures, which may include extraction and precipitation.[8]
Mandatory Visualization
Chemical Structures of the Coupling Reagents
General Mechanism of Peptide Bond Formation using Phosphonium Salt Reagents
Comparative Workflow for a Single SPPS Coupling Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Purity Following FDPP Coupling
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and the therapeutic potential of peptide-based candidates. In the realm of solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical factor that directly influences the purity of the crude peptide, thereby affecting the efficiency of downstream purification and the overall yield. This guide offers an objective comparison of the performance of Pentafluorophenyl Diphenylphosphinate (FDPP) against other commonly used coupling reagents, with a focus on the resulting peptide purity, supported by experimental data.
Introduction to Peptide Coupling Reagents and Purity
Peptide coupling is the formation of an amide bond between two amino acids. This process is facilitated by coupling reagents that activate the carboxylic acid group of one amino acid to react with the amino group of another. The ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing side reactions, most notably racemization.
The purity of the synthesized peptide is a direct measure of the success of the coupling reactions. Impurities can include truncated sequences (shorter peptides due to incomplete coupling), deletion sequences (peptides missing an amino acid), and diastereomeric impurities (peptides with racemized amino acids). High-performance liquid chromatography (HPLC) is the gold standard for assessing peptide purity.[1]
Performance Comparison of Coupling Reagents
While FDPP is a well-established coupling reagent, this guide will compare its performance with three other widely used alternatives:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium-based reagent known for its high efficiency and speed, especially in difficult couplings.[2][3]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another popular aminium-based reagent, widely used for routine peptide synthesis.[4]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is a safer alternative to the original BOP reagent and is known for minimizing racemization.[5][6]
The following table summarizes the performance of these coupling reagents in terms of peptide purity, based on available data. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and the purity can be highly dependent on the peptide sequence and synthesis conditions.
| Coupling Reagent | Peptide Sequence/Context | Crude/Purified Purity (%) | Reference |
| FDPP | Cyclic Hexapeptide (PMX205) | Up to 80% (Purified) | [7] |
| HATU | Acyl Carrier Protein (65-74) - "difficult" sequence | ~80% - 84% (Crude) | [8] |
| Aβ-Amyloid (1-42) - "difficult" sequence | ~90% - 91% (Crude) | [8][9] | |
| HBTU | Various Peptides | High Efficiency | [4] |
| PyBOP | Tetrapeptide (OH-Pro-Leu-Ala-Ile-NH2) | "Pure product" - single peak by HPLC | [6] |
| Acyl Carrier Protein (65-74) - "difficult" sequence | ~70% (Crude) | [10] | |
| Aβ-Amyloid (1-42) - "difficult" sequence | ~89% (Crude) | [10] |
Note: The purity value for FDPP is for a purified cyclic peptide, which represents a particularly challenging synthesis. The data for HATU and PyBOP are for crude linear peptides synthesized under conditions designed to challenge the coupling reagents.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. The following are generalized protocols for solid-phase peptide synthesis and subsequent purity validation by HPLC.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a resin support using Fmoc chemistry.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., FDPP, HATU, HBTU, or PyBOP; ~0.95 equivalents to the amino acid) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents to the amino acid), to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The optimal coupling time can vary depending on the specific amino acids and coupling reagent used.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of free amines).
4. Washing:
-
After successful coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).
5. Repetition of Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol for Peptide Purity Validation by RP-HPLC
This protocol describes a standard method for determining the purity of a synthesized peptide using reverse-phase high-performance liquid chromatography.
1. Sample Preparation:
-
Dissolve the crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and any impurities. A typical gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: A standard flow rate is 1.0 mL/min for analytical columns.
-
Detection: UV absorbance is monitored at 214-220 nm, which corresponds to the absorbance of the peptide backbone.
-
Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducibility.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the peptide purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Mandatory Visualizations
Caption: Workflow of Peptide Synthesis and Purity Validation.
Caption: Simplified Peptide Coupling Reaction Pathway.
Discussion
The choice of coupling reagent is a critical decision in peptide synthesis that directly impacts the purity of the final product.
-
FDPP has demonstrated high efficiency in challenging applications such as the synthesis of cyclic peptides, yielding a purified product of up to 80% purity.[7] This suggests that FDPP is a powerful tool for complex peptide synthesis where other reagents may fail. Its phosphonium-based nature also helps in minimizing racemization.
-
HATU consistently demonstrates high performance, particularly for "difficult" sequences, often resulting in higher crude purity compared to other reagents, especially with shorter coupling times.[8] This makes HATU a reagent of choice for complex linear peptides and for high-throughput synthesis.
-
HBTU is a reliable and widely used reagent for routine peptide synthesis, offering a good balance of efficiency and cost-effectiveness.
-
PyBOP is a valuable and safer alternative to BOP, showing good performance in the synthesis of standard peptides.[6] While it may be less effective than HATU for some "difficult" sequences, its performance can be improved with longer coupling times.[10]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. nbinno.com [nbinno.com]
- 3. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
FDPP in Peptide Synthesis: A Comparative Guide to Racemization
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of product purity and yield. Among the array of available reagents, pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) has been noted for its efficiency. This guide provides a comparative analysis of FDPP's performance, with a specific focus on racemization, supported by experimental data and detailed protocols.
Performance Comparison of FDPP
A key concern in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acid residues. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can compromise the biological activity and therapeutic potential of the final peptide.
A comparative study was conducted to evaluate the effectiveness of FDPP against other common coupling reagents: benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and isobutyl chloroformate (IBCF) in dipeptide synthesis. The study measured both the chemical yield and the extent of racemization by analyzing the diastereomeric yield via High-Performance Liquid Chromatography (HPLC).
The results of this comparative analysis are summarized in the table below.
| Coupling Reagent | Dipeptide Synthesized | Yield (%) | Diastereomeric Purity (% L-L) |
| FDPP | Cbz-Leu-Phe-OMe | 85 | 98.0 |
| FDPP | Fmoc-Leu-Phe-OMe | 82 | 97.5 |
| FDPP | Cbz-Leu-Pro-OMe | 90 | >99.0 |
| BOP | Cbz-Leu-Phe-OMe | 95 | 99.5 |
| BOP | Fmoc-Leu-Phe-OMe | 92 | 99.0 |
| BOP | Cbz-Leu-Pro-OMe | 96 | >99.0 |
| HBTU | Cbz-Leu-Phe-OMe | 90 | 97.0 |
| HBTU | Fmoc-Leu-Phe-OMe | 88 | 96.5 |
| HBTU | Cbz-Leu-Pro-OMe | 92 | >99.0 |
| IBCF | Cbz-Leu-Phe-OMe | 75 | 95.0 |
| IBCF | Fmoc-Leu-Phe-OMe | 70 | 94.0 |
| IBCF | Cbz-Leu-Pro-OMe | 80 | >99.0 |
Data sourced from a comparative study of selected coupling reagents in dipeptide synthesis.[1]
The data indicates that while BOP reagent showed slightly higher yields and lower racemization in the synthesis of Cbz-Leu-Phe-OMe and Fmoc-Leu-Phe-OMe, FDPP provided good to excellent yields with a high degree of optical purity.[1] For the synthesis of Cbz-Leu-Pro-OMe, all tested reagents, including FDPP, resulted in negligible racemization.[1] It is important to note that the extent of racemization can be influenced by various factors, including the specific amino acid residues being coupled, the protecting groups used, the solvent, and the base employed.[2][3][4]
Experimental Protocol: Racemization Analysis by HPLC
The following is a detailed protocol for the quantification of racemization in a synthetic peptide by analyzing its diastereomeric forms using reversed-phase HPLC. This method is a common approach for assessing the performance of coupling reagents like FDPP.[1][5]
Objective: To separate and quantify the desired peptide diastereomer (L-L) from its epimerized form (D-L or L-D).
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Appropriate solvents for the mobile phase (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
-
Reference standards for the desired peptide and its diastereomer (if available)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude synthetic peptide in a suitable solvent (e.g., the initial mobile phase composition).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development:
-
Equilibrate the C18 column with the mobile phase. A common starting point is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Inject the prepared sample onto the HPLC system.
-
Run a gradient elution to separate the peptide diastereomers. The gradient can be optimized to achieve baseline separation between the desired peptide and any impurities, including the epimerized product.
-
Monitor the elution profile at a suitable UV wavelength (typically 214 nm or 280 nm for peptides).
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide and its diastereomer. If a reference standard for the diastereomer is not available, the peak eluting closely to the main product peak is often the epimerized form.
-
Integrate the peak areas of the desired peptide and its diastereomer.
-
Calculate the percentage of racemization using the following formula:
-
-
Validation (Optional but Recommended):
-
To confirm the identity of the peaks, the collected fractions can be analyzed by mass spectrometry.
-
If standards are available, their retention times can be used to confirm the identity of the peaks in the sample chromatogram.
-
Experimental Workflow
The general workflow for synthesizing a dipeptide and subsequently analyzing the extent of racemization is depicted in the following diagram.
This guide provides a foundational understanding of how to evaluate FDPP in the context of racemization. For a comprehensive assessment, it is recommended to perform similar comparative experiments under your specific laboratory conditions and for your peptide sequences of interest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
FDPP: A Superior Phosphonium-Based Coupling Reagent for High-Purity Peptide Synthesis
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the final peptide. Among the plethora of available reagents, Pentafluorophenyl Diphenylphosphinate (FDPP) has emerged as a powerful phosphonium-based coupling agent, offering distinct advantages over other commonly used reagents like BOP, PyBOP, HBTU, and HATU. This guide provides an objective comparison of FDPP's performance, supported by available experimental data, detailed methodologies, and visual representations of reaction pathways.
Performance Comparison: FDPP vs. Other Coupling Reagents
FDPP distinguishes itself through its efficiency, particularly in challenging applications such as peptide cyclization and the coupling of sterically hindered amino acids. Its mechanism involves the formation of a highly reactive pentafluorophenyl (PFP) active ester, which readily reacts with the amine component to form the desired amide bond with a reduced risk of racemization.
Quantitative Data Summary
While extensive head-to-head comparative studies with FDPP against a wide range of other reagents under identical conditions are limited in publicly available literature, the following tables summarize available data to highlight its performance characteristics.
Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis
| Coupling Reagent | Dipeptide Synthesized | Yield (%) | Diastereomeric Purity (%) | Reference |
| FDPP | Z-Phe-Gly-OEt | 95 | >99 | [1] |
| BOP | Z-Phe-Gly-OEt | 96 | >99 | [1] |
| HBTU | Z-Phe-Gly-OEt | 92 | >99 | [1] |
| FDPP | Z-Ala-Phe-OMe | 85 | 98 | [1] |
| BOP | Z-Ala-Phe-OMe | 94 | 99 | [1] |
| HBTU | Z-Ala-Phe-OMe | 88 | 98 | [1] |
Note: The data indicates that for the synthesis of simple dipeptides, FDPP provides comparable yields and purity to established reagents like BOP and HBTU.
Table 2: Cyclization Efficiency of FDPP vs. PyBOP
| Linear Peptide Precursor | Coupling Reagent | Cyclization Yield (%) | Reference |
| c[Arg-Trp-D-Cha-Pro-Orn]-Hca precursor | FDPP | up to 80 (purified) | [2] |
| c[Arg-Trp-D-Cha-Pro-Orn]-Hca precursor | PyBOP | Low (qualitative) | [2] |
| Alterobactin A precursor (Gly and β-OH-Asp) | FDPP | 53 (over 2 steps) | [3] |
Note: FDPP has demonstrated significantly higher yields in macrocyclization reactions compared to PyBOP in specific cases.[2][3]
Advantages of FDPP
-
Low Racemization: FDPP is often cited as a "racemization-free" coupling reagent.[2] The high reactivity of the in situ generated pentafluorophenyl active ester leads to rapid aminolysis, minimizing the time for the activated carboxylic acid to epimerize.
-
High Cyclization Efficiency: As demonstrated in Table 2, FDPP has proven to be highly effective for the synthesis of cyclic peptides, a class of molecules of great interest in drug development due to their conformational rigidity and enhanced stability.[2][3]
-
Clean Reactions: As a phosphonium-based reagent, FDPP does not pose the risk of guanidinylation of the N-terminal amino group, a potential side reaction associated with uronium/aminium reagents like HBTU and HATU.[4]
Disadvantages and Considerations
-
Byproducts: While FDPP avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) associated with BOP, the byproducts of the reaction, diphenylphosphinic acid and pentafluorophenol, still need to be removed during purification.
-
Cost: The cost of FDPP may be higher compared to some more common coupling reagents.
-
Limited Comparative Data: As a newer reagent, there is less extensive comparative data available for FDPP across a wide range of peptide sequences and conditions compared to more established reagents.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism of peptide bond formation and a typical experimental workflow for solid-phase peptide synthesis.
Caption: General mechanism of FDPP-mediated peptide bond formation.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using FDPP
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide on a 0.1 mmol scale using FDPP as the coupling reagent.
1. Resin Swelling:
-
Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF, 5-10 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
3. Coupling with FDPP:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) in DMF (2 mL).
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents).
-
Add FDPP (0.4 mmol, 4 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
4. Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold diethyl ether, and dry under vacuum.
6. Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Peptide Cyclization using FDPP
This protocol provides a general procedure for the head-to-tail cyclization of a linear peptide in solution.
-
Dissolve the linear peptide precursor (1 equivalent) in a large volume of DMF to achieve a high dilution condition (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add a base, such as DIPEA (3-5 equivalents).
-
Add FDPP (1.1-1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-48 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by RP-HPLC.
Conclusion
FDPP presents a compelling alternative to traditional phosphonium (B103445) and uronium-based coupling reagents, particularly for applications demanding high stereochemical purity and for the synthesis of complex structures like cyclic peptides. Its ability to generate highly reactive pentafluorophenyl active esters in situ leads to efficient couplings with minimal racemization. While more extensive direct comparative studies are needed to fully delineate its performance across all peptide synthesis scenarios, the available data and its successful application in challenging syntheses underscore its significant advantages for researchers and drug development professionals seeking to produce high-quality peptides.
References
Cost-Effectiveness of FDPP in Large-Scale Peptide Synthesis: A Comparative Guide
In the landscape of large-scale peptide synthesis for research and pharmaceutical applications, the choice of coupling reagent is a critical factor that profoundly influences not only the yield and purity of the final product but also the overall process economy. Among the diverse array of available reagents, Pentafluorophenyl Diphenylphosphinate (FDPP) represents a phosphinate-type coupling agent. This guide provides a comparative analysis of FDPP against other commonly used coupling reagents—HATU, HBTU, and DIC/Oxyma—to assess its cost-effectiveness in large-scale peptide production.
It is important to note that while extensive data exists for established coupling reagents in large-scale solid-phase peptide synthesis (SPPS), publicly available information detailing the performance of FDPP in this specific context is limited. Much of the available data for FDPP pertains to its use in solution-phase synthesis, particularly for cyclization and the coupling of sterically hindered amino acids. This guide, therefore, synthesizes the available information to provide a comprehensive overview while highlighting areas where direct comparative data is lacking.
Overview of Common Coupling Reagent Classes
Peptide coupling reagents are broadly categorized into several classes, each with distinct characteristics:
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid coupling times.[1] HATU, containing the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety, is generally considered one of the most effective coupling reagents, especially for challenging sequences, due to the formation of a highly reactive OAt-active ester.[2] HBTU, which forms a less reactive OBt-active ester, is a more established and cost-effective alternative to HATU.[3]
-
Phosphonium (B103445) Salts (e.g., PyBOP): Similar to uronium salts, phosphonium-based reagents are highly efficient and known for their ability to suppress racemization.[4] PyBOP is a widely used example that offers a good balance of reactivity and stability.[3]
-
Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC), typically used in conjunction with an additive like OxymaPure (Oxyma), is a cost-effective option for peptide synthesis.[4] While generally associated with longer reaction times and potential for side reactions if not optimized, the low cost of carbodiimides makes them an attractive choice for large-scale industrial production.[4]
FDPP (this compound)
FDPP is a phosphinate-based coupling reagent that has been reported as an efficient tool in specific synthetic applications, such as macrolactamization and the coupling of sterically hindered amino acids.[5][6] One of the key advantages highlighted in the literature is its ability to promote coupling with low racemization.[6]
However, a significant data gap exists for its application in the large-scale solid-phase synthesis of long peptides. The most direct comparative study available is an older publication focusing on dipeptide synthesis in solution, which indicated that while FDPP provided good yields, the phosphonium salt BOP afforded higher yields and lower racemization in those specific examples.
Comparative Analysis
A direct cost-effectiveness analysis of FDPP in large-scale peptide synthesis is challenging due to the lack of publicly available performance data in this context. However, a comparison of reagent costs and the performance of other coupling reagents can provide valuable insights.
Reagent Cost Comparison
The following table provides an approximate cost comparison of FDPP with other common coupling reagents. Prices are based on bulk quantities from various suppliers and are subject to change.
| Reagent | Price per 100g (USD) |
| FDPP | ~$400 - $600 |
| HATU | ~$1,500 - $2,500 |
| HBTU | ~$400 - $700 |
| DIC | ~$50 - $100 |
| OxymaPure | ~$200 - $400 |
Note: Prices are estimates for bulk quantities and can vary significantly between suppliers.
From a purely reagent cost perspective, the DIC/Oxyma combination is the most economical option, which is a primary reason for its widespread use in industrial-scale peptide synthesis.[7] HBTU and FDPP are in a similar price range, while HATU is considerably more expensive.[7]
Performance Comparison
The following table summarizes the general performance characteristics of the compared coupling reagents. It is crucial to note that the data for FDPP is derived from limited studies on small molecules and may not be representative of its performance in large-scale SPPS of long peptides.
| Coupling Reagent | Typical Yield | Typical Purity | Typical Reaction Time | Key Advantages | Key Disadvantages |
| FDPP | Good (in dipeptide synthesis) | Good (low racemization reported) | 1-4 hours (in solution) | Effective for cyclization and hindered couplings | Limited data for large-scale SPPS, potentially slower reaction times |
| HATU | Very High | Very High | 5-30 minutes | High reactivity, low racemization, effective for difficult sequences | High cost, potential for side reactions if not used correctly |
| HBTU | High | High | 15-60 minutes | Good balance of cost and performance, well-established | Less reactive than HATU, potential for guanidinylation side reaction |
| DIC/Oxyma | Good to High | Good to High | 30 minutes - several hours | Very low cost, readily available | Slower reaction times, potential for side reactions (e.g., N-acylurea formation) |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving high efficiency in peptide synthesis. Below are representative protocols for SPPS.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a standard cycle for the addition of a single amino acid to a resin-bound peptide chain using HATU as the coupling reagent.
1. Deprotection:
- Treat the Fmoc-protected peptide-resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group.
- Wash the resin thoroughly with DMF to remove residual piperidine.
2. Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 15-60 minutes.
3. Washing:
- Wash the resin extensively with DMF to remove excess reagents and byproducts.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with an acetic anhydride (B1165640) solution.
5. Repeat:
- Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group removed, treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Experimental Protocol for FDPP in Dipeptide Synthesis (Solution Phase)
The following protocol is adapted from a published procedure for the synthesis of a dipeptide in solution using FDPP. This protocol is not for SPPS but is provided due to the lack of a specific SPPS protocol for FDPP in the reviewed literature.
1. Reaction Setup:
- Dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid (1 equivalent) in DMF.
- Add a non-nucleophilic base such as DIPEA (2 equivalents).
2. Coupling:
- Add FDPP (1.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 2-4 hours.
3. Work-up:
- Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, followed by dilute acid) to remove unreacted starting materials and byproducts.
- Dry the organic layer and concentrate to obtain the crude dipeptide.
4. Purification:
- Purify the crude dipeptide by chromatography.
Visualizing the Process: Workflows and Mechanisms
Diagrams illustrating the experimental workflow and reaction mechanisms can aid in understanding the peptide synthesis process.
Conclusion and Recommendations
The selection of a coupling reagent for large-scale peptide synthesis requires a careful balance of cost, efficiency, and the specific challenges posed by the peptide sequence.
-
For cost-driven, large-scale production of relatively simple peptides, the DIC/Oxyma combination remains a highly attractive option due to its low reagent cost. [4]
-
HBTU offers a reliable and moderately priced alternative that is well-suited for a wide range of peptide syntheses. [7]
-
HATU is the reagent of choice for complex and "difficult" sequences where maximizing yield and purity is paramount, despite its higher cost. [2]
-
The role of FDPP in large-scale SPPS remains to be fully elucidated. While it has shown promise in specific applications like cyclization and for sterically hindered couplings, the lack of comprehensive comparative data in the context of large-scale synthesis of long peptides makes it difficult to definitively assess its cost-effectiveness against more established reagents. Its cost is comparable to HBTU, suggesting that if it can demonstrate comparable or superior performance in terms of yield, purity, and reaction time in an industrial setting, it could become a viable alternative.
For researchers and drug development professionals considering FDPP for large-scale synthesis, it is highly recommended to conduct small-scale pilot studies to directly compare its performance with established coupling reagents for the specific peptide of interest. This will provide the necessary data to make an informed decision on its suitability and cost-effectiveness for a given project.
References
A Comparative Guide to Coupling Reagent Performance in the Synthesis of Difficult Peptide Sequences
For researchers and professionals in drug development, the successful synthesis of peptides is paramount. However, certain sequences, known as "difficult sequences," present significant challenges due to factors like steric hindrance, aggregation, and side reactions. The choice of coupling reagent is a critical determinant of success in overcoming these obstacles. This guide provides an objective comparison of the performance of phosphonium-based coupling reagents, with a focus on (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (PyBOP), a common reagent sometimes referred to by similar acronyms, against other widely used alternatives in the synthesis of known difficult peptide sequences.
Performance in the Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)
A well-established benchmark for evaluating the efficacy of coupling reagents is the synthesis of the Acyl Carrier Protein (ACP) fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2. This sequence is notoriously difficult to synthesize due to its propensity for interchain aggregation, which can hinder the accessibility of the N-terminal amine and lead to incomplete coupling and deprotection steps.[1][2]
The following table summarizes the performance of PyBOP against other common aminium/uronium salt-based reagents in the synthesis of ACP(65-74).
| Coupling Reagent | Reagent Type | Yield (%) | Purity (%) | Reference |
| PyBOP | Phosphonium Salt | 60 | 70.27 | [1][3] |
| HATU | Aminium/Uronium Salt | - | 79.91 | [3] |
| HBTU | Aminium/Uronium Salt | - | - | - |
| TCTU | Aminium/Uronium Salt | 87 | - | [1] |
| DIC/Oxyma | Carbodiimide | High Purity & Yield | - | [4] |
As the data indicates, while PyBOP is a competent reagent, aminium salts like TCTU and the highly efficient HATU have demonstrated superior performance in terms of yield and purity for this particularly challenging sequence.[1][3] HATU, in particular, is often cited as one of the most powerful reagents for difficult syntheses, including sterically hindered couplings and aggregation-prone sequences.[5][6]
Experimental Protocols
The following is a generalized protocol for manual solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which is applicable for the coupling reagents discussed.[3][7]
Resin Swelling
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.
Fmoc Deprotection
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Amino Acid Coupling
-
Activation Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation solution (6-10 equivalents).
-
Coupling Reaction: Immediately add the activation solution to the deprotected resin.
-
Agitate the mixture at room temperature. Coupling times can vary based on the reagent and the specific amino acids being coupled:
-
HATU: Typically 30-60 minutes.
-
PyBOP: Typically 1-2 hours.
-
-
After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Cleavage and Deprotection
-
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail, such as "Reagent K" (trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol), which is designed to scavenge reactive cationic species generated during the process.[6]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate a generalized workflow for SPPS and the reaction mechanism for amide bond formation.
Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: General mechanism of peptide bond formation using onium salt coupling reagents.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Navigating the Landscape of Peptide Coupling: A Guide to Racemization-Free Alternatives to FDPP
For researchers, scientists, and drug development professionals, the synthesis of stereochemically pure peptides is paramount. The choice of coupling reagent is a critical determinant in achieving high yields while minimizing racemization, a side reaction that can compromise the biological activity of the final peptide. While Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) is known for its efficacy, a range of alternative reagents offer comparable or superior performance, particularly in suppressing epimerization. This guide provides an objective comparison of key alternatives to FDPP, supported by experimental data, to inform the selection of the optimal reagent for your synthetic needs.
Understanding Racemization in Peptide Coupling
Racemization in peptide synthesis primarily occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated carboxylic acid of the N-protected amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine component can then yield a mixture of L- and D-isomers. The ideal coupling reagent promotes a rapid aminolysis rate that outpaces the rate of oxazolone formation and subsequent enolization, thus preserving the chirality of the amino acid residue.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reaction speed, cost, and the prevention of side reactions. The following tables summarize the performance of FDPP and its alternatives in terms of coupling efficiency (yield) and, crucially, the degree of racemization observed under various experimental conditions.
It is important to note that direct, head-to-head comparative studies including FDPP against all modern reagents under identical conditions are limited in the published literature. FDPP has been reported as a "racemization-free" coupling reagent in several studies[1]. The data presented below is collated from multiple sources to provide a comprehensive overview.
Table 1: Racemization Levels in the Coupling of Racemization-Prone Amino Acids
| Coupling Reagent | Carboxyl Component | Amine Component | Base | Solvent | % Racemization (D-isomer) | Reference |
| DEPBT | Boc-Ser(Bzl)-OH | H-Gly-OEt | DIEA | CH2Cl2 | <0.1 | [2] |
| DEPBT | Boc-Cys(4MB)-OH | H-Gly-OEt | DIEA | CH2Cl2 | <0.1 | [2] |
| PyBroP | Boc-Ser(Bzl)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 1.2 | [2] |
| PyBroP | Boc-Cys(4MB)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 2.5 | [2] |
| BOP | Boc-Ser(Bzl)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 2.8 | [2] |
| BOP | Boc-Cys(4MB)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 4.5 | [2] |
| HATU | Boc-Ser(Bzl)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 1.5 | [2] |
| HATU | Boc-Cys(4MB)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 3.2 | [2] |
| HBTU | Boc-Ser(Bzl)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 1.8 | [2] |
| HBTU | Boc-Cys(4MB)-OH | H-Gly-OEt | DIEA | CH2Cl2 | 3.8 | [2] |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH | L-Leu-OtBu | NMM | DMF | 1.8 | [3] |
| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH | L-Leu-OtBu | NMM | DMF | Negligible | [3] |
Table 2: Diastereomeric Ratio in the Synthesis of a Kyotorphin Derivative
| Coupling Reagent | Additive | Base | Diastereomeric Ratio (L:D) | Reference |
| DEPBT | - | DIEA | >98:2 | [4][5] |
| BOP | HOBt | NMM | 87:13 | [4][5] |
| HBTU | HOBt | DIEA | 68:32 | [4][5] |
| EDC | HOBt | DIEA | 75:25 | [4][5] |
| EDC | Oxyma | DIEA | 78:22 | [4][5] |
| PyOxim | Oxyma | DIEA | 78:22 | [4][5] |
Key Alternatives to FDPP
Based on the available data, several classes of coupling reagents stand out as excellent alternatives to FDPP for minimizing racemization.
-
Phosphonium (B103445) Salt Reagents (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a widely used reagent that offers rapid coupling with minimal racemization. It is a safer alternative to the carcinogenic BOP reagent.
-
Aminium/Uronium Salt Reagents (e.g., HATU, HBTU, COMU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type reagent that often exhibits superior performance with reduced risk of side reactions.
-
Carbodiimides with Additives (e.g., DIC/Oxyma): The combination of a carbodiimide (B86325) such as N,N'-Diisopropylcarbodiimide (DIC) with a racemization-suppressing additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) is a cost-effective and highly efficient method, particularly for sensitive amino acids like cysteine and histidine.
-
Organophosphorus Reagents (e.g., DEPBT): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has demonstrated remarkable resistance to racemization, making it a superior choice for the coupling of easily epimerized amino acids[2][6].
Experimental Methodologies
Accurate assessment of racemization requires robust experimental protocols for both peptide synthesis and analysis.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide (e.g., H-Gly-Phe-Ala-OH)
This protocol outlines the manual synthesis of a model tripeptide on a Wang resin, which can be adapted to test different coupling reagents.
-
Resin Swelling: Swell Wang resin (1 g, 1 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Ala-OH (3 eq) and N,N'-diisopropylcarbodiimide (DIC) (3 eq) in DMF.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the resin, followed by the amino acid solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Fmoc-Phe-OH):
-
Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 eq) and the chosen coupling reagent (e.g., HATU, 2.9 eq) in DMF. Add a base such as N,N-Diisopropylethylamine (DIEA) (6 eq).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Fmoc-Deprotection and Coupling: Repeat steps 3 and 4 for the coupling of Fmoc-Gly-OH.
-
Final Fmoc-Deprotection: Perform the Fmoc-deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Quantification of Racemization by Chiral HPLC
The most common method for quantifying racemization involves the separation and integration of the resulting peptide diastereomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
HPLC System: Use an HPLC system equipped with a UV detector and a chiral column (e.g., a C18 column with a chiral selector in the mobile phase or a dedicated chiral stationary phase column).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water containing 0.1% TFA. The specific gradient will need to be optimized for the separation of the diastereomers of the target peptide.
-
Analysis:
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The desired all-L peptide and the D-isomer-containing diastereomer will elute at different retention times.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] * 100
-
Visualizing the Peptide Coupling Workflow and Reagent Classification
To better understand the process and the classification of the coupling reagents, the following diagrams are provided.
Caption: A generalized workflow for peptide coupling and racemization analysis.
Caption: Classification of common racemization-free peptide coupling reagents.
Conclusion
The selection of an appropriate coupling reagent is a critical decision in peptide synthesis that directly impacts the stereochemical purity of the final product. While FDPP is a reliable reagent, a host of modern alternatives, including phosphonium salts, aminium/uronium salts, and carbodiimides with advanced additives, offer excellent to superior performance in minimizing racemization. For particularly challenging couplings involving racemization-prone amino acids, reagents such as DEPBT and the DIC/Oxyma combination have demonstrated exceptional results. By carefully considering the specific requirements of the peptide sequence and consulting comparative data, researchers can select the optimal coupling strategy to achieve high yields of stereochemically pure peptides for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Validation of FDPP-Mediated Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic synthesis, critical to the fields of peptide chemistry, medicinal chemistry, and materials science. The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, product purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of Pentafluorophenyl Diphenylphosphinate (FDPP) with other commonly used amide coupling reagents, supported by experimental data and detailed protocols for spectroscopic validation.
Introduction to Amide Coupling Reagents
Amide bond formation involves the condensation of a carboxylic acid and an amine. This process is often slow and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Coupling reagents are employed to achieve this activation. They can be broadly categorized into several classes, including phosphonium (B103445) salts (like FDPP and PyBOP), uronium/aminium salts (such as HATU and HBTU), and carbodiimides (for example, EDC). The choice of reagent depends on factors such as substrate sterics, solubility, and the propensity for side reactions like racemization.
FDPP is a phosphonium salt-type coupling reagent noted for its efficiency and its ability to minimize racemization during the coupling process. It is particularly useful in both solution-phase and solid-phase peptide synthesis.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is typically evaluated based on key performance indicators such as reaction yield, reaction time, and the level of epimerization (racemization) of chiral centers. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, the following tables summarize representative data for commonly used reagents.
Table 1: Comparison of Coupling Reagent Performance in Amide Bond Formation
| Coupling Reagent | Class | Typical Reaction Time | Typical Yield (%) | Key Observations |
| FDPP | Phosphonium Salt | Not specified in comparative studies | Reported as "high" | Low racemization reported.[1][2] |
| HATU | Uronium/Aminium Salt | 15-60 min | >95% | Very high reactivity, suitable for hindered couplings.[1] |
| PyBOP | Phosphonium Salt | 1-2 hours | ~95% | Good for hindered couplings, avoids guanidinylation side products.[3] |
| EDC/HOBt | Carbodiimide | 8-24 hours | Variable, often >80% | Cost-effective, water-soluble byproducts are easily removed.[1] |
Note: Reaction times and yields are highly dependent on the specific substrates, solvent, and temperature.
Spectroscopic Validation of Amide Bond Formation
Spectroscopic methods are essential for confirming the successful formation of the amide bond and for monitoring the reaction's progress. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
1H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction. The disappearance of the carboxylic acid proton (a broad singlet typically found at δ 10-13 ppm) and the appearance of the amide N-H proton signal (typically a singlet or triplet between δ 5-9 ppm) are indicative of amide bond formation. Furthermore, changes in the chemical shifts of protons adjacent to the carbonyl group and the amine nitrogen can also confirm the reaction's progress. For example, the α-protons of the amino acid residue typically shift upon amide bond formation.
Infrared (IR) Spectroscopy
IR spectroscopy allows for the direct observation of the functional groups involved in the reaction. Key vibrational changes to monitor include:
-
Disappearance of the O-H stretch: The broad O-H stretching band of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹, will disappear as the reaction proceeds.
-
Appearance of the N-H stretch: A new band (or two for primary amides) will appear in the 3100-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the newly formed amide.
-
Shift in the C=O stretch: The carbonyl (C=O) stretching frequency of the carboxylic acid (around 1700-1725 cm⁻¹) will be replaced by the amide I band, which appears at a lower frequency, typically between 1630 and 1690 cm⁻¹. The appearance of the amide II band (N-H bend and C-N stretch) around 1510-1570 cm⁻¹ further confirms amide formation.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general mechanisms of action for the compared coupling reagents and a typical experimental workflow for amide synthesis and its spectroscopic validation.
Experimental Protocols
The following are generalized protocols for amide bond formation using FDPP and common alternative reagents.
Protocol 1: FDPP-Mediated Amide Coupling (General)
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Activation and Coupling: Add FDPP (1.1-1.5 eq) to the solution, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: HATU-Mediated Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Activation and Coupling: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0-3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring, Work-up, and Purification: Follow steps 4 and 5 as described in Protocol 1.
Protocol 3: PyBOP-Mediated Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq), amine (1.2 eq), and PyBOP (1.2 eq) in anhydrous DMF.
-
Activation and Coupling: Cool the solution to 0 °C. Add DIPEA (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring, Work-up, and Purification: Follow steps 4 and 5 as described in Protocol 1.
Protocol 4: EDC/HOBt-Mediated Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Activation and Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 4 and 5 as described in Protocol 1. Note that the urea (B33335) byproduct of EDC is water-soluble and can be removed during the aqueous work-up.[1]
Conclusion
The selection of a coupling reagent is a critical step in the synthesis of amides. FDPP presents itself as a highly efficient phosphonium salt reagent, particularly valuable in syntheses where minimizing racemization is a priority. While direct quantitative comparisons with other popular reagents like HATU, PyBOP, and EDC are not extensively documented in single studies, the individual performance data suggests that FDPP is a strong candidate for achieving high yields of desired amide products. The spectroscopic techniques of ¹H NMR and IR are indispensable tools for the validation of amide bond formation, providing clear and direct evidence of the reaction's success. By understanding the mechanisms, performance characteristics, and experimental protocols associated with these reagents, researchers can make informed decisions to optimize their synthetic strategies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pentafluorophenyl Diphenylphosphinate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), a valuable coupling reagent in peptide synthesis, requires careful handling and a clearly defined disposal procedure to ensure a safe laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of FDPP, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel handling Pentafluorophenyl diphenylphosphinate are equipped with the appropriate Personal Protective Equipment (PPE) and are fully aware of the chemical's potential hazards.
Key Safety Information:
-
Hazards: FDPP is a combustible solid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Some findings suggest it may cause severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. When handling the solid powder, a NIOSH-approved N95 dust mask is also necessary to prevent inhalation.
-
Handling: Use FDPP in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust and fumes.[1][2] Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Property | Value | Source |
| CAS Number | 138687-69-1 | |
| Physical State | Solid | |
| Melting Point | 47-50 °C | [4] |
| Flash Point | Not applicable | |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a certified waste disposal facility.
Experimental Protocol: Laboratory-Scale Waste Disposal Preparation
-
Waste Identification and Segregation:
-
Identify all waste streams containing FDPP, including pure unused chemical, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
Segregate FDPP waste from other chemical waste streams. Do not mix with incompatible materials such as bases, strong oxidizing agents, acid anhydrides, or acid chlorides.[3]
-
-
Waste Containment:
-
Solid Waste: Collect solid FDPP waste, including contaminated consumables, in a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: For solutions containing FDPP, use a labeled, sealable, and chemically compatible waste bottle. Ensure the container is appropriate for the solvent used.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 138687-69-1
-
Associated Hazards: Combustible Solid, Irritant
-
Date of accumulation
-
Principal Investigator/Laboratory contact information
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from heat sources and incompatible materials.
-
-
Final Disposal:
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Pentafluorophenyl Diphenylphosphinate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides immediate, essential information for the safe handling and disposal of Pentafluorophenyl diphenylphosphinate (B8688654) (CAS No: 138687-69-1), a reagent commonly used in peptide synthesis and other organic reactions.
Hazard Identification and Personal Protective Equipment
Pentafluorophenyl diphenylphosphinate is a chemical that requires careful handling due to its potential hazards. According to GHS classifications from various suppliers, it may be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2] Given the varying classifications, a cautious approach to handling is strongly recommended.
Summary of Hazard Statements:
| Hazard Statement | GHS Classification |
|---|---|
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Harmful if inhaled | H332 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[3][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form where dust may be generated.[3][4] |
| Body Protection | A laboratory coat should be worn to prevent skin contact.[2] |
Operational and Handling Plan
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all manipulations of the solid compound to avoid inhalation of dust.[2]
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
When weighing the solid, do so within a fume hood to minimize dust exposure.
-
Handle the substance carefully to avoid contact with skin and eyes.[3]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
After handling, thoroughly decontaminate the work area.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated solid waste in a clearly labeled, sealed container.
-
Solutions in Organic Solvents: Collect waste solutions in a dedicated, sealed, and properly labeled waste container for halogenated organic waste. Do not mix with other waste streams unless permitted by your institution's guidelines.
-
Aqueous Solutions: Collect aqueous waste in a designated, sealed, and labeled container. It is generally not advisable to dispose of such solutions down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other chemical waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and any solvents used.
-
Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Disposal Request: Arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[5]
-
Documentation: Complete all required waste disposal forms as per your institution's and local regulations.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
